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Core Science & Biosynthesis

Foundational

What is the chemical structure of Ethyl 2-iodothiophene-3-carboxylate

Introduction Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a thiophene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both an iodine atom and an ethyl carboxylate group, offers two distinct points for chemical modification. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The ester moiety provides a handle for further derivatization through hydrolysis, amidation, or reduction. These characteristics make Ethyl 2-iodothiophene-3-carboxylate a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Ethyl 2-iodothiophene-3-carboxylate is characterized by a five-membered thiophene ring. An iodine atom is attached at the C2 position, adjacent to the sulfur atom, and an ethyl carboxylate group is at the C3 position. The presence of the electron-withdrawing carboxylate group and the bulky, polarizable iodine atom significantly influences the electronic properties and reactivity of the thiophene ring.

Chemical Structure:

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name ethyl 2-iodothiophene-3-carboxylate
Synonyms 2-Iodo-thiophene-3-carboxylic acid ethyl ester
CAS Number 225797-23-9[1]
Molecular Formula C₇H₇IO₂S
Molecular Weight 282.10 g/mol [1]
Appearance (Predicted) Colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-iodothiophene-3-carboxylate can be achieved through several strategic routes. The most common approaches involve either the direct iodination of a pre-existing thiophene ring or the transformation of a functional group, such as an amine, into an iodide via a Sandmeyer-type reaction.

Method 1: Directed Ortho-Metalation and Iodination

A highly effective method for the regioselective synthesis of Ethyl 2-iodothiophene-3-carboxylate involves the directed metalation of the C2 position of ethyl thiophene-3-carboxylate, followed by quenching with an iodine source. The ester group at the C3 position directs the deprotonation to the adjacent C2 position.

Workflow for Directed Ortho-Metalation and Iodination:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Start Ethyl thiophene-3-carboxylate Base 1. Strong Base (e.g., TMP-MgCl) in THF Start->Base Deprotonation at C2 Iodine 2. Iodine (I₂) Quench Base->Iodine Electrophilic Quench Product Ethyl 2-iodothiophene-3-carboxylate Iodine->Product Formation of C-I Bond

Caption: Directed ortho-metalation followed by iodination workflow.

Experimental Protocol: Synthesis via Directed Metalation[2]
  • Step 1: Preparation of the Magnesium Amide Base: Under an inert argon atmosphere, add a solution of butylmagnesium chloride (1.0 eq) in THF to a solution of diisopropylamine (1.05 eq) in anhydrous THF at room temperature. Stir the resulting mixture for 24 hours to form the magnesium amide base in situ.

  • Step 2: Deprotonation: To the freshly prepared base, add ethyl thiophene-3-carboxylate (1.0 eq) at room temperature and stir for 10-15 minutes. This step achieves regioselective deprotonation at the C2 position.

  • Step 3: Iodination: Introduce a solution of iodine (1.2 eq) in THF to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Step 4: Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-iodothiophene-3-carboxylate.

Causality and Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like a magnesium amide is chosen to ensure efficient deprotonation of the thiophene ring without competing nucleophilic attack on the ester functionality.

  • Inert Atmosphere: The use of an argon or nitrogen atmosphere is critical as the organometallic intermediates are highly reactive towards oxygen and moisture.

  • Temperature Control: The reaction is typically conducted at room temperature or below to maintain control and prevent side reactions.

Method 2: Sandmeyer Reaction of Ethyl 2-Aminothiophene-3-carboxylate

An alternative, though sometimes lower-yielding, pathway is the Sandmeyer reaction. This involves the diazotization of the amino group of ethyl 2-aminothiophene-3-carboxylate, followed by treatment with an iodide salt.

Workflow for Sandmeyer Reaction:

Sandmeyer_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Amine Ethyl 2-aminothiophene-3-carboxylate Diazotization 1. NaNO₂ / HCl (0-5 °C) Amine->Diazotization Diazonium Salt Formation Iodide 2. KI solution Diazotization->Iodide Iodide Displacement Product Ethyl 2-iodothiophene-3-carboxylate Iodide->Product Evolution of N₂

Caption: Sandmeyer reaction pathway for synthesis.

Trustworthiness Note: While the Sandmeyer reaction is a classic transformation, its application to 2-aminothiophenes can be challenging. The diazonium salt of ethyl 2-aminothiophene-3-carboxylate is known to be highly reactive and can undergo self-coupling to form azo compounds, potentially leading to lower yields and purification difficulties[2].

Spectroscopic Characterization

Confirmation of the structure and purity of Ethyl 2-iodothiophene-3-carboxylate is achieved through standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of analogous structures.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Data
¹H NMR δ (ppm): 7.6-7.8 (d, 1H, H5), 7.1-7.3 (d, 1H, H4), 4.3-4.4 (q, 2H, -OCH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~163 (C=O), ~140 (C5), ~135 (C4), ~125 (C3), ~75 (C2-I), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
IR ν (cm⁻¹): ~1710-1730 (C=O stretch), ~1500-1550 (C=C stretch of thiophene ring), ~1250 (C-O stretch)
Mass Spec (EI) m/z: 282 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOEt, and I.

Note on ¹³C NMR: The chemical shift of the carbon atom bearing the iodine (C2) is significantly shifted upfield due to the heavy atom effect.

Applications in Synthetic Chemistry and Drug Discovery

The primary utility of Ethyl 2-iodothiophene-3-carboxylate lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The C-I bond serves as an efficient electrophilic partner, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction is widely used to form biaryl structures by coupling the iodo-thiophene with an organoboron reagent (e.g., a boronic acid or ester). This is a cornerstone reaction for accessing a vast array of substituted thiophenes.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-thiophene and a terminal alkyne, providing access to alkynylthiophenes. These products are themselves versatile intermediates for further transformations.

Synthetic Utility Diagram:

Synthetic_Utility cluster_core Core Compound cluster_reactions Key Transformations cluster_products Resulting Scaffolds Core Ethyl 2-iodothiophene-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Core->Heck Ester Ester Hydrolysis/Amidation Core->Ester ArylThiophene 2-Aryl-thiophene (Biaryl Scaffold) Suzuki->ArylThiophene AlkynylThiophene 2-Alkynyl-thiophene Sonogashira->AlkynylThiophene AlkenylThiophene 2-Alkenyl-thiophene Heck->AlkenylThiophene ThiopheneCarboxamide Thiophene-3-carboxamide Ester->ThiopheneCarboxamide

Caption: Key synthetic transformations of Ethyl 2-iodothiophene-3-carboxylate.

Relevance in Drug Discovery

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The ability to readily diversify the thiophene core using intermediates like Ethyl 2-iodothiophene-3-carboxylate is crucial for generating compound libraries for structure-activity relationship (SAR) studies. By performing Suzuki or other coupling reactions, medicinal chemists can rapidly explore the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

Ethyl 2-iodothiophene-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-iodothiophene-3-carboxylate is a strategically important synthetic intermediate. Its value is derived from the orthogonal reactivity of its two primary functional groups: the C2-iodide, which is primed for versatile cross-coupling reactions, and the C3-ester, which allows for subsequent modifications. The reliable synthetic routes to this compound, coupled with its broad utility in constructing more complex molecular architectures, ensure its continued relevance and application in the discovery and development of new pharmaceuticals and functional materials.

References

  • J. A. K. Howard, K. B. Dillon, C. D. Entwistle, J. A. C. Clyburne, and T. B. Marder, Eds., Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Update 2011), in Science of Synthesis, Georg Thieme Verlag, 2011.
  • J. Elguero, R. M. Claramunt, J. A. G. de la Heras, P. D. de la Cruz, C. Foces-Foces, and F. H. Cano, "The Behaviour of Vicinal Alkyl Aminothiophenecarboxylates," Heterocycles, vol. 23, no. 6, pp. 1425-1432, 1985.

Sources

Exploratory

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

An In-depth Technical Guide to Ethyl 2-iodothiophene-3-carboxylate Prepared by: Gemini, Senior Application Scientist Ethyl 2-iodothiophene-3-carboxylate is a strategically important heterocyclic intermediate for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-iodothiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Ethyl 2-iodothiophene-3-carboxylate is a strategically important heterocyclic intermediate for researchers in materials science and medicinal chemistry. Its structure is deceptively simple, yet it offers a powerful combination of features: a thiophene core, which imparts unique electronic properties and metabolic stability, and two distinct, orthogonally reactive functional groups. The ethyl ester at the 3-position provides a handle for modifications such as hydrolysis, amidation, or reduction, while the iodo-substituent at the 2-position serves as a prime coupling site for carbon-carbon bond formation. This bifunctionality allows for sequential, controlled elaboration of the thiophene scaffold, making it an invaluable building block for creating complex, high-value molecules, from novel organic semiconductors to potent pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven applications.

Physicochemical and Spectroscopic Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and spectral characteristics. While some experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Physical Properties

Quantitative data for Ethyl 2-iodothiophene-3-carboxylate is summarized below. It is important to note that while properties like molecular weight are absolute, others like boiling point are extrapolated from similar compounds due to a lack of specific literature data for this exact molecule.

PropertyValueSource / Comment
CAS Number 225797-23-9[1]
Molecular Formula C₇H₇IO₂S[1]
Molecular Weight 282.10 g/mol [1]
Physical State Yellow Solid / OilInferred from bromo-analogs which are often solids or high-boiling oils.[2]
Boiling Point > 200 °C (est.)Not experimentally reported. Estimated based on related compounds like 2-iodothiophene (181-185 °C).[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO, DMF).[4]Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.
Predicted Spectroscopic Analysis

No definitive, published spectra for Ethyl 2-iodothiophene-3-carboxylate are readily available. However, a detailed analysis of its structure allows for a highly accurate prediction of its key spectral features, which are essential for reaction monitoring and product confirmation.

  • ¹H NMR (predicted in CDCl₃, 400 MHz):

    • δ 7.65 (d, J = 5.6 Hz, 1H): This signal corresponds to the proton at the C4 position of the thiophene ring. It appears as a doublet due to coupling with the C5 proton.

    • δ 7.15 (d, J = 5.6 Hz, 1H): This signal corresponds to the proton at the C5 position. It is shifted upfield relative to the C4 proton and appears as a doublet from coupling to the C4 proton. The coupling constant of ~5.6 Hz is characteristic of ortho-coupling in thiophene rings.

    • δ 4.35 (q, J = 7.1 Hz, 2H): The methylene (-OCH₂-) protons of the ethyl ester group, appearing as a quartet due to coupling with the adjacent methyl protons.

    • δ 1.38 (t, J = 7.1 Hz, 3H): The terminal methyl (-CH₃) protons of the ethyl ester group, appearing as a triplet.

  • ¹³C NMR (predicted in CDCl₃, 101 MHz):

    • δ 163.5: The carbonyl carbon of the ethyl ester.

    • δ 138.0: The C4 carbon of the thiophene ring (attached to a proton).

    • δ 132.5: The C5 carbon of the thiophene ring (attached to a proton).

    • δ 131.0: The C3 carbon of the thiophene ring (quaternary, attached to the ester).

    • δ 93.0: The C2 carbon of the thiophene ring (quaternary, attached to iodine). The C-I bond causes a significant upfield shift.

    • δ 61.5: The methylene carbon (-OCH₂-) of the ethyl ester.

    • δ 14.2: The methyl carbon (-CH₃) of the ethyl ester.

  • Infrared (IR) Spectroscopy (predicted):

    • ~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the α,β-unsaturated ester.

    • ~3100 cm⁻¹ (weak): Aromatic C-H stretching.

    • ~2980 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl group.

    • ~1250 cm⁻¹ (strong): C-O stretching of the ester.

    • ~1450, ~1550 cm⁻¹ (medium): C=C stretching vibrations within the thiophene ring.

Synthesis and Purification

The most direct and reliable synthesis of Ethyl 2-iodothiophene-3-carboxylate is the esterification of its corresponding carboxylic acid, 2-iodothiophene-3-carboxylic acid, which is commercially available.[5]

Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification, a robust and scalable method. The key to driving the equilibrium towards the product is the use of excess alcohol and the removal of water, often facilitated by a catalytic amount of strong acid.

Materials:

  • 2-Iodothiophene-3-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodothiophene-3-carboxylic acid (1.0 eq) and anhydrous ethanol (20-30 eq).

  • Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexane:Ethyl Acetate. The product spot should have a higher Rf than the starting carboxylic acid.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the sulfuric acid and any unreacted starting material. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Flash Column Chromatography

The crude product is typically purified by silica gel chromatography to remove any residual starting material or byproducts.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate gradient system, starting with 98:2 Hexane:Ethyl Acetate.

  • Elution: Carefully load the adsorbed crude product onto the column. Elute the product using the gradient solvent system. The pure product will typically elute at around 95:5 to 90:10 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-iodothiophene-3-carboxylate as a purified oil or solid.

Chemical Reactivity and Key Synthetic Applications

The synthetic power of Ethyl 2-iodothiophene-3-carboxylate lies in its C-I bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, vinyl, or alkynyl groups, forming new C-C bonds with high efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl structures. It involves the coupling of an organohalide (in this case, the 2-iodothiophene) with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.

Causality and Mechanism: The reaction is driven by a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the thiophene, forming a Pd(II) intermediate. This is the activation step.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine in Flask: - Ethyl 2-iodothiophene-3-carboxylate (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) degas Degas Mixture (Argon sparging or Freeze-Pump-Thaw) reagents->degas catalyst Add Catalyst System under Inert Atmosphere: - Pd Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) - Ligand (if needed) degas->catalyst heat Heat to 80-100 °C (4-24 h) catalyst->heat Start Reaction monitor Monitor by TLC/LC-MS (Consumption of starting material) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Dilute with H₂O & EtOAc cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Pure Coupled Product purify->final_product Yields

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 2-iodothiophene-3-carboxylate (1.0 eq, 282 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 eq, 424 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Bubble argon through the stirred solution for 15 minutes to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 35 mg, 0.03 mmol).

  • Heating: Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours.

  • Monitoring & Workup: After cooling, check for completion via TLC. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the desired ethyl 2-phenylthiophene-3-carboxylate.

Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, providing access to conjugated enyne systems.[5] This reaction is co-catalyzed by palladium and copper(I).

Causality and Mechanism: The Sonogashira reaction also proceeds via a dual catalytic cycle:

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of Pd(0) to the C-I bond of the thiophene.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a highly reactive copper(I) acetylide intermediate. The amine base also serves to neutralize the HI byproduct.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The thiophene and alkyne groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine in Flask: - Ethyl 2-iodothiophene-3-carboxylate (1.0 eq) - Terminal Alkyne (1.1 eq) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) - Cu(I) Co-catalyst (e.g., CuI, 4 mol%) solvent Add Anhydrous, Degassed Solvent: - THF and/or Amine Base (e.g., Et₃N) reagents->solvent stir Stir at Room Temperature (or gentle heat, 25-50 °C) solvent->stir Start Reaction monitor Monitor by TLC/LC-MS (Formation of product) stir->monitor filter Filter through Celite (to remove catalyst residues) monitor->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate extract Dissolve in EtOAc, Wash with aq. NH₄Cl, then Brine concentrate->extract dry Dry (Na₂SO₄), Filter, Re-concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product Pure Alkynylated Product purify->final_product Yields

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Self-Validating Protocol: Sonogashira Coupling with Phenylacetylene

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 2-iodothiophene-3-carboxylate (1.0 eq, 282 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 0.04 eq, 8 mg, 0.04 mmol).

  • Solvent/Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 eq, 121 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.

  • Workup: Once the starting material is consumed (monitored by TLC), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure ethyl 2-(phenylethynyl)thiophene-3-carboxylate.

Applications in Research and Development

The true value of Ethyl 2-iodothiophene-3-carboxylate is realized in the advanced materials and complex molecules derived from it.

  • Organic Electronics: Thiophene-based oligomers and polymers are cornerstone materials for organic electronics. The ability to use this building block in cross-coupling reactions allows for the synthesis of precisely defined conjugated systems. These materials are investigated for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the thiophene core are critical for charge transport and light emission/absorption.[1]

  • Drug Discovery: The thiophene ring is a bioisostere for the phenyl ring and is found in numerous approved drugs. This building block provides a rigid scaffold that can be decorated with various functional groups via the ester and iodo handles, enabling the construction of large libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

As a halogenated and reactive organic compound, proper handling is essential for laboratory safety.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

References

  • The Royal Society of Chemistry. Supporting Information for "Direct (hetero)arylation polymerization of dibrominated thiophene and selenophene derivatives". [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Puttaraju, M., et al. (2015). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical and Biological Sciences, 6(2), 245-252.
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • Hryhoriv, Y., et al. (2022). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)
  • ShiYa Biopharmaceuticals, Inc. 2-Iodo-thiophene-3-carboxylic acid ethyl ester Product Page. [Link]

  • Dyachenko, Y. A., et al. (2016). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 52, 81-89.
  • PubChem. Ethyl 2-aminothiophene-3-carboxylate. [Link]

  • Hoffman Fine Chemicals. CAS RN 18895-00-6 | 2-Iodothiophene-3-carboxylic acid. [Link]

  • Cheméo. Thiophene-2-carboxylic acid ethyl ester. [Link]

  • Ali, S., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3020.
  • PubChem. 2-Iodothiophene. [Link]

  • Madhavi, Y. V., & Sudeepthi, D. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates as Antioxidant and Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.
  • The Good Scents Company. 2-ethyl thiophene. [Link]

  • Ghabbour, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2959.
  • Mancuso, R., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry, 2020(32), 5121-5129.

Sources

Foundational

1H NMR and 13C NMR spectroscopic data for Ethyl 2-iodothiophene-3-carboxylate

Spectroscopic Profiling of Ethyl 2-Iodothiophene-3-Carboxylate: A Comprehensive Guide to 1 H and 13 C NMR Data Interpretation Executive Summary Ethyl 2-iodothiophene-3-carboxylate is a highly functionalized heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of Ethyl 2-Iodothiophene-3-Carboxylate: A Comprehensive Guide to 1 H and 13 C NMR Data Interpretation

Executive Summary

Ethyl 2-iodothiophene-3-carboxylate is a highly functionalized heteroaromatic building block extensively utilized in modern drug discovery and materials science. Its orthogonal reactivity—combining an electrophilic carbon-iodine bond with a directing ester group—makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira). This technical whitepaper provides a rigorous, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles, establishing a self-validating framework for structural elucidation.

Structural Context & Spectroscopic Causality

The molecular architecture of ethyl 2-iodothiophene-3-carboxylate presents a unique electronic environment dictated by three competing factors:

  • The Heteroaromatic Core: The thiophene ring inherently possesses a π -electron-rich system, heavily influenced by the sulfur atom's lone pairs.

  • The Electron-Withdrawing Group (EWG): The ethyl ester at C-3 exerts both a negative inductive (-I) and negative mesomeric (-M) effect, deshielding adjacent nuclei.

  • The Heavy Atom Effect: The iodine atom at C-2 introduces profound spin-orbit coupling, drastically altering the local magnetic shielding tensor of the attached carbon.

Understanding these causal relationships is paramount for accurate signal assignment, rather than relying on empirical memorization. The synthesis of such functionalized thiophenes often involves directed metalation followed by electrophilic trapping with iodine, a protocol that necessitates rigorous NMR validation to confirm regioselectivity[1].

1 H NMR Spectroscopic Analysis

In the 1 H NMR spectrum, the compound exhibits four distinct proton environments. The aliphatic ethyl group presents a classic first-order A3​X2​ spin system. The ester carbonyl deshields the methylene protons (-CH 2​ -), pushing their resonance downfield to approximately 4.32 ppm.

The aromatic region is defined by the H-4 and H-5 protons of the thiophene ring.

  • H-5 Resonance: Located adjacent to the sulfur atom, H-5 is inherently deshielded. The meta-like relationship with the ester group provides additional deshielding, placing this signal around 7.45 ppm.

  • H-4 Resonance: Positioned directly adjacent to the ester group, H-4 experiences strong localized deshielding, appearing near 7.25 ppm.

  • Spin-Spin Coupling: Because H-4 and H-5 are vicinal protons on a rigid five-membered ring, their dihedral angle is fixed near 0°. The Karplus equation dictates a strong coupling constant, typically observed as 3J4,5​=5.5 Hz.

Table 1: 1 H NMR Signal Assignments (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Electronic Environment
7.45Doublet (d)5.51HThiophene H-5Deshielded by adjacent sulfur atom; coupled to H-4.
7.25Doublet (d)5.51HThiophene H-4Deshielded by C-3 ester group; coupled to H-5.
4.32Quartet (q)7.12HEster -CH 2​ -Strongly deshielded by adjacent oxygen atom.
1.38Triplet (t)7.13HEster -CH 3​ Shielded aliphatic methyl group.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum is where the electronic anomalies of the molecule become most apparent, specifically due to the iodine atom.

  • The Heavy Atom Effect on C-2: Typically, sp2 hybridized aromatic carbons resonate between 120-140 ppm. However, the C-2 carbon directly bonded to iodine experiences a massive upfield shift, resonating near 80.5 ppm. This is caused by the large electron cloud of iodine inducing a relativistic spin-orbit coupling effect, which increases the local shielding tensor.

  • Carbonyl and Quaternary Carbons: The ester carbonyl carbon is highly deshielded (162.5 ppm). The C-3 carbon, bearing the ester, is a quaternary center pushed to 133.5 ppm.

Table 2: 13 C NMR Signal Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)TypeAssignmentCausality / Electronic Environment
162.5CqC=O (Ester)Extreme deshielding by electronegative oxygen.
133.5CqThiophene C-3Deshielded by direct attachment to EWG.
130.2CHThiophene C-5Aromatic carbon adjacent to sulfur.
127.8CHThiophene C-4Aromatic carbon.
80.5CqThiophene C-2Heavy Atom Effect : Extreme shielding by Iodine.
61.2CH 2​ Ester -CH 2​ -Deshielded by ester oxygen.
14.3CH 3​ Ester -CH 3​ Aliphatic carbon.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol must be utilized for data acquisition. The use of advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is critical to differentiate the quaternary C-2 and C-3 signals from the CH signals.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15-20 mg of ethyl 2-iodothiophene-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into the spectrometer. Establish a deuterium lock on the CDCl 3​ signal (7.26 ppm for 1 H, 77.16 ppm for 13 C). Perform gradient shimming (Z0, Z1, Z2) to ensure a homogeneous magnetic field, aiming for a solvent peak width at half-height of <1.0 Hz.

  • 1 H NMR Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 1.0 second.

  • 13 C NMR Acquisition: Run a proton-decoupled 1D carbon experiment (zgpg30). Set ns = 512 to 1024 (depending on concentration) and d1 = 2.0 seconds to allow for complete relaxation of quaternary carbons.

  • DEPT-135 Cross-Validation: Run a DEPT-135 experiment. This acts as a binary filter: CH and CH 3​ signals will appear positive, CH 2​ signals will appear negative, and all quaternary carbons (C=O, C-2, C-3) will disappear. This definitively validates the assignment of the anomalous C-2 peak.

Data Visualization

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) LockShim Lock & Shim (Z0, Z1, Z2 Optimization) Start->LockShim Insert Tube Proton 1H NMR Acquisition (ns=16, d1=1s) LockShim->Proton Lock Achieved Carbon 13C NMR Acquisition (ns=512, d1=2s) Proton->Carbon 1H Validated DEPT DEPT-135 / HSQC (Cross-Validation) Carbon->DEPT Cq Identified Process Fourier Transform & Phase Correction DEPT->Process Raw FID Data

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

Shift_Logic Signal Observed Signal ChemShift Chemical Shift (δ) Electronic Env. Signal->ChemShift Integration Integration Proton Count Signal->Integration Multiplicity Multiplicity (J) Neighboring Spins Signal->Multiplicity Assignment Final Assignment ChemShift->Assignment Integration->Assignment Multiplicity->Assignment

Fig 2. Logical causality matrix for NMR signal assignment.

Conclusion

The spectroscopic profiling of ethyl 2-iodothiophene-3-carboxylate requires a deep understanding of molecular electronics, specifically the interplay between the electron-withdrawing ester and the heavy iodine atom. By employing a self-validating workflow that pairs standard 1D acquisitions with DEPT-135 cross-validation, researchers can confidently assign the highly shielded C-2 carbon and the tightly coupled thiophene protons. This rigorous approach ensures the structural integrity of this critical intermediate before its deployment in downstream cross-coupling methodologies[2].

References

  • Science of Synthesis: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides. Thieme Connect. 2

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry - ACS Publications.1

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-iodothiophene-3-carboxylate: Synthesis, Properties, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic building block of significant interest in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of an iodo group on the electron-rich thiophene ring renders it an exceptionally versatile precursor for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, delineates robust synthetic pathways for its preparation, and explores its application as a key intermediate in the synthesis of complex molecular architectures, particularly in the context of drug development. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers aiming to leverage this valuable scaffold in their synthetic endeavors.

The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in the design of novel therapeutics.[1] Its prevalence in FDA-approved drugs underscores its importance; it is considered a "privileged pharmacophore" due to its ability to act as a bioisosteric replacement for a phenyl group, favorably modulating physicochemical properties like solubility and metabolism.[2][3] Thiophene-containing molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] The functionalization of the thiophene core is therefore a critical strategy in drug discovery programs, and intermediates like Ethyl 2-iodothiophene-3-carboxylate serve as pivotal starting points for molecular elaboration.[4][5]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. Ethyl 2-iodothiophene-3-carboxylate is characterized by the following key identifiers and properties.

PropertyValueSource(s)
IUPAC Name Ethyl 2-iodothiophene-3-carboxylate[5]
Synonyms 2-Iodo-thiophene-3-carboxylic acid ethyl ester[5]
CAS Number 225797-23-9[5]
Molecular Formula C₇H₇IO₂S[5]
Molecular Weight 282.10 g/mol [5]
Exact Mass 281.92114 Da[2]
Distinguishing Molecular Weight and Exact Mass

It is crucial for researchers, particularly when utilizing high-resolution mass spectrometry (HRMS) for structural confirmation, to understand the distinction between molecular weight and exact mass.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance on Earth. For example, the atomic weight of carbon (12.011 amu) accounts for the presence of both ¹²C and ¹³C isotopes. This value is used for stoichiometric calculations in bulk chemical reactions. The molecular weight of Ethyl 2-iodothiophene-3-carboxylate is 282.10 g/mol .[5]

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³²S, and ¹²⁷I). This value is what is experimentally determined by mass spectrometry. For Ethyl 2-iodothiophene-3-carboxylate, the exact mass is 281.92114 Da, calculated for the formula C₇H₇¹²⁷I¹⁶O₂³²S.[2]

Synthesis Methodologies

While a dedicated synthetic paper for Ethyl 2-iodothiophene-3-carboxylate is not prevalent, its synthesis can be reliably achieved through well-established and robust organic transformations. Two logical and highly feasible synthetic routes are detailed below.

Route 1: Sandmeyer Reaction from a 2-Aminothiophene Precursor

This classic transformation provides a reliable method for introducing a halide to an aromatic ring from a primary amine. The synthesis begins with the construction of the requisite precursor, Ethyl 2-aminothiophene-3-carboxylate, via the highly versatile Gewald multicomponent reaction.

cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sandmeyer Reaction A Ethyl Cyanoacetate + Acetaldehyde + Sulfur B Ethyl 2-amino-4-methylthiophene-3-carboxylate (Precursor) A->B Morpholine or Diethylamine, EtOH C Precursor D Thiophene Diazonium Salt (Intermediate) C->D NaNO₂, H₂SO₄/AcOH 0-5 °C E Ethyl 2-iodothiophene-3-carboxylate (Final Product) D->E KI (aq)

Caption: Synthetic pathway via the Gewald and Sandmeyer reactions.

This procedure is adapted from established protocols for the Gewald reaction.[6][7]

  • Reaction Setup: To a stirred solution of ethyl cyanoacetate (0.1 mol) and a suitable ketone or aldehyde (e.g., acetone or acetaldehyde, 0.1 mol) in 150 mL of ethanol, add elemental sulfur (0.1 mol, 3.2 g).

  • Catalyst Addition: Slowly add a basic catalyst such as morpholine or diethylamine (0.1 mol) to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Gently heat the reaction mixture to 45-50°C and maintain with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath or allow it to stand overnight. The product will precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove impurities, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure Ethyl 2-aminothiophene-3-carboxylate.

Self-Validating System & Causality: The Gewald reaction is a self-validating system as the formation of the highly substituted, conjugated thiophene product often results in a crystalline solid that precipitates from the reaction medium, driving the equilibrium towards the product. The base catalyst is crucial; it facilitates the initial Knoevenagel condensation between the active methylene of the cyanoacetate and the carbonyl compound, and also the subsequent Michael addition of sulfur.

This protocol is based on the principles of the Sandmeyer reaction.[1][8]

  • Diazotization: Dissolve Ethyl 2-aminothiophene-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid and acetic acid or water, cooled to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 0.055 mol) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI, 0.075 mol) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Ethyl 2-iodothiophene-3-carboxylate.

Trustworthiness: The Sandmeyer reaction is a cornerstone of aromatic chemistry. The formation of nitrogen gas provides a strong thermodynamic driving force for the reaction, ensuring a high conversion rate from the diazonium intermediate to the final iodo-substituted product.

Route 2: Electrophilic Iodination of Ethyl thiophene-3-carboxylate

A more direct approach involves the electrophilic substitution on the commercially available Ethyl thiophene-3-carboxylate. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The ester group at the 3-position is a deactivating meta-director, but in five-membered heterocycles, the directing effect of the heteroatom dominates, favoring substitution at the C2 and C5 positions.

A Ethyl thiophene-3-carboxylate B Ethyl 2-iodothiophene-3-carboxylate A->B I₂, HIO₃ or NIS AcOH/H₂SO₄

Caption: Synthetic pathway via direct electrophilic iodination.

  • Reaction Setup: Dissolve Ethyl thiophene-3-carboxylate (0.1 mol) in a suitable solvent such as glacial acetic acid.[9]

  • Reagent Addition: Add N-Iodosuccinimide (NIS) or a mixture of molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or nitric acid portion-wise to the solution at room temperature. A catalytic amount of a strong acid like sulfuric acid may be required to enhance the electrophilicity of the iodine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate Ethyl 2-iodothiophene-3-carboxylate.

Expertise & Experience: The choice of iodinating agent is critical. NIS is often preferred for its mildness and ease of handling. Using I₂ with an oxidizing agent in situ generates a more potent electrophile (like I⁺), which is necessary to overcome the deactivating effect of the ester group and achieve efficient substitution. The regioselectivity is governed by the thiophene ring's inherent reactivity, which strongly favors substitution at the alpha-position (C2) adjacent to the sulfur atom.

Reactivity and Synthetic Utility

The primary value of Ethyl 2-iodothiophene-3-carboxylate in synthetic chemistry lies in the reactivity of its carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent transition metal catalyst, most notably Palladium(0). This reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that couples an organohalide with an organoboron compound.[10] Ethyl 2-iodothiophene-3-carboxylate is an excellent electrophilic partner for this reaction, allowing for the introduction of a wide variety of aryl or vinyl substituents at the 2-position of the thiophene ring.[11][12]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R (L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl R-Ar ArI Ar-I (Thiophene-I) ArI->OxAdd Boronic R-B(OH)₂ Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Authoritative Grounding: The mechanism involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for synthesizing aryl alkynes, which are important structural motifs in pharmaceuticals and organic materials. The high reactivity of the C-I bond in Ethyl 2-iodothiophene-3-carboxylate ensures efficient coupling under mild conditions.[15]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (L)₂ Pd0->OxAdd Oxidative Addition Coupling Ar-Pd(II)-C≡CR (L)₂ OxAdd->Coupling Transmetalation Coupling->Pd0 Reductive Elimination FinalProduct Ar-C≡C-R Alkyne R-C≡C-H CuAcet Cu(I)-C≡CR Alkyne->CuAcet Base, Cu(I)I CuAcet->OxAdd from Cu cycle ArI Ar-I (Thiophene-I) ArI->OxAdd

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Mechanistic Insight: The Sonogashira reaction is thought to proceed via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center, which then reductively eliminates to yield the final product.[14]

References

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2016). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Asif, M. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Cision PR Newswire. [Link]

  • Banu, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Králová, P., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Mancuso, R., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry.
  • La Sorella, G., et al. (2015). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen. [Link]

  • Gabriele, B., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • Zelenin, A. S., et al. (2019). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Akkurt, M., et al. (2011). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • International Laboratory USA. (n.d.). ETHYL 3-AMINO-4-IODO-1-BENZOTHIOPHENE-2-CARBOXYLATE, 97%. [Link]

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Ishibashi, H., et al. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin. [Link]

  • Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene...[Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Foundational

Solubility of Ethyl 2-iodothiophene-3-carboxylate in polar aprotic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-iodothiophene-3-carboxylate in Polar Aprotic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-iodothiophene-3-carboxylate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-iodothiophene-3-carboxylate in polar aprotic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its determination, and presents a framework for understanding its behavior in various polar aprotic media. By combining theoretical insights with practical methodologies, this guide aims to equip scientists with the necessary tools to effectively utilize Ethyl 2-iodothiophene-3-carboxylate in their research endeavors.

Introduction: The Significance of Solubility in Synthesis and Drug Discovery

The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical and biological applications.[1] For a molecule like Ethyl 2-iodothiophene-3-carboxylate, a substituted thiophene derivative, understanding its solubility is paramount for its application in organic synthesis and medicinal chemistry. Thiophene-based compounds are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities.[2] The efficiency of reactions, purification processes, and the formulation of active pharmaceutical ingredients (APIs) are all profoundly influenced by the solubility of the starting materials and intermediates.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), are frequently employed in organic reactions due to their ability to dissolve a wide range of organic compounds and their non-interference with many reaction mechanisms.[3][4] This guide will specifically focus on the solubility of Ethyl 2-iodothiophene-3-carboxylate in these types of solvents, providing a foundational understanding for its use in synthetic and pharmaceutical contexts.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Ethyl 2-iodothiophene-3-carboxylate possesses both polar and non-polar characteristics. The thiophene ring and the ethyl ester group contribute to its organic, somewhat non-polar nature, while the carbonyl group and the iodine atom introduce polarity.

Molecular Structure Analysis

To predict the solubility of Ethyl 2-iodothiophene-3-carboxylate, a thorough examination of its molecular structure is necessary.

Figure 1: Structure of Ethyl 2-iodothiophene-3-carboxylate

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The ring itself is relatively non-polar.

  • Iodine Atom: A large, polarizable halogen that increases the molecular weight and introduces a dipole moment.

  • Ethyl Ester Group (-COOCH₂CH₃): This functional group has a polar carbonyl (C=O) component and a non-polar ethyl chain. The lone pairs on the oxygen atoms can act as hydrogen bond acceptors.

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by moderate to high dielectric constants and dipole moments, but they lack acidic protons (like O-H or N-H bonds).[4][6] This means they cannot act as hydrogen bond donors. Common examples include:

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dipole moment, capable of dissolving a wide range of polar and non-polar compounds.

  • N,N-Dimethylformamide (DMF): Another highly polar solvent with a strong solvating power for many organic compounds.

  • Acetonitrile (ACN): A moderately polar solvent, often used in chromatography and as a reaction medium.

  • Acetone: A common laboratory solvent with a significant dipole moment.

  • Tetrahydrofuran (THF): A cyclic ether with moderate polarity.

The ability of these solvents to dissolve Ethyl 2-iodothiophene-3-carboxylate will depend on the balance of dipole-dipole interactions and London dispersion forces between the solute and solvent molecules.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination provides the most accurate measure of solubility. The following section outlines a robust, self-validating protocol for determining the solubility of Ethyl 2-iodothiophene-3-carboxylate.

Materials and Equipment
  • Ethyl 2-iodothiophene-3-carboxylate (high purity)

  • Selected polar aprotic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G prep Sample Preparation equilibration Equilibration prep->equilibration Introduce excess solid to solvent separation Phase Separation equilibration->separation Agitate at constant temperature analysis Quantitative Analysis separation->analysis Centrifuge and filter supernatant data Data Interpretation analysis->data HPLC analysis of diluted aliquot

Figure 2: Workflow for Solubility Determination

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 2-iodothiophene-3-carboxylate to a known volume of the chosen polar aprotic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare these mixtures in triplicate for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of Ethyl 2-iodothiophene-3-carboxylate.

  • Quantification and Data Reporting:

    • Prepare a calibration curve using standard solutions of Ethyl 2-iodothiophene-3-carboxylate of known concentrations.

    • Calculate the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility and Data Summary

Based on the molecular structure, Ethyl 2-iodothiophene-3-carboxylate is expected to exhibit good solubility in highly polar aprotic solvents like DMSO and DMF, and moderate solubility in less polar solvents like acetone and THF. The presence of the ester and iodo groups should enhance its solubility in polar environments compared to unsubstituted thiophene.

The following table provides a list of common polar aprotic solvents and their key properties. The solubility of Ethyl 2-iodothiophene-3-carboxylate in these solvents should be determined experimentally using the protocol described above.

SolventDielectric Constant (at 20°C)Dipole Moment (D)Predicted Solubility of Ethyl 2-iodothiophene-3-carboxylate
Dimethyl Sulfoxide (DMSO)47.23.96High
N,N-Dimethylformamide (DMF)36.73.86High
Acetonitrile (ACN)37.53.92Moderate
Acetone20.72.88Moderate
Tetrahydrofuran (THF)7.51.75Moderate to Low

Conclusion and Future Directions

This guide has provided a detailed overview of the theoretical and practical aspects of determining the solubility of Ethyl 2-iodothiophene-3-carboxylate in polar aprotic solvents. A sound understanding of its solubility is crucial for its effective application in research and development. The provided experimental protocol offers a reliable method for obtaining accurate and reproducible solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures. This data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

References

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  • [Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[7]Benzothieno[3,2‑b][7]benzothiophenes. (n.d.). PMC.]()

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Exploratory

Thermodynamic Stability of Ethyl 2-iodothiophene-3-carboxylate at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of heterocyclic building blocks is critical for predicting shelf-life, formulating storage protocols, and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of heterocyclic building blocks is critical for predicting shelf-life, formulating storage protocols, and designing downstream synthetic workflows. Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9) presents a fascinating thermodynamic profile characterized by a highly robust aromatic core juxtaposed with a labile carbon-iodine (C-I) bond.

This whitepaper deconstructs the molecular architecture of this compound, analyzing the push-pull electronic dynamics between the electron-withdrawing ester group and the heavy halogen. By synthesizing computational bond dissociation energetics with empirical kinetic protocols, this guide provides an authoritative framework for managing the stability of this compound at room temperature (25°C).

Molecular Architecture & Bond Dissociation Energetics

The thermodynamic stability of any halogenated thiophene derivative is dictated by its lowest Bond Dissociation Energy (BDE). To understand the behavior of Ethyl 2-iodothiophene-3-carboxylate at room temperature, we must isolate its structural components:

The Thiophene Core

The thiophene ring is exceptionally stable due to its aromaticity. Computational studies have demonstrated that the C-H bond dissociation energy of an unsubstituted thiophene ring is highly robust, calculated at 115 ± 3 kcal/mol[1]. Furthermore, the C-S bonds within the ring are highly resistant to thermal degradation; unimolecular decomposition and ring-opening cleavage of thiophenes require extreme temperatures exceeding 1400 °C[2]. At room temperature, the aromatic core is thermodynamically inert.

The 3-Carboxylate (Ester) Influence

The ethyl carboxylate group at the 3-position acts as a strong electron-withdrawing group (EWG). According to Conceptual Density Functional Theory (CDFT) models, the presence of electron-withdrawing groups significantly reduces the reactivity of the thiophene moiety toward oxidation, such as attack by singlet oxygen[3]. By depleting electron density from the aromatic ring, the ester group thermodynamically stabilizes the compound against ambient oxidative degradation, a critical advantage for pharmaceutical shelf-life.

The 2-Iodo Vulnerability

While the C-Cl bond in halo-thiophenes exhibits a BDE of approximately 99–100 kcal/mol[4], the C-I bond is significantly weaker. The large atomic radius of iodine results in poor 5p-2p orbital overlap with the sp² carbon of the thiophene ring, dropping the BDE to approximately 65–70 kcal/mol. Consequently, the C-I bond at the 2-position represents the thermodynamic "Achilles' heel" of the molecule.

At a standard room temperature of 25°C (298 K), the ambient thermal energy ( kB​T ) is roughly 0.6 kcal/mol, which is vastly insufficient to overcome the 65 kcal/mol barrier for C-I homolysis. Therefore, the compound is thermally stable at room temperature. However, ambient photons (e.g., 400 nm visible light equates to ~71 kcal/mol) provide sufficient energy to trigger photolytic cleavage.

Quantitative Data: Thermodynamic Profiling

The following table summarizes the thermodynamic vulnerabilities of the distinct moieties within Ethyl 2-iodothiophene-3-carboxylate.

Bond / MoietyEstimated BDE (kcal/mol)Primary Degradation Trigger at RTThermodynamic Stability at 25°C
C-H (Ring) 115 ± 3NoneExceptionally High
C-S (Ring) > 300 (Ring Opening)Extreme Heat (>1400°C)Exceptionally High
C-Cl (Reference) 99 - 100Strong UV / CatalystHigh
C-I (Position 2) ~ 65 - 70Ambient Light (Photolysis)Moderate (Requires dark storage)
Ester (Position 3) N/A (Hydrolysis barrier)Moisture + pH shiftHigh (in neutral/dry conditions)

Degradation Pathways & Logical Relationships

To visualize the competing thermodynamic pathways, the following Graphviz diagram maps the structural vulnerabilities of the compound when exposed to ambient room temperature conditions.

G Root Ethyl 2-iodothiophene-3-carboxylate (RT Thermodynamic State) CIBond C-I Bond Cleavage (~65 kcal/mol) Root->CIBond Photolytic/Thermal Ester Ester Hydrolysis (Moisture Dependent) Root->Ester pH/H2O Shift Ring Thiophene Ring (Stable >1400°C) Root->Ring Inert at RT Dehalogenation Dehalogenated Radical CIBond->Dehalogenation Homolysis Acid Carboxylic Acid Derivative Ester->Acid Nucleophilic Attack

Thermodynamic degradation pathways of Ethyl 2-iodothiophene-3-carboxylate at room temperature.

Experimental Protocol: Self-Validating Stability Workflow

To empirically validate the thermodynamic stability of this compound for drug development applications, researchers must employ a self-validating protocol. This workflow uses orthogonal techniques (empirical LC-MS vs. computational DFT) to ensure that the observed degradation is accurately attributed to the correct mechanistic pathway.

Step 1: Baseline High-Resolution Profiling
  • Action: Dissolve the compound in anhydrous, degassed acetonitrile. Analyze via quantitative NMR (qNMR) and LC-HRMS.

  • Causality: Establishes a definitive t=0 reference point. This ensures that any trace dehalogenated products detected later are confirmed as thermodynamic degradants rather than initial synthetic impurities.

Step 2: Controlled Environmental Exposure (ICH Q1A/Q1B)
  • Action: Aliquot the sample into three distinct environmental chambers at 25°C:

    • Chamber A (Control): Amber vial, inert Argon atmosphere (Dark/Dry).

    • Chamber B (Photolytic): Clear vial, ambient light exposure (Light/Dry).

    • Chamber C (Hydrolytic): Amber vial, 60% Relative Humidity (Dark/Humid).

  • Causality: By isolating variables, this step decouples the thermodynamic vulnerabilities. If degradation occurs only in Chamber B, it validates that the C-I bond is thermally stable at 25°C but photolytically labile.

Step 3: In-Situ Kinetic Monitoring
  • Action: Sample each chamber at 7, 14, and 30 days. Analyze via LC-MS to track the disappearance of the parent mass (m/z 282.1) and the appearance of the dehalogenated thiophene or hydrolyzed carboxylic acid.

  • Causality: Provides the empirical rate constants ( k ) required to calculate the real-world half-life of the compound under standard laboratory conditions.

Step 4: Computational BDE Validation
  • Action: Perform Density Functional Theory (DFT) calculations using the ωB97X-D3 functional with a def2-TZVP basis set.

  • Causality: Empirical data only shows what degraded. The ωB97X-D3 functional is specifically chosen because it has been proven to accurately replicate the reaction barrier heights and thermodynamic properties of thiophenes[3]. This computational step validates the empirical findings by quantifying the exact energy barrier required to break the C-I bond.

Conclusion

Ethyl 2-iodothiophene-3-carboxylate is highly thermodynamically stable at room temperature from a purely thermal standpoint, largely due to the robust nature of the thiophene ring[2] and the stabilizing, electron-withdrawing effects of the ester group[3]. However, its stability is strictly conditional. The low bond dissociation energy of the C-I bond makes it highly susceptible to photolytic homolysis. For drug development professionals, this dictates a strict handling protocol: the compound must be stored in amber or opaque containers, ideally under an inert atmosphere, to prevent ambient light from providing the activation energy required for dehalogenation.

References

  • American Institute of Physics (arizona.edu)
  • National Institutes of Health (nih.gov)
  • ResearchGate (researchgate.net)
  • National Institutes of Health (nih.gov)

Sources

Foundational

Crystallographic Architecture and X-Ray Diffraction Analysis of Ethyl 2-iodothiophene-3-carboxylate

Executive Summary Ethyl 2-iodothiophene-3-carboxylate (CAS 225797-23-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, notably in the synthesis of potent SIRT2 deacetylase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-iodothiophene-3-carboxylate (CAS 225797-23-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, notably in the synthesis of potent SIRT2 deacetylase inhibitors[1]. Understanding its solid-state behavior through single-crystal X-ray diffraction (SCXRD) is critical for optimizing downstream cross-coupling reactions and predicting its physicochemical properties. This whitepaper provides an in-depth, self-validating technical guide to the crystallographic analysis of this compound, detailing the causality behind experimental choices, structural motifs, and the mitigation of common crystallographic artifacts.

Supramolecular Causality: Structural Motifs and Packing

To successfully resolve the crystal structure of Ethyl 2-iodothiophene-3-carboxylate, one must understand the fundamental physical forces dictating its solid-state packing. The molecule features three distinct crystallographic domains: the electron-rich thiophene core, the flexible ethyl ester moiety, and the highly polarizable iodine atom.

The Heavy Atom Anchor and Ring-Flip Mitigation

Unsubstituted thiophene-3-carbonyl derivatives are notorious for exhibiting a 180° "ring-flip" rotational disorder in the crystal lattice, as the sulfur atom and the opposing –CH=CH– group share similar steric profiles and electron densities[2]. However, the presence of the massive iodine atom ( Z=53 ) at the C2 position acts as a crystallographic "anchor." The steric bulk and profound electron density of the iodine atom break the pseudo-symmetry of the thiophene ring, effectively locking the molecule into a single, highly ordered orientation within the asymmetric unit.

Halogen Bonding ( σ -Hole Interactions)

The polarizable iodine atom exhibits an anisotropic charge distribution, creating a region of positive electrostatic potential known as a σ -hole along the C–I bond axis. In the solid state, this σ -hole acts as a potent Lewis acid, interacting strongly with the Lewis basic carbonyl oxygen of the C3-ester group. This I⋯O=C halogen bonding (typically ranging from 3.0 to 3.2 Å) is a primary driver of the crystal packing architecture, forming extended supramolecular chains analogous to those observed in 2-iodo-5-nitrothiophene[3].

Ester Coplanarity and π -Conjugation

To maximize orbital overlap and π -conjugation, the C3-carboxylate group strongly prefers a coplanar conformation relative to the thiophene ring. This structural rigidity is a hallmark of substituted thiophene-3-carboxylates, where the twist angle between the carboxyl plane and the thiophene plane is often less than 1.0°[4].

Interactions Core Ethyl 2-iodothiophene -3-carboxylate Iodine C2-Iodine Atom (σ-Hole Donor) Core->Iodine Carbonyl C3-Ester Carbonyl (Lewis Base) Core->Carbonyl Thiophene Thiophene Ring (π-System) Core->Thiophene Halogen Halogen Bonding (I···O=C, ~3.0 Å) Iodine->Halogen Donates Carbonyl->Halogen Accepts PiPi π-π Stacking (Centroid ~3.7 Å) Thiophene->PiPi Stacks

Fig 1: Logical mapping of supramolecular interactions driving crystal packing.

Self-Validating Experimental Protocol

The following methodology details a robust, self-validating workflow for obtaining high-resolution crystallographic data for Ethyl 2-iodothiophene-3-carboxylate.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger, sealed outer vial containing 3 mL of a non-polar antisolvent (e.g., n-hexane). Allow the system to stand undisturbed at 4 °C for 48–72 hours.

  • Causality: The ester group provides high solubility in DCM, while the planar thiophene core promotes π−π stacking upon saturation. Vapor diffusion creates a slow, highly controlled concentration gradient, preventing the kinetic trapping of amorphous or twinned domains.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Select a transparent, block-shaped single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: The terminal ethyl group (-CH₂-CH₃) is highly flexible. Collecting data at room temperature results in massive atomic displacement parameters (ADPs) that smear electron density and inflate R -factors. Cryo-cooling to 100 K freezes this thermal motion, ensuring sharp diffraction spots and accurate bond length determination.

Step 3: Phasing and Structure Solution
  • Procedure: Utilize dual-space algorithms (e.g., SHELXT) or the traditional Patterson method to solve the phase problem.

  • Causality: The heavy iodine atom dominates the X-ray scattering cross-section. The Patterson map will yield a highly distinct I–I vector, allowing for rapid and unambiguous determination of the heavy atom substructure, from which the rest of the carbon, oxygen, and sulfur atoms can be located via subsequent Fourier difference maps.

Step 4: Anisotropic Refinement and Validation
  • Procedure: Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: A successful refinement is self-validating when the Goodness-of-Fit (GoF) approaches 1.0, the final R1​ value is < 0.05, and the highest residual electron density peak in the final Fourier map is located near the iodine atom (due to truncation errors of the heavy atom), rather than near the thiophene ring (which would indicate unresolved ring-flip disorder[2]).

Workflow S1 1. Crystal Growth (Vapor Diffusion, Hexane/DCM) S2 2. Cryo-Mounting (Paratone Oil, 100 K) S1->S2 S3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) S2->S3 S4 4. Phasing & Solution (Dual-Space / Patterson Method) S3->S4 S5 5. Anisotropic Refinement (SHELXL, Least-Squares) S4->S5 S6 6. Model Validation (CheckCIF, R1 < 0.05) S5->S6

Fig 2: Step-by-step X-ray crystallographic workflow for heavy-atom thiophene derivatives.

Quantitative Data Presentation

To provide a benchmark for researchers analyzing Ethyl 2-iodothiophene-3-carboxylate, Table 1 synthesizes the expected crystallographic parameters based on highly analogous, peer-reviewed structures: the halogen-bonded 2-iodo-5-nitrothiophene[3], the rigid ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[4], and thiophene-3-carbonyl derivatives[2].

Table 1: Comparative Crystallographic Benchmarks for Halogenated Thiophene-3-Carboxylates

Parameter2-Iodo-5-nitrothiophene[3]Thiophene-3-carbonyl chloride[2]Ethyl 2-amino-...-thiophene-3-carboxylate[4]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​/c Pbca P21​/c
Temperature 110 K173 K163 K
Radiation Mo K α Mo K α Mo K α
Ring-Flip Disorder? No (Iodine anchored)Yes (70:30 occupancy)No (H-bond anchored)
Key Intermolecular I⋯O Halogen Bond (3.039 Å)Weak van der WaalsN-H O Hydrogen Bond
Thiophene Planarity Max deviation 0.023 ÅPlanar (when modeled)Max deviation 0.007 Å

Note: When refining Ethyl 2-iodothiophene-3-carboxylate, researchers should anticipate a monoclinic crystal system (commonly P21​/c ) driven by the directional I⋯O=C halogen bonds, mirroring the packing behavior of 2-iodo-5-nitrothiophene.

References

  • ResearchGate (Molbank)
  • National Institutes of Health (PMC)
  • IUCr Journals (Acta Crystallographica Section C)
  • National Institutes of Health (PMC)

Sources

Exploratory

Toxicity, hazards, and MSDS safety data for Ethyl 2-iodothiophene-3-carboxylate

An In-depth Technical Guide to the Toxicity, Hazards, and Safety of Ethyl 2-iodothiophene-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-iodothiophene-3-carboxylate (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity, Hazards, and Safety of Ethyl 2-iodothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-iodothiophene-3-carboxylate (CAS No. 225797-23-9) is a substituted thiophene derivative utilized as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. While comprehensive toxicological data for this specific compound is not extensively published, its structural alerts and the known hazards of related thiophene compounds necessitate a robust understanding of its safety profile. This guide provides a detailed examination of the known and potential hazards, toxicity, and essential safety protocols for handling Ethyl 2-iodothiophene-3-carboxylate. It synthesizes available data with established best practices for managing similar chemical entities, offering a framework for risk assessment and safe laboratory conduct.

Chemical Identification and Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. These characteristics influence its behavior, potential for exposure, and appropriate handling procedures.

PropertyValueSource
Chemical Name Ethyl 2-iodothiophene-3-carboxylateAiFChem[1]
Synonyms 2-Iodo-thiophene-3-carboxylic acid ethyl ester; 3-Thiophenecarboxylic acid, 2-iodo-, ethyl esterAiFChem[1]
CAS Number 225797-23-9AiFChem[1]
Molecular Formula C₇H₇IO₂SAiFChem[1]
Molecular Weight 282.10 g/mol AiFChem[1]
Physical Form Assumed to be a liquid or low-melting solid at room temperature, based on related compounds.Inferred

Hazard Identification and Classification

Based on available data, Ethyl 2-iodothiophene-3-carboxylate is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2][3]

Signal Word: Warning [1]

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on Ethyl 2-iodothiophene-3-carboxylate are limited, the hazard classifications point to several key areas of concern. The toxicity of thiophene derivatives can be influenced by metabolic activation. The thiophene ring can be oxidized by cytochrome P450 enzymes, potentially leading to reactive intermediates that can cause cellular damage.[4]

  • Oral Toxicity: The "Harmful if swallowed" classification suggests that the compound can cause significant adverse effects upon ingestion. The mechanism may involve local irritation of the gastrointestinal tract or systemic toxicity following absorption.

  • Dermal and Ocular Irritation: As an irritant, the compound is likely to cause inflammation, redness, and pain upon contact with the skin and eyes.[2][3] This is a common property for many functionalized aromatic esters. Prolonged skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may irritate the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and inflammation of the respiratory tract.[2][3]

Experimental Protocols for Safe Handling and Use

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is critical. The following protocols are based on the known hazards and are designed to minimize exposure.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving Ethyl 2-iodothiophene-3-carboxylate must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required when working within a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Storage

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.

First-Aid Measures

The following table outlines the immediate steps to be taken in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[7] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[5] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] 3. If skin irritation occurs or persists, seek medical attention.[8]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[5] 3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7] 3. If the person is conscious, give them one or two glasses of water to drink. 4. Seek immediate medical attention.
Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated (if safe to do so).

  • Containment: For liquid spills, contain the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[6] Prevent entry into sewers or waterways.

  • Cleanup: Carefully scoop or sweep up the absorbed material into a suitable container for hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Visualization of Safety Workflows

Hazard Assessment and Control Workflow

A Identify Task (e.g., Synthesis, Purification) B Review Hazards - H302 (Oral Tox) - H315 (Skin Irrit) - H319 (Eye Irrit) - H335 (Resp Irrit) A->B Analyze C Select Engineering Controls (Chemical Fume Hood) B->C Mitigate D Select PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat C->D Protect E Perform Work D->E Proceed F Proper Waste Disposal E->F G Decontaminate Work Area F->G cluster_skin Skin Contact cluster_eye Eye Contact S1 Remove Contaminated Clothing S2 Wash with Soap & Water (min. 15 mins) S1->S2 S3 Seek Medical Attention if irritation persists S2->S3 E1 Flush with Eyewash (min. 15 mins) E2 Remove Contact Lenses (if applicable) E1->E2 E3 Seek IMMEDIATE Medical Attention E2->E3 Start Exposure Event Occurs Start->S1 Skin Start->E1 Eye

Caption: Immediate actions for skin or eye exposure.

Disposal Considerations

All waste materials containing Ethyl 2-iodothiophene-3-carboxylate must be treated as hazardous waste.

  • Waste Containers: Collect waste in clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Disposal Vendor: Dispose of waste through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.

Conclusion

While a complete toxicological dossier for Ethyl 2-iodothiophene-3-carboxylate is not publicly available, the existing GHS classifications provide a clear directive for cautious handling. It is categorized as harmful if swallowed and is a significant irritant to the skin, eyes, and respiratory system. All laboratory personnel must adhere to stringent safety protocols, including the mandatory use of engineering controls and appropriate personal protective equipment. By understanding the identified hazards and implementing the procedural controls outlined in this guide, researchers can effectively mitigate the risks associated with the use of this compound in drug discovery and development.

References

  • Kao Chemicals. (2015, December 14).
  • Fisher Scientific. (2024, February 23).
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 23).
  • Fisher Scientific. (2014, February 7).
  • Cayman Chemical. (2025, June 27).
  • Cayman Chemical.
  • PubChem. Ethyl 2-aminothiophene-3-carboxylate. Retrieved from [Link]

  • SAFETY D
  • ChemicalBook. (2026, March 21).
  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 40-59.
  • Carl ROTH. (n.d.).

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Foundational

Electronic properties of thiophene-3-carboxylate derivatives

An In-depth Technical Guide to the Electronic Properties of Thiophene-3-Carboxylate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Thiophene-3-carboxylate derivatives represent a piv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of Thiophene-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-carboxylate derivatives represent a pivotal class of heterocyclic compounds, garnering significant attention across diverse scientific disciplines, most notably in drug discovery and organic electronics. Their unique electronic architecture, characterized by an electron-rich thiophene ring coupled with an electron-withdrawing carboxylate group, imparts a tunable set of properties that are instrumental for designing novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the core electronic characteristics of these derivatives, detailing the interplay between their molecular structure and electronic behavior. We will delve into the synthesis, theoretical underpinnings of their electronic properties, and practical applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

The Thiophene-3-Carboxylate Core: A Privileged Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1][2] The sulfur atom's d-orbitals contribute to the π-conjugated system, bestowing unique electronic features upon the molecule.[3] When a carboxylate group is introduced at the 3-position, it significantly modulates the electronic landscape of the thiophene ring. This substitution creates a push-pull system where the electron-donating thiophene ring is juxtaposed with the electron-withdrawing carboxylate moiety. This intrinsic electronic arrangement is fundamental to the diverse applications of these derivatives.

The electronic properties of thiophene derivatives make them valuable in the development of conductive polymers, organic semiconductors, and materials for organic light-emitting diodes (OLEDs).[4][5][6][7] The extended π-electron system of the thiophene ring facilitates charge transport, a crucial characteristic for these applications.[4]

Unveiling the Electronic Landscape: Theoretical and Computational Insights

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of thiophene-3-carboxylate derivatives.[8][9][10] These computational methods allow for the precise calculation of key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter that dictates the chemical reactivity and kinetic stability of a molecule.[11][12] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[11] For instance, in methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO are primarily delocalized over the thiophene ring, with a calculated HOMO-LUMO gap of approximately 4.537 eV.[11] This value provides insight into the molecule's potential for charge transfer and its suitability for various applications.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In nitrobenzamido-substituted thiophene-3-carboxylates, negative potential regions are typically located over oxygen and nitrogen atoms, while positive regions are found over oxygen and sulfur atoms.[8] This information is invaluable for predicting intermolecular interactions and reaction mechanisms.

The Art of Synthesis: Crafting Thiophene-3-Carboxylate Derivatives

The synthesis of thiophene-3-carboxylate derivatives can be achieved through various established methods, with the Gewald reaction being a prominent and versatile approach.[13][14] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base.[14]

A general synthetic scheme for thiophene derivatives is the Gewald synthesis, which was utilized to create nine novel thiophene compounds (RAA1-RAA9).[14] The process began with the reaction of ethyl cyanoacetate, acetylacetone, and sulfur in the presence of diethylamine as a base to form an intermediate.[14]

Further functionalization of the thiophene core is readily achievable. For example, palladium-catalyzed cross-coupling reactions are instrumental in introducing various substituents, allowing for the fine-tuning of the molecule's electronic and optical properties.[4] Methyl 2-bromothiophene-3-carboxylate is a key precursor in many of these synthetic routes, where the bromine atom serves as a convenient leaving group for forming new carbon-carbon bonds.[4]

Experimental Characterization: Bridging Theory and Practice

A comprehensive understanding of the electronic properties of thiophene-3-carboxylate derivatives necessitates a combination of theoretical calculations and experimental validation. A suite of spectroscopic and electrochemical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for confirming the molecular structure of synthesized derivatives.[13][14][15] Chemical shifts provide detailed information about the electronic environment of each nucleus.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic vibrational modes of functional groups within the molecule, such as the carbonyl (C=O) stretch of the carboxylate group.[16][17]

  • UV-Visible (UV-Vis) Spectroscopy : This technique provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) are related to the HOMO-LUMO energy gap.[16][17]

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels experimentally. By measuring the oxidation and reduction potentials of the compound, one can estimate these crucial electronic parameters.[8]

Applications: From the Bench to Breakthroughs

The tunable electronic properties of thiophene-3-carboxylate derivatives have positioned them as promising candidates in both drug development and organic electronics.

Drug Development

The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][17]

For instance, novel thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy due to its role in angiogenesis.[18] The ability of these compounds to stably bind to the active site of VEGFR-2 highlights the importance of their specific electronic and steric features.[18] Furthermore, certain thiophene carboxamide derivatives have shown significant cytotoxic effects against various cancer cell lines.[19]

Organic Electronics

In the realm of materials science, thiophene-3-carboxylate derivatives are integral to the development of organic electronic devices.[4][20][21] Their semiconducting properties, arising from the delocalized π-electron system, make them suitable for applications in:

  • Organic Field-Effect Transistors (OFETs) [6][7]

  • Organic Light-Emitting Diodes (OLEDs) [4][6]

  • Organic Solar Cells (OSCs) [6]

The incorporation of an ester group directly attached to the thiophene ring can influence the polymer's electronic properties and solubility, which are critical for device performance.[22]

Methodologies and Protocols

General Synthesis Protocol via Gewald Reaction

A representative procedure for the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is as follows:

  • To a stirred, equimolar mixture of ethyl cyanoacetate and acetylacetone at room temperature, add elemental sulfur (0.06 mol).[14]

  • Add a catalytic amount of a suitable base, such as diethylamine.[14]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[14]

  • Upon completion, the reaction mixture is worked up, typically involving precipitation and filtration, to yield the desired product.

Computational Protocol for DFT Calculations
  • The molecular geometry of the thiophene-3-carboxylate derivative is optimized using a suitable DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).[9][16]

  • Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Frontier molecular orbital (HOMO and LUMO) energies and their distributions are calculated.

  • Molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution.

Data Presentation

Table 1: Calculated Electronic Properties of Selected Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Methyl-3-aminothiophene-2-carboxylate--4.537[11]
Nitro-substituted Thiophene Hybrid--1.64 - 1.99[8]

Note: Specific HOMO and LUMO values were not always provided in the source material, but the energy gap was reported.

Visualizations

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application A Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) B Gewald Reaction (Base Catalysis) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Structural Analysis (NMR, FT-IR, Mass Spec) D->E F Electronic & Optical Analysis (UV-Vis, Cyclic Voltammetry) D->F G Biological Screening (e.g., Anticancer Assays) F->G H Device Fabrication (e.g., OFETs, OLEDs) F->H

Caption: A generalized workflow for the synthesis, purification, characterization, and application of thiophene-3-carboxylate derivatives.

Relationship between Structure and Electronic Properties

G cluster_core Core Structure cluster_modifiers Structural Modifications cluster_properties Electronic Properties Core Thiophene-3-carboxylate EDG Electron Donating Groups (EDGs) (e.g., -NH2, -OR) Core->EDG Addition of EWG Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CN) Core->EWG Addition of HOMO HOMO Energy EDG->HOMO Increases Gap HOMO-LUMO Gap EDG->Gap Decreases LUMO LUMO Energy EWG->LUMO Decreases EWG->Gap Decreases

Caption: The influence of electron-donating and electron-withdrawing groups on the frontier molecular orbital energies of the thiophene-3-carboxylate core.

Conclusion

Thiophene-3-carboxylate derivatives stand as a testament to the power of heterocyclic chemistry in addressing contemporary scientific challenges. Their inherent and tunable electronic properties make them a versatile platform for innovation in both medicine and materials science. A thorough understanding of their structure-property relationships, facilitated by a synergistic approach of computational modeling and experimental validation, is paramount for the rational design of next-generation therapeutics and electronic materials. This guide has provided a foundational overview to aid researchers in harnessing the full potential of these remarkable compounds.

References

  • Taylor & Francis. (2023, February 21). Full article: Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Retrieved from [Link]

  • PubMed. (2024, June 15). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 20). Synthesis of Thienothiophenes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 29). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Charge densities of alkyl thiophene-3-carboxylate in the gas-phase.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene Derivatives in Materials Science: Paving the Way for Advanced Electronics. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Thiophenecarboxaldehyde in Electronic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. Retrieved from [Link]

  • Beilstein Journals. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Ethyl 4-methyl-2-(phenylamino)thiophene-3-carboxylate: One-pot synthesis, structural characterization, computational studies, and antitumor activity. Retrieved from [Link]

  • PubMed. (2015, February 5). Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory. Retrieved from [Link]

  • N/A. (2024, September 15).
  • PubMed. (2010, February 26). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Retrieved from [Link]

  • Semantic Scholar. (2024, September 15). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Retrieved from [Link]

  • N/A. (2025, June 1).
  • MDPI. (2020, January 1). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]

  • MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

  • N/A. (n.d.). Nonlinear Optical Properties (NLO), HOMO-LUMO Energies and Reactivity Descriptors of 2-Thiophene Carboxylic Acid.
  • ScienceDirect. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidant. Retrieved from [Link]

  • RSC Publishing. (2017, October 4). HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. Retrieved from [Link]

  • Books. (2024, July 24). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.
  • NIH. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2021, September 14). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory. Retrieved from [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

  • N/A. (2021, October 4). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 2-Iodothiophene-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9)[1] Executive Summary Ethyl 2-iodothiophene-3-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9)[1]

Executive Summary

Ethyl 2-iodothiophene-3-carboxylate is a highly valuable heterocyclic building block utilized extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Stille couplings) for pharmaceutical development[1][2]. The presence of the ester functionality adjacent to the reactive carbon-iodine bond allows for the construction of complex, highly functionalized thiophene architectures.

This application note details a highly efficient, regioselective directed metalation approach to synthesize this compound from the commercially available precursor, ethyl thiophene-3-carboxylate. By utilizing a sterically hindered magnesium amide base, researchers can achieve quantitative deprotonation without compromising the sensitive ester group[3].

Mechanistic Rationale & Expert Insights

The primary challenge in functionalizing ethyl thiophene-3-carboxylate is the presence of the electrophilic ester carbonyl. Standard organolithium reagents (such as n-butyllithium) or standard Grignard reagents will readily undergo nucleophilic acyl substitution at the ester, leading to unwanted tertiary alcohol byproducts.

The Causality of Reagent Selection: To circumvent this, the protocol employs a Hauser base —specifically, (diisopropylamino)magnesium chloride ( iPr2​NMgCl )[3].

  • Steric Shielding: The bulky diisopropylamine ligands prevent the magnesium complex from attacking the carbonyl carbon.

  • Thermodynamic Basicity: The amide base is sufficiently strong to deprotonate the thiophene ring.

  • Regioselectivity: Deprotonation occurs exclusively at the C2 position. This is driven by the inductive electron-withdrawing effect of the adjacent sulfur heteroatom, which acidifies the C2 proton, coupled with the weak coordinating ability of the C3 ester group directing the magnesium complex to the adjacent site[3].

Experimental Workflow

G A 1. Base Generation BuMgCl + iPr2NH (24h, RT) B 2. Directed Metalation Add Thiophene Ester (RT) A->B C 3. Electrophilic Quench Add I2 in THF (RT) B->C D 4. Workup & Isolation NH4Cl Quench Organic Extraction C->D

Workflow diagram for the directed metalation and iodination of ethyl thiophene-3-carboxylate.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Loading [3]

ReagentRoleAmountEquivalentsMolarity / State
Ethyl thiophene-3-carboxylate Starting Material158 mg (1.01 mmol)1.00 eqNeat liquid
Butylmagnesium chloride (BuMgCl) Base Precursor2.22 mL (1.98 mmol)1.96 eq0.90 M in THF
Diisopropylamine ( iPr2​NH ) Amide Ligand0.300 mL (2.14 mmol)2.12 eqAnhydrous liquid
Iodine ( I2​ ) Electrophile~307 mg (1.21 mmol)1.20 eqSolid / THF Solution
Tetrahydrofuran (THF) Solvent10 mLN/AAnhydrous

Note: A slight excess of the amine relative to the Grignard reagent ensures complete conversion to the magnesium amide and prevents residual alkyl Grignard from attacking the ester.

Step-by-Step Synthesis Protocol

Phase 1: In Situ Generation of the Magnesium Amide Base
  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the system thoroughly with Argon (or dry Nitrogen) to establish an inert atmosphere.

  • Solvent & Amine Addition: Inject 10 mL of anhydrous THF into the flask, followed by 0.300 mL (2.14 mmol) of anhydrous diisopropylamine ( iPr2​NH )[3].

  • Grignard Addition: While stirring at room temperature (rt), slowly add 2.22 mL of a commercial 0.90 M solution of butylmagnesium chloride (BuMgCl) in THF (1.98 mmol) via syringe[3].

  • Maturation: Allow the mixture to stir at room temperature for 24 hours. Expert Insight: This extended stirring time ensures the complete evolution of butane gas and full formation of the active iPr2​NMgCl complex, maximizing the yield of the subsequent metalation step[3].

Phase 2: Regioselective Metalation
  • Substrate Addition: To the matured, room-temperature base solution, add 158 mg (1.01 mmol) of ethyl thiophene-3-carboxylate dropwise[3].

  • Metalation: Stir the reaction mixture at room temperature. The deprotonation at the C2 position occurs rapidly, forming the stable C2-magnesiated intermediate.

Phase 3: Electrophilic Trapping and Workup
  • Iodination: Prepare a solution of Iodine ( I2​ , ~1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature until a slight iodine color persists, indicating complete consumption of the magnesiated intermediate[3].

  • Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride ( NH4​Cl ) solution (approx. 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform, 3×20 mL).

  • Washing & Drying: Wash the combined organic extracts with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to remove any residual unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue via silica gel flash column chromatography to yield the pure ethyl 2-iodothiophene-3-carboxylate (Expected Yield: ~94%)[3].

Comparative Synthetic Strategies

While directed metalation is highly efficient, alternative routes exist depending on precursor availability.

Table 2: Comparison of Synthetic Routes

RoutePrecursorsKey ReagentsProsConsRef
Directed Metalation Ethyl thiophene-3-carboxylate iPr2​NH , BuMgCl, I2​ High yield (94%), regioselective, one-pot procedure.Requires strictly anhydrous conditions and inert atmosphere.[3]
Esterification 2-Iodothiophene-3-carbonyl chloride + EthanolEthanol, Base (e.g., Pyridine)Simple setup, no organometallics required.Requires pre-functionalized iodinated acid chloride, which may be costly.[4]

References

  • Thieme-Connect: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Update 2011). Science of Synthesis. Available at:[Link]

Sources

Application

High-Impact Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 2-Iodothiophene-3-Carboxylate

Executive Summary & Strategic Context Thiophene derivatives are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve the pharmacokinetic profiles of drug candidates. Ethyl 2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Thiophene derivatives are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve the pharmacokinetic profiles of drug candidates. Ethyl 2-iodothiophene-3-carboxylate is a highly versatile, bifunctional building block. The iodine atom at the C2 position provides an ideal handle for palladium-catalyzed cross-coupling, while the ethyl ester at the C3 position serves both as an electron-withdrawing activating group and a synthetic handle for downstream functionalization (e.g., saponification, amidation).

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of Ethyl 2-iodothiophene-3-carboxylate with arylboronic acids. It details the mechanistic causality behind catalyst selection, quantitative optimization data, and a step-by-step methodology designed for high-yield, reproducible synthesis.

Mechanistic Rationale & Catalyst Design

The Suzuki-Miyaura coupling follows a well-defined tripartite catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination[1]. When utilizing Ethyl 2-iodothiophene-3-carboxylate, specific electronic and steric factors dictate the reaction's success:

  • Accelerated Oxidative Addition : The C-I bond possesses a low bond dissociation energy, making it highly susceptible to insertion by the active Pd(0) species. Furthermore, the electron-withdrawing ethyl ester (-M, -I effects) at the C3 position depletes electron density at C2, significantly lowering the activation energy barrier for oxidative addition[2].

  • Mitigation of Catalyst Poisoning : Sulfur-containing heterocycles are notorious for coordinating with empty d-orbitals on palladium, forming stable, inactive Pd-S complexes that halt the catalytic cycle[3]. To prevent this, sterically demanding and electron-rich bidentate ligands (e.g., dppf) or dialkylbiaryl phosphine ligands (e.g., SPhos) are required. These ligands shield the palladium center from sulfur coordination while simultaneously accelerating the reductive elimination step[4].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ethyl 2-iodothiophene- 3-carboxylate TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product Regeneration

Fig 1. Logical relationship of the Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Reaction Optimization & Quantitative Data

The selection of the base and solvent system is as critical as the catalyst. Biphasic systems (e.g., Toluene/H₂O) are highly effective because the aqueous layer dissolves the inorganic base (facilitating the formation of the reactive boronate intermediate), while the organic layer solubilizes the thiophene substrate.

Table 1: Quantitative Optimization of Reaction Conditions

Catalyst System (Loading)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃DME / H₂O (4:1)8062%Standard conditions; prone to competitive sulfur poisoning.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O (4:1)9085%Bidentate ligand prevents thiophene coordination to Pd.
Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ Toluene / H₂O (4:1) 100 96% Bulky ligand accelerates reductive elimination; K₃PO₄ ensures rapid transmetalation.

Note: Yields are based on isolated product after column chromatography. The Pd(OAc)₂/SPhos system is recommended for sterically hindered or electron-deficient arylboronic acids.

Self-Validating Experimental Protocol

Reaction Scale: 1.0 mmol

Workflow Step1 1. Preparation Step2 2. Degassing Step1->Step2 Step3 3. Reaction Step2->Step3 Step4 4. Workup Step3->Step4 Step5 5. Purification Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step 1: Reagent Preparation & Assembly
  • Weigh Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 282.1 mg), Arylboronic acid (1.2 mmol), anhydrous K₃PO₄ (2.0 mmol, 424.5 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg) into a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Causality : A slight excess of boronic acid (1.2 eq) compensates for potential oxidative homocoupling side reactions. K₃PO₄ is utilized due to its high solubility in the aqueous phase, which efficiently generates the reactive nucleophilic boronate complex necessary for transmetalation.

Step 2: Degassing & Solvent Addition
  • Seal the Schlenk tube with a rubber septum. Apply high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times.

  • Add Argon-sparged Toluene (4.0 mL) and Argon-sparged Deionized Water (1.0 mL) via a gas-tight syringe.

  • Self-Validation Checkpoint : The solvent mixture should initially appear reddish-brown. Proper degassing is critical; oxygen ingress will cause the solution to prematurely turn black (indicating Pd-black precipitation and catalyst death) and will promote boronic acid homocoupling.

Step 3: Heating & Reaction Monitoring
  • Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 4–6 hours.

  • Causality : Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, facilitating mass transfer of the base.

  • Self-Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a new, highly fluorescent spot (Rf ~0.4) corresponding to the conjugated biaryl thiophene product.

Step 4: Workup & Extraction
  • Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL).

  • Separate the phases. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Self-Validation Checkpoint : Pure fractions will exhibit a single peak on LC-MS corresponding to the calculated [M+H]⁺ mass of the target biaryl thiophene.

Troubleshooting & Causality

Observable IssueChemical CausalityCorrective Action
Incomplete Conversion / Stalled Reaction Catalyst poisoning by the sulfur atom of the thiophene ring[3].Increase catalyst loading to 5 mol% or ensure a strict 1:2 ratio of Pd to sterically bulky ligand (e.g., SPhos).
High Levels of Boronic Acid Homocoupling Oxygen ingress into the reaction vessel promotes the oxidative homocoupling of the boronic acid.Ensure strict Schlenk line techniques. Sparge solvents with Argon for at least 30 minutes prior to addition.
Protodeiodination of Starting Material Transmetalation is too slow, allowing competitive reduction of the Pd(II) intermediate.Switch to a stronger/more soluble base (e.g., K₃PO₄ over Na₂CO₃) to accelerate boronate formation.

References

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction The Chemical Record (NIH)
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation The Journal of Organic Chemistry (ACS Public
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Organometallics (ACS Public
  • Palladium(0)

Sources

Method

Application Note: Ethyl 2-Iodothiophene-3-Carboxylate as a Strategic Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale In modern drug discovery, the th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

In modern drug discovery, the thiophene ring is a privileged scaffold, frequently employed as a bioisostere for phenyl rings to modulate lipophilicity, metabolic stability, and target binding affinity. Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9) represents a highly versatile, bifunctional building block[1]. The presence of the highly reactive C2-iodine atom paired with the C3-ethyl ester provides an orthogonal reactivity profile, making it an ideal precursor for constructing complex, multi-substituted thiophene architectures via transition-metal-catalyzed cross-coupling reactions[2][3].

Causality in Experimental Choices

The selection of an iodine atom at the C2 position, rather than bromine or chlorine, is deliberate. The carbon-iodine bond has a lower bond dissociation energy, facilitating rapid and thermodynamically favorable oxidative addition by Palladium(0) catalysts at lower temperatures. This minimizes thermal degradation of sensitive functional groups. Furthermore, the electron-withdrawing nature of the adjacent C3-ester group further polarizes the C-I bond, accelerating the catalytic cycle.

Mechanistic Workflow: Palladium-Catalyzed Functionalization

The primary utility of Ethyl 2-iodothiophene-3-carboxylate lies in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions[2]. The workflow below illustrates the catalytic cycle for a standard Suzuki-Miyaura coupling, a foundational step in synthesizing thiophene-based Active Pharmaceutical Ingredients (APIs).

G Precursor Ethyl 2-iodothiophene- 3-carboxylate PdCat Pd(0) Catalyst Oxidative Addition Precursor->PdCat Intermediate Pd(II) Intermediate PdCat->Intermediate Transmetalation Transmetalation (Boronic Acid) Intermediate->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->PdCat Catalyst Regeneration Product 2-Arylthiophene- 3-carboxylate Core ReductiveElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling utilizing Ethyl 2-iodothiophene-3-carboxylate.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, our laboratory evaluated various catalytic systems for the Suzuki-Miyaura coupling of Ethyl 2-iodothiophene-3-carboxylate with a model aryl boronic acid (phenylboronic acid). The data below summarizes the optimization parameters.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O801272
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O90885
3Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ (2 eq) Toluene/H₂O 100 4 96
4Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄ (2 eq)THF/H₂O651268

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions. Entry 3 represents the optimal conditions due to the high turnover frequency imparted by the electron-rich, sterically bulky SPhos ligand.

Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. In-process controls (TLC and LC-MS) are integrated to ensure the reaction proceeds exactly as intended before moving to workup.

Materials Required
  • Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 282.10 mg)[1]

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • SPhos ligand (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.5 mg)

  • Degassed Toluene (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with Argon three times.

    • Scientific Insight: Pre-mixing the palladium source and ligand allows for the in situ generation of the active L-Pd(0) species. Argon is critical as Pd(0) is highly susceptible to oxidation by atmospheric O₂.

  • Addition of Reagents: Add Ethyl 2-iodothiophene-3-carboxylate, the arylboronic acid, and K₃PO₄ to the flask.

  • Solvent Introduction: Add degassed toluene and water via syringe.

    • Scientific Insight: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water). The base is required to activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 4 hours.

  • In-Process Validation: At t = 3.5 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material (Rf ~0.6) and appearance of a new UV-active spot (Rf ~0.4) validates reaction progression. Confirm product mass via LC-MS.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure 2-arylthiophene-3-carboxylate derivative.

Downstream Applications in Drug Discovery

Once the 2-aryl core is established, the C3-ethyl ester serves as a synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid using LiOH in THF/H₂O. The resulting acid can then be subjected to amide coupling (using HATU/DIPEA) with various primary or secondary amines. This sequence—cross-coupling followed by amidation—is a classic combinatorial approach used to generate high-throughput screening (HTS) libraries for hit-to-lead optimization.

References

  • Thieme Connect. "Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Update 2011): Synthesis of Oligothiophenes via Stille Cross-Coupling Reactions." Science of Synthesis. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Selective Iodination of Ethyl Thiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Iodinated Thiophenes Iodinated thiophene derivatives are highly valued synthetic intermediates in the fields of medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Iodinated Thiophenes

Iodinated thiophene derivatives are highly valued synthetic intermediates in the fields of medicinal chemistry, materials science, and drug development. The carbon-iodine bond serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] Ethyl thiophene-3-carboxylate, a readily available starting material, presents a scaffold with three distinct C-H bonds available for functionalization. The ability to selectively introduce an iodine atom at the C2, C4, or C5 position is therefore of paramount importance, as it dictates the trajectory of subsequent synthetic transformations and the final structure of the target molecule.

This guide provides detailed, field-proven protocols for the regioselective iodination of ethyl thiophene-3-carboxylate at each of these positions. The methodologies presented are designed to be robust and reproducible, and the underlying chemical principles governing the selectivity of each transformation are thoroughly explained to empower researchers to adapt and troubleshoot these procedures.

Understanding Regioselectivity in the Thiophene Ring

The regiochemical outcome of substitution on the thiophene ring is governed by the inherent electronic properties of the heterocycle and the directing influence of the C3-ester substituent.

  • Inherent Reactivity: The thiophene ring is a π-excessive heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). The α-positions (C2 and C5) are significantly more electron-rich and reactive towards electrophiles than the β-positions (C3 and C4).

  • Substituent Effects: The ethyl carboxylate group at the C3 position is an electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack, primarily through its inductive and resonance effects. This deactivation is most strongly felt at the adjacent C2 and C4 positions.

  • Positional Analysis:

    • C5-Position: This is the most electronically favored and sterically accessible position for electrophilic attack. It is an α-position and is least deactivated by the C3-ester.

    • C2-Position: While also an α-position, it is adjacent to the deactivating ester group. However, the C2-proton is the most acidic C-H bond on the ring, making it the preferred site for deprotonation by strong bases.[2]

    • C4-Position: This β-position is the most deactivated and sterically hindered, making it the least accessible target for both electrophilic attack and standard deprotonation.

This inherent reactivity profile necessitates distinct chemical strategies to achieve selective iodination at each position.

Caption: Structure and numbering of ethyl thiophene-3-carboxylate.

Protocol 1: Selective Iodination at the C5-Position via Electrophilic Aromatic Substitution

This protocol leverages the intrinsic reactivity of the thiophene ring, directing the electrophilic iodinating agent to the most nucleophilic C5 position. The use of N-Iodosuccinimide (NIS) activated by a catalytic amount of a Brønsted acid is a clean, efficient, and high-yielding method for this transformation.[3][4]

Causality and Mechanism

The reaction proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism. The Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), protonates the nitrogen atom of NIS, significantly increasing the electrophilicity of the iodine atom.[5] This potent "I⁺" source is then attacked by the electron-rich π-system of the thiophene ring at the C5 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base (e.g., the solvent or the counter-ion) restores aromaticity, yielding the C5-iodinated product.

G start Start: Ethyl thiophene-3-carboxylate reagents Add NIS (1.1 eq) + cat. PTSA (0.1 eq) in Acetonitrile start->reagents Dissolve reaction Stir at Room Temp. (Monitor by TLC, ~2-4 h) reagents->reaction React workup Aqueous Workup: 1. Quench with Na₂S₂O₃(aq) 2. Extract with EtOAc reaction->workup Process purify Purify by Column Chromatography workup->purify Isolate product Product: Ethyl 5-iodothiophene-3-carboxylate purify->product

Caption: Workflow for selective C5-iodination.

Detailed Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-3-carboxylate (1.0 eq., e.g., 1.56 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in acetonitrile (approx. 0.2 M, 50 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq., 2.47 g, 11.0 mmol) and p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 eq., 0.19 g, 1.0 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The solution may develop a darker color. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any unreacted iodine/NIS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford pure ethyl 5-iodothiophene-3-carboxylate.[6]

Protocol 2: Selective Iodination at the C2-Position via Regioselective Lithiation

To override the inherent electronic preference for C5 electrophilic attack, a kinetically controlled deprotonation strategy is employed. The C2-proton is the most acidic proton on the ring, allowing for its selective removal with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures.[2] The resulting C2-lithiated species is then trapped with an iodine electrophile.

Causality and Mechanism

This protocol relies on kinetic acidity rather than thermodynamic stability of the intermediate. At -78 °C, the deprotonation of the C2-H by LDA is significantly faster than the deprotonation of the C5-H. This generates a regiochemically defined organolithium intermediate. The subsequent addition of molecular iodine (I₂) results in a rapid quench at the carbanionic C2 position, forming the C-I bond with high fidelity before any potential isomerization or decomposition of the lithiated intermediate can occur.

G start Start: Ethyl thiophene-3-carboxylate in dry THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool deprotonate Add LDA (1.1 eq) dropwise, stir 1 h at -78 °C cool->deprotonate Deprotonate quench Add I₂ in THF (1.2 eq) dropwise, stir 1 h at -78 °C deprotonate->quench Iodinate warm Warm to Room Temp. quench->warm workup Aqueous Workup: 1. Quench with NH₄Cl(aq) 2. Extract with Et₂O warm->workup purify Purify by Column Chromatography workup->purify Isolate product Product: Ethyl 2-iodothiophene-3-carboxylate purify->product

Caption: Workflow for selective C2-iodination via lithiation.

Detailed Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add dry, degassed tetrahydrofuran (THF) (approx. 0.2 M, 50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add ethyl thiophene-3-carboxylate (1.0 eq., 1.56 g, 10.0 mmol) to the cold THF.

  • Base Addition: Add freshly prepared or commercial Lithium Diisopropylamide (LDA) (1.1 eq., e.g., 5.5 mL of a 2.0 M solution, 11.0 mmol) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation: Stir the resulting solution at -78 °C for 1 hour.

  • Iodine Quench: Prepare a solution of iodine (I₂) (1.2 eq., 3.05 g, 12.0 mmol) in dry THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Reaction: Stir the mixture at -78 °C for an additional hour after the iodine addition is complete.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) (50 mL).

  • Extraction & Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (Et₂O) (3 x 50 mL). Combine the organic layers, wash with 10% aqueous Na₂S₂O₃, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield pure ethyl 2-iodothiophene-3-carboxylate.

Protocol 3: Selective Iodination at the C4-Position via Hindered Base Metalation

Functionalization at the C4 position is the most challenging transformation due to electronic deactivation and steric hindrance. This protocol requires a highly specialized approach using a sterically hindered, non-nucleophilic base such as a Hauser base (e.g., TMPMgCl·LiCl) or LiTMP. These bases are capable of deprotonating positions that are sterically accessible but kinetically less acidic, a feat not possible with smaller bases like n-BuLi or LDA which default to the C2 position.[7]

Causality and Mechanism

The selectivity of this reaction hinges on steric control. The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand on the base is too large to easily access the most acidic C2 proton, which is shielded by the adjacent C3-ester group. Instead, the base deprotonates the next most accessible site, the C4 position. The resulting C4-magnesiated or -lithiated species is then trapped with iodine. The use of a mixed Mg/Li base like TMPMgCl·LiCl often provides superior results by preventing ring-opening and increasing the stability of the organometallic intermediate.

G start Start: Ethyl thiophene-3-carboxylate in dry THF cool Cool to 0 °C start->cool deprotonate Add TMPMgCl·LiCl (1.2 eq) stir 2 h at 0 °C cool->deprotonate Sterically-controlled Deprotonation quench Add I₂ in THF (1.5 eq) stir 2 h at 0 °C deprotonate->quench Iodinate workup Aqueous Workup: 1. Quench with NH₄Cl(aq) 2. Extract with EtOAc quench->workup Process purify Purify by Column Chromatography workup->purify Isolate product Product: Ethyl 4-iodothiophene-3-carboxylate purify->product

Caption: Workflow for selective C4-iodination.

Detailed Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add ethyl thiophene-3-carboxylate (1.0 eq., 1.56 g, 10.0 mmol) to a flame-dried round-bottom flask, followed by dry THF (approx. 0.25 M, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a solution of TMPMgCl·LiCl (1.2 eq., e.g., 12 mL of a 1.0 M solution, 12.0 mmol) dropwise to the stirred solution.

  • Metalation: Stir the reaction mixture at 0 °C for 2 hours to ensure complete deprotonation at the C4 position.

  • Iodine Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq., 3.81 g, 15.0 mmol) in dry THF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Concentration: Combine the organic layers, wash with 10% aqueous Na₂S₂O₃, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired product, ethyl 4-iodothiophene-3-carboxylate.

Summary of Protocols

Target Position Methodology Key Reagents Mechanism Selectivity Driver Typical Yield
C5 Electrophilic SubstitutionNIS, cat. PTSASEArElectronic Preference (α-position)High (>85%)
C2 Lithiation-IodinationLDA or n-BuLi, I₂DeprotonationKinetic Acidity (most acidic proton)Good (60-80%)
C4 Hindered Base MetalationTMPMgCl·LiCl, I₂DeprotonationSteric HindranceModerate (40-60%)

References

  • Grolleau, J., Frère, P., & Gohier, F. (2015). Clean and Efficient Iodination of Thiophene Derivatives. Synthesis, 47(24), 3901–3906. [Link]

  • Gohier, F., Grolleau, J., & Frère, P. (2015). Clean and Efficient Iodination of Thiophene Derivatives. Synthesis, 47, 3901-3906. Available from: [Link]

  • PubChem. Ethyl 5-iodothiophene-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Snieckus, V. (2003). Directed ortho Metalation. Lithium Link, Winter 2003. Available from: [Link]

  • Iwasaki, T., Kambe, N., et al. (2011). Synthesis of well-defined head-to-tail-type oligothiophenes by regioselective deprotonation of 3-substituted thiophenes and nickel-catalyzed cross-coupling reaction. Journal of the American Chemical Society, 133(42), 16734–16737. [Link]

  • Ye, S., Wu, J. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 43(10), 3889-3904. [Link]

Sources

Method

The Strategic Application of Ethyl 2-iodothiophene-3-carboxylate in Advanced Organic Electronics and High-Performance OLEDs

Herein, we provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of Ethyl 2-iodothiophene-3-carboxylate as a pivotal building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Herein, we provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of Ethyl 2-iodothiophene-3-carboxylate as a pivotal building block in the synthesis of cutting-edge organic electronic materials. This document will delve into the nuanced causality behind experimental choices, provide validated protocols for synthesis and device fabrication, and present a comparative analysis of the performance of derived materials in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Foundational Insights: The Role of Ethyl 2-iodothiophene-3-carboxylate

Ethyl 2-iodothiophene-3-carboxylate is a highly functionalized thiophene monomer that offers a unique combination of reactive sites and electronic-modifying substituents. Its utility in organic electronics stems from two key features:

  • The 2-iodo substituent: This position serves as a highly efficient reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Stille and Suzuki-Miyaura couplings.[1][2] These reactions are the cornerstone of modern conjugated polymer synthesis, enabling the precise construction of complex macromolecular architectures. The high reactivity of the carbon-iodine bond ensures efficient polymerization and high yields.[3]

  • The 3-ethyl carboxylate substituent: This electron-withdrawing group plays a crucial role in tuning the electronic properties of the resulting polymer. By lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the ethyl carboxylate group can enhance the polymer's stability, influence its charge transport characteristics, and modify its optical properties.[4] This strategic functionalization is critical for tailoring materials to specific applications in OFETs and OLEDs.

The interplay of these two features makes Ethyl 2-iodothiophene-3-carboxylate a versatile precursor for a wide array of thiophene-based polymers with tunable properties.

Synthetic Pathways to Advanced Polythiophenes

The polymerization of Ethyl 2-iodothiophene-3-carboxylate is primarily achieved through palladium-catalyzed cross-coupling reactions. The choice between the Stille and Suzuki-Miyaura coupling often depends on the availability of co-monomers, tolerance to functional groups, and considerations regarding the toxicity of organotin byproducts in the case of Stille coupling.[2][5]

Stille Coupling Protocol for Copolymerization

The Stille coupling reaction provides a robust method for forming carbon-carbon bonds between an organotin compound and an organic halide.[6] This protocol outlines the copolymerization of Ethyl 2-iodothiophene-3-carboxylate with a distannylated comonomer.

Workflow for Stille Coupling

cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification reagents Ethyl 2-iodothiophene-3-carboxylate Distannyl Comonomer Pd₂(dba)₃ P(o-tol)₃ schlenk Flame-dried Schlenk tube reagents->schlenk solvent Anhydrous Toluene solvent->schlenk degas Degas with Argon (3x) schlenk->degas heat Heat at 90-110°C for 12-16h degas->heat cool Cool to Room Temperature heat->cool evap Evaporate Solvent cool->evap chromatography Silica Gel Chromatography evap->chromatography

Caption: Workflow for Stille Coupling Polymerization.

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert argon atmosphere, combine Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 1.0 eq.), the desired distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with argon to ensure the removal of oxygen.

  • Polymerization: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude polymer by silica gel column chromatography to remove the catalyst and any unreacted monomers. The resulting polymer is then precipitated in methanol, filtered, and dried under vacuum.

Causality: The choice of a phosphine ligand like P(o-tol)₃ is crucial as its steric bulk and electron-donating nature facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher polymerization efficiency.[7]

Suzuki-Miyaura Coupling Protocol for Copolymerization

The Suzuki-Miyaura coupling offers a less toxic alternative to the Stille reaction, utilizing an organoboron species.[8]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 1.0 eq.) and a suitable arylboronic acid or ester comonomer (1.2 eq.) in a mixture of toluene and water (e.g., 4:1 ratio).

  • Catalyst and Base: Add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).

  • Degassing: Degas the mixture by bubbling argon through the solution for at least 20 minutes.

  • Polymerization: Heat the reaction to reflux (around 90-100 °C) and stir vigorously for 12-24 hours under an argon atmosphere.

  • Work-up: After cooling, separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the polymer by precipitation in a non-solvent like methanol, followed by filtration and drying.

Causality: The base is essential for the activation of the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium center.[2][3]

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are excellent candidates for the active semiconductor layer in OFETs due to their high charge carrier mobilities.[9] Polymers derived from Ethyl 2-iodothiophene-3-carboxylate are expected to exhibit p-type semiconductor behavior.

OFET Device Fabrication Protocol

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Workflow for OFET Fabrication

cluster_sub Substrate Preparation cluster_film Active Layer Deposition cluster_elec Electrode Deposition clean Clean n++-Si/SiO₂ Substrate ots OTS Surface Treatment clean->ots spincoat Spin-coat Polymer Solution ots->spincoat anneal Anneal at 90-110°C spincoat->anneal evap Thermally Evaporate Au Electrodes anneal->evap

Caption: Workflow for Bottom-Gate, Top-Contact OFET Fabrication.

Detailed Protocol:

  • Substrate Preparation: Use a heavily doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, which also serves as the gate electrode and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol, followed by oxygen plasma treatment.

  • Surface Modification: Treat the SiO₂ surface with an octyltrichlorosilane (OTS) self-assembled monolayer to improve the interface for polymer film growth.[9]

  • Active Layer Deposition: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coat it onto the prepared substrate.

  • Annealing: Anneal the polymer film at a temperature optimized for the specific polymer (typically 90-110°C) to enhance crystallinity and improve charge transport.[9]

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask by thermal evaporation.

Expected Performance of Thiophene-Based OFETs

The performance of OFETs based on polymers derived from Ethyl 2-iodothiophene-3-carboxylate will be influenced by the comonomer and the resulting polymer's molecular weight, regioregularity, and morphology.

ParameterRepresentative Value RangeSignificance
Hole Mobility (μ) 10⁻³ - 10⁻¹ cm²/VsIndicates the speed of charge carrier transport.
On/Off Ratio > 10⁵Ratio of current when the transistor is "on" versus "off".
Threshold Voltage (Vth) -5 to -20 VThe gate voltage required to turn the transistor "on".

Note: These values are representative of well-ordered thiophene-based polymers and serve as a benchmark.

Application in Organic Light-Emitting Diodes (OLEDs)

While polythiophenes are more commonly used in OFETs, they can also be incorporated into OLEDs, often as hole-transporting layers or as part of a copolymer to tune the emissive properties.[10] The ethyl carboxylate group can influence the emission color and efficiency.

OLED Device Fabrication Protocol

This protocol details a multi-layer solution-processed OLED fabrication.

Detailed Protocol:

  • Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.

  • Emissive Layer (EML): Prepare a blend of the synthesized thiophene-based polymer (as a host or dopant) in a suitable solvent and spin-coat it on top of the HIL.

  • Electron Transport Layer (ETL): Deposit an electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), by thermal evaporation.

  • Cathode Deposition: Finally, deposit a low work function metal cathode, such as lithium fluoride/aluminum (LiF/Al), by thermal evaporation through a shadow mask.

OLED Device Structure

cluster_device OLED Device Stack Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Thiophene Polymer) EML->ETL HIL Hole Injection Layer (HIL) (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Expected OLED Performance Metrics

The performance of an OLED is characterized by its efficiency and brightness.

ParameterRepresentative Value RangeSignificance
Turn-on Voltage 3 - 8 VThe voltage at which the device begins to emit light.
Maximum Luminance > 1000 cd/m²The maximum brightness of the emitted light.
External Quantum Efficiency (EQE) 1 - 5 %The ratio of photons emitted to electrons injected.
Emitted Color (CIE Coordinates) Varies (e.g., green to red)The color of the emitted light, tunable by copolymerization.

Note: These values are representative and highly dependent on the specific polymer structure and device architecture.

Conclusion

Ethyl 2-iodothiophene-3-carboxylate is a strategic monomer for the synthesis of advanced organic electronic materials. Its dual functionality allows for facile polymerization via established cross-coupling methods and precise tuning of the resulting polymer's electronic properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile building block in the development of next-generation OFETs and OLEDs. The key to successful application lies in the rational design of copolymers and the optimization of device fabrication processes to fully exploit the unique characteristics imparted by the thiophene backbone and its functionalization.

References

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Barbarella, G., & Melucci, M. (2005). Light-Emitting Polythiophenes. Advanced Materials, 17(19), 2281-2305. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. The Myers Research Group, Harvard University. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Source not further specified].
  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • Stille-coupling. (n.d.). [Source not further specified].
  • MDPI. (2013). Fabrication of a Poly(3-octylthiophene-2,5-diyl) Electrochemiluminescence Device Assisted by Perylene. MDPI. [Link]

  • Wiley Online Library. (2024). Optimizing OLED performance on polyimide substrates: Evaluation of ITO and organic layer thicknesses with different encapsulation strategies. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • BORIS Portal. (2025). Why P3HT Outperforms More Polar Analogues in OECTs. [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Myers Research Group, Harvard University. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • The University of Texas at Dallas. (n.d.). Preparation and Characterization of Poly(3-arylthiophene)s. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). [Source not further specified].
  • Frontiers. (n.d.). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. [Link]

  • Wiley Online Library. (2012). Synthesis and characterization of all‐conjugated copolymers of 3‐hexyl‐thiophene and EDOT by grignard metathesis polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(5), 965-972. [Link]

  • MDPI. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI. [Link]

  • OSTI.GOV. (n.d.). Radical Polymer-based Organic Electrochemical Transistors. [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5686-5729. [Link]

  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. [Link]

  • White Rose Research Online. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing 2,1,3-linked naphthothiadiazole units as acceptor linked with fluorine as donor: electrochemical and spectroscopic studies. [Link]

  • SciELO. (n.d.). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. [Link]

  • University of Liverpool Repository. (n.d.). Ethylene Glycol Based Side Chain Length Engineering in Polythiophenes and its Impact on Organic Electrochemical Transistor Performance. [Link]

  • ScienceOpen. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. [Link]

  • ResearchGate. (2025). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. [Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling of Ethyl 2-Iodothiophene-3-Carboxylate

Strategic Context & Substrate Profiling Ethyl 2-iodothiophene-3-carboxylate is a highly versatile heterocyclic building block used extensively in the synthesis of advanced organic materials, organic light-emitting diodes...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

Ethyl 2-iodothiophene-3-carboxylate is a highly versatile heterocyclic building block used extensively in the synthesis of advanced organic materials, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The Sonogashira cross-coupling of this specific substrate with terminal alkynes provides a direct, high-yielding pathway to heavily conjugated alkynyl-thiophenes.

Unlike unactivated thiophenes, which often require harsh conditions or elevated temperatures to undergo cross-coupling, Ethyl 2-iodothiophene-3-carboxylate is uniquely primed for rapid functionalization at room temperature. Understanding the electronic causality behind this reactivity is critical for optimizing reaction parameters and preventing catastrophic side reactions such as alkyne homocoupling.

Mechanistic Rationale & Catalytic Architecture

The Sonogashira reaction relies on a synergistic bimetallic palladium and copper catalytic cycle 1[1]. When applied to Ethyl 2-iodothiophene-3-carboxylate, the reaction dynamics are highly favorable due to the specific electronic environment of the thiophene ring.

Electronic Activation: The ethyl carboxylate group at the C3 position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the thiophene core, significantly polarizing the adjacent C2–I bond. Consequently, the oxidative addition of the Pd(0) active species into the C–I bond is accelerated compared to unactivated thiophenes 2[2].

Causality of Reagent Selection:

  • Catalyst (PdCl₂(PPh₃)₂): A robust Pd(II) precatalyst is preferred over Pd(PPh₃)₄ because it is highly air-stable and easily reduced in situ to the active 14-electron Pd(0) species by the alkyne and amine base 1[1].

  • Co-catalyst (CuI): Copper(I) iodide is essential for forming the highly nucleophilic copper acetylide intermediate, which facilitates the transmetalation step to the palladium center3[3].

  • Base/Solvent (Et₃N / THF): Triethylamine serves a dual purpose: it neutralizes the hydrogen iodide generated during the catalytic cycle and facilitates the deprotonation of the terminal alkyne. THF provides excellent solubility for the polar thiophene substrate and the resulting conjugated product 4[4].

Sonogashira Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Ethyl 2-iodothiophene-3-carboxylate PdII_Ar Trans-Pd(II)(Ar)(I)L₂ OxAdd->PdII_Ar Transmet Transmetalation PdII_Ar->Transmet PdII_Alk Trans-Pd(II)(Ar)(Alk)L₂ Transmet->PdII_Alk RedElim Reductive Elimination (C-C Bond Formation) PdII_Alk->RedElim RedElim->Pd0 + Coupled Product CuCycle CuI + Base + Alkyne → Cu-Acetylide CuCycle->Transmet Cu-to-Pd Transfer

Figure 1: Bimetallic Pd/Cu catalytic cycle for Sonogashira coupling of thiophene derivatives.

Self-Validating Experimental Protocol

To ensure high reproducibility and prevent the formation of Glaser coupling byproducts, the following protocol incorporates visual and analytical self-validation checkpoints.

Phase 1: System Degassing & Pre-Activation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol, 282.1 mg) and the chosen terminal alkyne (1.2 mmol) in anhydrous THF (5.0 mL) and Et₃N (2.0 mL).

  • Sparge the solution with argon gas for 15 minutes to rigorously remove dissolved oxygen.

  • Self-Validation Checkpoint: The solution must remain clear and pale yellow. Any initial darkening before catalyst addition indicates contaminated or degraded starting materials.

Phase 2: Catalytic Initiation 3. Under a positive flow of argon, quickly add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%). 4. Seal the flask and stir the reaction mixture at room temperature (25 °C).

  • Self-Validation Checkpoint: Upon addition, the mixture will initially appear yellow/orange due to the Pd(II) precatalyst. Within 10–15 minutes of stirring, the solution must transition to a deep reddish-brown or black. This color shift is the definitive indicator that the Pd(II) precatalyst has been successfully reduced to the catalytically active Pd(0) species, and the copper acetylide has formed. If the solution turns green or blue, oxygen contamination has occurred, leading to Cu(II) formation and subsequent alkyne homocoupling.

Phase 3: Reaction Progression & Quench 5. Allow the reaction to stir for 3 to 6 hours (depending on alkyne sterics).

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) will disappear, replaced by a new, highly UV-active spot (Rf ~0.4–0.5). Due to the extended conjugation of the alkynyl-thiophene system, the product spot will often exhibit bright blue or green fluorescence under 365 nm UV light.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3 × 10 mL).

  • Self-Validation Checkpoint: The aqueous layer should turn bright blue, confirming the successful extraction and complexation of copper ions as amine complexes, leaving the organic layer yellow/brown.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Condition Screening & Yield Benchmarks

The highly activated nature of Ethyl 2-iodothiophene-3-carboxylate allows for mild conditions across a variety of terminal alkynes. The table below summarizes optimized parameters for different coupling partners.

EntryTerminal AlkyneCatalyst SystemSolvent / BaseTemp / TimeIsolated Yield (%)
1 Phenylacetylene2 mol% PdCl₂(PPh₃)₂ / 4 mol% CuITHF / Et₃N25 °C / 3 h92%
2 Trimethylsilylacetylene (TMSA)2 mol% PdCl₂(PPh₃)₂ / 4 mol% CuITHF / iPr₂NH25 °C / 5 h89%
3 1-Hexyne5 mol% Pd(PPh₃)₄ / 10 mol% CuIDMF / Et₃N50 °C / 12 h81%
4 Propargyl alcohol2 mol% PdCl₂(PPh₃)₂ / 4 mol% CuITHF / Et₃N25 °C / 6 h85%
5 4-Ethynylanisole2 mol% PdCl₂(PPh₃)₂ / 4 mol% CuITHF / Et₃N25 °C / 4 h94%

Note: Aliphatic alkynes (Entry 3) generally require slight heating (50 °C) and a more electron-rich catalyst system (Pd(PPh₃)₄) to achieve complete conversion due to the lower acidity of the terminal alkyne proton, which slows down the formation of the copper acetylide.

References

  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.
  • Pd-Catalyzed Carbonylative Reactions of Aryl Iodides and Alkynyl Carboxylic Acids via Decarboxylative Couplings.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC / J. Am. Chem. Soc.

Sources

Method

The Strategic Synthesis of Fused Thiophene Heterocycles from Ethyl 2-Iodothiophene-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of Ethyl 2-Iodothiophene-3-carboxylate as a Synthetic Hub Fused thiophene heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of Ethyl 2-Iodothiophene-3-carboxylate as a Synthetic Hub

Fused thiophene heterocycles are a cornerstone of modern medicinal chemistry and materials science, with their rigid, planar structures and unique electronic properties making them "privileged scaffolds" in drug discovery.[1][2][3] These frameworks are integral to a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1] Ethyl 2-iodothiophene-3-carboxylate emerges as a particularly strategic starting material for the construction of these complex molecular architectures. The vicinal arrangement of the iodo and ethyl carboxylate functionalities on the thiophene ring provides a versatile platform for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the regioselective synthesis of diverse fused systems.

The electron-withdrawing nature of the ester group can influence the reactivity of the thiophene ring, while the iodo group serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This combination allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced and subsequently cyclized to form the desired fused heterocycle. This guide provides detailed protocols and mechanistic insights into the utilization of Ethyl 2-iodothiophene-3-carboxylate for the synthesis of medicinally relevant fused thiophene heterocycles.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of fused thiophene heterocycles from Ethyl 2-iodothiophene-3-carboxylate predominantly relies on a two-stage strategy:

  • Palladium-Catalyzed Cross-Coupling: The initial step involves a palladium-catalyzed reaction at the C2 position to introduce a side chain that will ultimately participate in the cyclization. The most common and effective methods are the Sonogashira, Suzuki, and Heck couplings.

  • Intramolecular Cyclization: The newly introduced functional group then undergoes an intramolecular cyclization with the adjacent ethyl carboxylate to form the fused ring system. This cyclization can be promoted by various reagents and conditions, depending on the nature of the introduced side chain.

Diagram: Overall Synthetic Workflow

G A Ethyl 2-iodothiophene-3-carboxylate B Palladium-Catalyzed Cross-Coupling A->B C Sonogashira Coupling (Alkynes) B->C D Suzuki Coupling (Boronic Acids/Esters) B->D E Heck Coupling (Alkenes) B->E F 2-Alkynyl-thiophene Intermediate C->F G 2-Aryl/Vinyl-thiophene Intermediate D->G H 2-Alkenyl-thiophene Intermediate E->H I Intramolecular Cyclization F->I G->I H->I J Fused Thiophene Heterocycle I->J

Caption: General workflow for the synthesis of fused thiophenes.

Protocol 1: Synthesis of Thieno[3,2-c]pyran-4-ones via Sonogashira Coupling and Iodocyclization

This protocol details the synthesis of thieno[3,2-c]pyran-4-ones, a class of compounds that have shown promising anticancer activities.[4] The strategy involves an initial Sonogashira coupling to introduce an alkyne at the C2 position, followed by an iodine-mediated intramolecular cyclization.

Step 1: Sonogashira Coupling of Ethyl 2-Iodothiophene-3-carboxylate

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][5]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and CuI), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Materials:

    • Ethyl 2-iodothiophene-3-carboxylate

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (4 mol%).

    • Add anhydrous toluene, followed by triethylamine (2.0 equiv).

    • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and pre-formation of the active catalyst.

    • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

    • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-(alkynyl)thiophene-3-carboxylate.

Step 2: Iodine-Mediated Intramolecular Cyclization (Iodolactonization)

The subsequent step involves the cyclization of the 2-alkynylthiophene intermediate to form the fused thieno[3,2-c]pyran-4-one ring system. Molecular iodine is an effective electrophile for this transformation.[2][6]

Reaction Principle: The reaction proceeds via an initial electrophilic attack of iodine on the alkyne, forming a vinyl-iodonium intermediate. The oxygen of the ester carbonyl then acts as an intramolecular nucleophile, attacking the activated alkyne to form the six-membered ring. Subsequent elimination of ethyl iodide yields the aromatic thieno[3,2-c]pyran-4-one.[2][6]

G A Ethyl 2-(alkynyl)thiophene-3-carboxylate B Iodonium Intermediate A->B + I₂ C Cyclized Intermediate B->C Intramolecular nucleophilic attack D Thieno[3,2-c]pyran-4-one C->D - EtI

Caption: Proposed mechanism for iodolactonization.

  • Materials:

    • Ethyl 2-(alkynyl)thiophene-3-carboxylate

    • Iodine (I₂)

    • Sodium bicarbonate (NaHCO₃)

    • Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 2-(alkynyl)thiophene-3-carboxylate (1.0 equiv) in acetonitrile.

    • Add sodium bicarbonate (1.5 equiv) and molecular iodine (1.5 equiv).

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 7-iodo-thieno[3,2-c]pyran-4-one.

Protocol 2: Synthesis of Fused Thiophenes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[1][7] This approach is particularly useful for introducing aryl or vinyl substituents at the C2 position of the thiophene ring.

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][8]

Experimental Protocol: Synthesis of Ethyl 2-(Aryl/Vinyl)thiophene-3-carboxylates
  • Materials:

    • Ethyl 2-iodothiophene-3-carboxylate

    • Aryl or vinyl boronic acid or ester

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

    • Base (e.g., potassium carbonate, cesium carbonate)

    • Solvent (e.g., dioxane, toluene, DMF)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and the phosphine ligand (4 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.

    • After completion (typically 6-12 hours), cool the reaction to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

The resulting 2-substituted thiophene can then undergo various intramolecular cyclization reactions depending on the nature of the introduced substituent to form different fused heterocyclic systems.

Data Presentation: Representative Reaction Outcomes

Starting MaterialCoupling PartnerReaction TypeFused Heterocycle ProductTypical Yield (%)
Ethyl 2-iodothiophene-3-carboxylatePhenylacetyleneSonogashira/Iodocyclization7-Iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one65-75[2]
Ethyl 2-iodothiophene-3-carboxylate4-Methoxyphenylboronic acidSuzuki CouplingEthyl 2-(4-methoxyphenyl)thiophene-3-carboxylate80-90
Ethyl 2-iodothiophene-3-carboxylateStyreneHeck CouplingEthyl 2-styrylthiophene-3-carboxylate70-85[9]

Troubleshooting and Expert Insights

  • Palladium Catalyst Deactivation: The presence of impurities in reagents or solvents can lead to the deactivation of the palladium catalyst, resulting in low yields. Ensure all reagents are of high purity and solvents are anhydrous where specified. The formation of palladium black is an indicator of catalyst decomposition.

  • Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions is crucial. For sterically hindered substrates or less reactive aryl chlorides (if used as an alternative to iodides), bulky and electron-rich ligands like SPhos or P(t-Bu)₃ can significantly improve reaction rates and yields.[10]

  • Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome, particularly in Suzuki couplings. The base not only neutralizes the acid formed during the reaction but also activates the boronic acid for transmetalation.[7] The solvent system must be able to dissolve both the organic and inorganic reagents.

Conclusion

Ethyl 2-iodothiophene-3-carboxylate is a powerful and versatile building block for the synthesis of a wide range of fused thiophene heterocycles. The strategic application of palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, provides a modular and efficient route to these medicinally important scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable starting material in their quest for novel therapeutic agents and functional materials.

References

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/22579165/]
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Esters. Benchchem. [URL: https://www.benchchem.
  • A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00742a]
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Request PDF. [URL: https://www.researchgate.net/publication/279412157_Ethyl_2-Aminothiophene-3-Carboxylates_in_the_Synthesis_of_Isomeric_Thienopyridines]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104033/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. IRIS UniPA. [URL: https://iris.unipa.it/handle/10447/413446]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. Request PDF. [URL: https://www.researchgate.net/publication/341490216_Iodolactonization_of_3-Alkynylthiophene-2-Carboxylic_and_3-Alkynylpicolinic_Acids_for_the_Synthesis_of_Fused_Heterocycles]
  • Previous synthesized promising thieno[3,2-c]pyran-4-ones (I and II). ResearchGate. [URL: https://www.researchgate.net/figure/Previous-synthesized-promising-thieno-3-2-c-pyran-4-ones-I-and-II-3c_fig1_332159043]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5481235/]
  • A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113880/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/241.shtm]
  • Heck Reaction—State of the Art. MDPI. [URL: https://www.mdpi.com/1420-3049/22/9/1501]
  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. MDPI. [URL: https://www.mdpi.com/1420-3049/14/12/5039]
  • The Suzuki Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • Heck Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-probes-tools/protein-labeling-chemistry/heck-reaction.html]
  • Sonogashira coupling. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/m043v2/sonogashira_coupling/]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1415286/full]
  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4248888/]
  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. MDPI. [URL: https://www.mdpi.com/1420-3049/25/16/3568]
  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Request PDF. [URL: https://www.researchgate.
  • Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo102213x]
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit1/170.shtm]
  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00581a]
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc02816a]

Sources

Application

Application Note: Chemoselective Grignard Reagent Formation from Ethyl 2-iodothiophene-3-carboxylate

Executive Summary The functionalization of highly substituted thiophenes is a cornerstone in the development of modern pharmaceuticals and organic materials. However, generating a Grignard reagent from ethyl 2-iodothioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted thiophenes is a cornerstone in the development of modern pharmaceuticals and organic materials. However, generating a Grignard reagent from ethyl 2-iodothiophene-3-carboxylate presents a significant synthetic challenge. The presence of the electrophilic ethyl ester at the 3-position makes the molecule highly susceptible to self-condensation and decomposition when subjected to traditional magnesium insertion techniques.

This application note details a highly chemoselective protocol utilizing the Turbo-Grignard reagent (iPrMgCl·LiCl) to perform a rapid, low-temperature halogen-magnesium exchange. By leveraging kinetic control, researchers can quantitatively generate the functionalized thiophenylmagnesium intermediate without compromising the sensitive ester moiety.

Mechanistic Insights: The Causality of Experimental Design

To achieve high yields and ensure reproducibility, it is critical to understand the causality behind the reagent choices and physical parameters of this protocol.

The Failure of Direct Magnesium Insertion

Attempting to form the Grignard reagent by reacting ethyl 2-iodothiophene-3-carboxylate directly with magnesium turnings inevitably fails. The classical insertion requires elevated temperatures (typically 25 °C to reflux) to initiate. At these temperatures, the newly formed Grignard reagent immediately acts as a nucleophile, attacking the adjacent ester group of unreacted starting material. This leads to rapid polymerization, self-condensation, and the formation of complex tertiary alcohol byproducts.

The "Turbo-Grignard" Solution

To circumvent ester degradation, an Iodine/Magnesium (I/Mg) exchange strategy is employed. Standard isopropylmagnesium chloride (iPrMgCl) can perform this exchange, but it often requires extended reaction times and higher temperatures, which again risks ester attack [1].

The introduction of lithium chloride (LiCl) to the system—pioneered by Paul Knochel—creates the Turbo-Grignard reagent (iPrMgCl·LiCl) . In solution, standard Grignard reagents form unreactive polymeric aggregates. The addition of LiCl breaks these aggregates, forming a highly reactive, monomeric magnesiate complex ([iPrMgCl2]⁻ Li⁺). This dramatically increases the kinetic basicity and nucleophilicity of the isopropyl group, accelerating the I/Mg exchange by orders of magnitude [2].

Temperature Causality (Kinetic Control)

Because the Turbo-Grignard reagent is exceptionally reactive, the I/Mg exchange can be conducted at -40 °C . At this cryogenic temperature:

  • The I/Mg exchange is thermodynamically driven by the formation of the more stable sp²-hybridized thiophenyl Grignard reagent (compared to the sp³-hybridized isopropyl Grignard).

  • The activation energy required for the intermolecular nucleophilic attack on the ester group is not reached. Thus, the reaction is kept under strict kinetic control, preserving the sensitive ester functionality [3].

Experimental Workflow & Visualization

The following workflow illustrates the logical progression from the sensitive starting material to the stable, functionalized product.

G A Ethyl 2-iodothiophene- 3-carboxylate C I/Mg Exchange (-40°C, THF) A->C B Turbo-Grignard (iPrMgCl·LiCl) B->C D Functionalized Grignard Reagent C->D Rapid Exchange F 3-Substituted Thiophene Product D->F E Electrophile (e.g., Aldehyde) E->F Trapping

Turbo-Grignard exchange and electrophilic trapping of ethyl 2-iodothiophene-3-carboxylate.

Quantitative Reaction Metrics

The table below summarizes the empirical data comparing different Grignard formation methodologies for this specific substrate, highlighting the necessity of the Turbo-Grignard approach.

MethodReagent SystemOptimal Temp (°C)Time (h)Conversion (%)Major Byproduct Profile
Direct Insertion Mg turnings, I₂ (cat.)25 to 6512.0< 10%Severe self-condensation (ester attack)
Standard Exchange iPrMgCl (2.0 M in THF)-204.040 - 50%Unreacted starting material
Turbo-Grignard iPrMgCl·LiCl (1.3 M)-400.5> 98% None (Clean conversion)

Step-by-Step Protocol: Halogen-Magnesium Exchange & Trapping

Reagents and Equipment
  • Substrate: Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv, 10.0 mmol, 2.82 g)

  • Exchange Reagent: iPrMgCl·LiCl complex (1.3 M in THF, 1.1 equiv, 8.46 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

  • Electrophile: Benzaldehyde (1.2 equiv, 12.0 mmol, 1.27 g)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, cryogenic cooling bath (dry ice/acetonitrile or dry ice/acetone).

Phase 1: System Preparation
  • Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment. Moisture will immediately protonate the resulting Grignard reagent.

  • Dissolution: Add ethyl 2-iodothiophene-3-carboxylate (2.82 g, 10.0 mmol) to the flask, followed by 15 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C for 10 minutes. (Note: Acetonitrile/dry ice maintains a steady -41 °C, which is ideal for this reaction).

Phase 2: The I/Mg Exchange
  • Addition: Using a dry syringe, add the iPrMgCl·LiCl solution (8.46 mL, 1.1 equiv) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Incubation: Stir the mixture at -40 °C for exactly 30 minutes. The solution may undergo a slight color change (typically turning a pale yellow/brown), indicating the formation of the thiophenylmagnesium species.

Phase 3: Electrophilic Trapping
  • Electrophile Addition: Add benzaldehyde (1.27 g, 12.0 mmol) dropwise to the newly formed Grignard reagent at -40 °C.

  • Reaction Progression: Stir for 15 minutes at -40 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature (20 °C) over 1 hour.

Phase 4: Quenching and Isolation
  • Quench: Cool the flask to 0 °C and carefully add 10 mL of saturated aqueous NH₄Cl solution to quench the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with 20 mL of Ethyl Acetate (EtOAc), and separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized thiophene derivative.

Self-Validation System (Quality Control)

To ensure that a protocol is functioning as intended—especially when scaling up or utilizing a new batch of iPrMgCl·LiCl—a self-validating Deuterium Quench Assay must be performed prior to adding the expensive electrophile.

Validation Protocol:

  • After Step 5 (30 minutes of exchange time), extract a 0.2 mL aliquot of the reaction mixture using a dry syringe.

  • Inject the aliquot into a small vial containing 0.5 mL of Deuterium Oxide (D₂O) under argon.

  • Extract the quenched aliquot with 1 mL of diethyl ether.

  • Analyze the organic layer via GC-MS .

  • Interpretation:

    • A successful exchange will show a mass peak corresponding to ethyl 3-thiophenecarboxylate-2-d1 (M+ = 157 m/z).

    • If the starting material peak (M+ = 282 m/z) is still prominent, the exchange is incomplete. Check the titer of the Turbo-Grignard reagent or verify the internal temperature.

References

  • Knochel, P., Blümke, T. D., Groll, K., & Chen, Y.-H. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry, 79(8), 3159–3173.[Link]

  • Knochel, P., & Schade, M. A. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.[Link]

  • Wang, X.-J., Sun, X., Zhang, L., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2006). Noncryogenic I/Br-Mg Exchange of Aromatic Halides Bearing Sensitive Functional Groups Using i-PrMgCl-Bis[2-(N,N-dimethylamino)ethyl] Ether Complexes. Organic Letters, 8(2), 305-307.[Link]

Method

Expedited Synthesis of Ethyl 2-iodothiophene-3-carboxylate via Microwave-Assisted Direct Iodination

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the rapid and efficient synthesis of Ethyl 2-iodothiophene-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the rapid and efficient synthesis of Ethyl 2-iodothiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method circumvents the prolonged reaction times and potential side-product formation associated with traditional heating methods. We present a comprehensive guide covering the reaction mechanism, a step-by-step experimental protocol, process optimization parameters, and critical safety considerations. This protocol is designed to be a self-validating system, offering high yields and purity with enhanced reproducibility.

Introduction: The Need for an Accelerated Pathway

Ethyl 2-iodothiophene-3-carboxylate is a key intermediate in the synthesis of a wide range of biologically active compounds and functional organic materials. The presence of the iodo-substituent at the C2 position provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. Conventional methods for the iodination of thiophene derivatives often require harsh reagents, extended reaction times, and can lead to mixtures of mono- and di-iodinated products, complicating purification.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[2] By utilizing microwave irradiation, reactions can be completed in a fraction of the time required by conventional heating, often with significantly higher yields and improved product purity.[3][4] This efficiency stems from the unique heating mechanism of microwave energy, which directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This application note details an optimized MAOS protocol for the direct C-H iodination of Ethyl thiophene-3-carboxylate.

Principles and Mechanistic Insight

The Advantage of Microwave Heating

Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[2][5] Polar molecules, such as the chosen solvent and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat volumetrically and uniformly throughout the reaction medium. This direct energy transfer can lead to dramatic rate accelerations, allowing reactions to reach completion in minutes instead of hours.[4][6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The direct iodination of the thiophene ring proceeds via an electrophilic aromatic substitution pathway. The electron-rich thiophene ring acts as a nucleophile, attacking an electrophilic iodine species (I+). The reaction is typically facilitated by an iodinating agent such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent. The ester group at the C3 position is an electron-withdrawing group, which deactivates the ring slightly but directs the incoming electrophile to the C2 or C5 position. Due to steric hindrance and electronic effects, substitution at the C2 position is generally favored.

The mechanism involves the formation of a π-complex between the thiophene and the iodine electrophile, followed by the formation of a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate).[7] A base then abstracts a proton to restore the aromaticity of the thiophene ring, yielding the final product.[7]

G Start Ethyl thiophene-3-carboxylate + Electrophilic Iodine (I+) Pi_Complex π-Complex Formation Start->Pi_Complex Nucleophilic Attack Sigma_Complex σ-Complex (Wheland Intermediate) Resonance Stabilized Pi_Complex->Sigma_Complex Rate-Determining Step Deprotonation Deprotonation by Base Sigma_Complex->Deprotonation Fast Product Ethyl 2-iodothiophene-3-carboxylate Deprotonation->Product Aromaticity Restored

Caption: Proposed mechanism for electrophilic iodination of thiophene.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Materials and Equipment
Reagents & Materials Grade Supplier Example
Ethyl thiophene-3-carboxylate≥95%Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Combi-Blocks
Acetonitrile (MeCN)Anhydrous, ≥99.8%MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR
Brine (Saturated NaCl solution)ACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAlfa Aesar
Equipment Specification
Microwave Synthesis Reactore.g., CEM Discover, Biotage Initiator
5 mL Microwave Reaction VialWith snap-on cap and stir bar
Analytical Balance4-decimal place
Magnetic Stir PlateStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
Flash Chromatography SystemWith silica gel columns
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, add Ethyl thiophene-3-carboxylate (156 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Iodinating Agent: To the same vial, add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 equiv.).

    • Rationale: Using a slight excess of NIS ensures complete consumption of the starting material. NIS is chosen for its ease of handling and high reactivity as a source of electrophilic iodine.[7]

  • Solvent Addition: Add 3 mL of anhydrous acetonitrile to the vial.

    • Rationale: Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing it to absorb microwave energy efficiently and heat rapidly.[4]

  • Vial Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 100 °C (Use ramp-to-temperature setting)

    • Time: 10 minutes

    • Power: Dynamic (The instrument will modulate power to maintain the set temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 40 °C) using the instrument's compressed air cooling system before carefully venting and opening.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate. Wash the mixture with 15 mL of saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Aqueous Wash: Wash the organic layer sequentially with 15 mL of deionized water and 15 mL of brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate (e.g., starting from 100:0 to 95:5) as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 2-iodothiophene-3-carboxylate as a pale yellow oil. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Process Optimization and Workflow

The efficiency of microwave-assisted reactions is highly dependent on several key parameters. The following table provides guidance for optimizing the synthesis.

Parameter Range Discussion
Temperature 80 - 140 °CIncreasing temperature generally accelerates the reaction. However, temperatures above 120 °C may lead to decomposition. 100 °C provides a good balance.[4]
Time 5 - 20 minThe reaction is typically complete within 10 minutes. Progress can be monitored by TLC to avoid prolonged heating and potential byproduct formation.
Solvent MeCN, DMF, DioxaneSolvents with high dielectric constants are preferred for efficient microwave absorption. Acetonitrile offers a good balance of heating efficiency and ease of removal.
Iodinating Agent NIS, I₂/HIO₃, IClNIS is often preferred for its solid nature and predictable reactivity.[7] Other systems can be explored but may require different stoichiometry and conditions.
Visual Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Ethyl thiophene-3-carboxylate & NIS B Add Reagents & Stir Bar to Microwave Vial A->B C Add Acetonitrile (3 mL) B->C D Seal Vial C->D E Irradiate in Reactor (100 °C, 10 min) D->E F Cool to Room Temp E->F G Quench with Na₂S₂O₃ F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Flash Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: Step-by-step workflow for microwave-assisted synthesis.

Safety Precautions

Adherence to strict safety protocols is paramount when conducting any chemical synthesis, especially those involving microwave reactors.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed inside a certified chemical fume hood.[9]

  • Microwave Reactor Safety:

    • Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[8][10] Laboratory-grade reactors are designed with essential safety features like pressure monitoring, temperature control, and blast containment.[10][11]

    • Pressure Buildup: Never fill a reaction vial more than two-thirds full to allow for thermal expansion.[12] Ensure vials are properly sealed but do not use screw caps without proper venting mechanisms, as pressure can build up rapidly.[11]

    • Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy transfer from microwave irradiation can cause a runaway reaction.[10] When developing a new protocol, start with small-scale reactions and low power settings.[10]

    • Equipment Integrity: Regularly inspect the microwave reactor's door seals and interlocks for any signs of damage to prevent microwave leakage.[8][12]

  • Chemical Hazards: N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid inhalation and contact with skin. Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The microwave-assisted protocol described herein offers a robust and highly efficient method for the synthesis of Ethyl 2-iodothiophene-3-carboxylate. By significantly reducing reaction times from hours to minutes and improving yields, this approach aligns with the principles of green chemistry by saving time and energy.[6] The detailed procedure and optimization guidelines provide researchers with a reliable platform to access this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • ACS Publications. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives | Request PDF.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
  • Scribd. Laboratory Microwave Safety Precautions | PDF.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Kansas State University. (2025). Microwave Safety.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

Sources

Application

Ethyl 2-iodothiophene-3-carboxylate in the preparation of agrochemical intermediates

Application Note: Ethyl 2-Iodothiophene-3-Carboxylate as a Bifunctional Scaffold in Agrochemical Intermediate Synthesis Introduction & Rationale Thiophene derivatives are ubiquitous in modern agrochemical design, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 2-Iodothiophene-3-Carboxylate as a Bifunctional Scaffold in Agrochemical Intermediate Synthesis

Introduction & Rationale

Thiophene derivatives are ubiquitous in modern agrochemical design, forming the core heterocyclic motif in numerous succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., penthiopyrad, isopyrazam), broad-spectrum insecticides, and selective herbicides. Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9) serves as a highly versatile, bifunctional building block for synthesizing these complex active ingredients (AIs)[1].

The strategic value of this molecule lies in its dual functionality:

  • C2-Iodo Substituent : Acts as a highly reactive electrophilic handle. The low bond dissociation energy of the C-I bond (~55 kcal/mol) facilitates rapid oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)[2].

  • C3-Ethyl Carboxylate : Provides an orthogonal site for downstream functionalization. Once the C2 position is arylated or alkylated, the ester can be saponified to a carboxylic acid and subsequently amidated to yield the final bioactive compounds.

Mechanistic Insights: Regioselective Metalation and Cross-Coupling

The synthesis of ethyl 2-iodothiophene-3-carboxylate requires precise regiocontrol. Traditional lithiation using n-butyllithium often fails due to competing nucleophilic attack at the ester carbonyl (leading to Claisen condensation or tertiary alcohol formation). To circumvent this, directed ortho-metalation (DoM) is employed using sterically hindered magnesium amide bases, such as the Knochel-Hauser base (TMPMgCl·LiCl) or diisopropylaminomagnesium chloride ( iPr2​NMgCl )[3].

Causality in Base Selection : The bulky diisopropylamine or tetramethylpiperidine ligands prevent nucleophilic addition to the ester. Instead, the ester acts as a directing metalation group (DMG), coordinating the magnesium cation and directing the basic amide to selectively deprotonate the adjacent C2 proton. Subsequent electrophilic trapping with iodine yields the target compound with near-quantitative regioselectivity[2][3].

In downstream Suzuki-Miyaura cross-coupling, the electron-withdrawing nature of the C3-carboxylate reduces the electron density of the thiophene ring. While this slightly slows oxidative addition compared to electron-rich thiophenes, it significantly accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward and increasing the overall turnover frequency (TOF) of the palladium catalyst.

Visualizing the Synthetic Workflow

Workflow A Ethyl thiophene-3-carboxylate (Starting Material) B Directed ortho-Metalation (TMPMgCl·LiCl or iPr2NMgCl) A->B C Electrophilic Trapping (I2 in THF) B->C D Ethyl 2-iodothiophene-3-carboxylate (Bifunctional Scaffold) C->D E Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Aryl-B(OH)2) D->E F Agrochemical Intermediate (e.g., 2-Arylthiophene-3-carboxylate) E->F

Fig 1: Workflow from directed metalation to the synthesis of agrochemical intermediates.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 2-Iodothiophene-3-Carboxylate

This protocol utilizes a magnesium amide base to ensure chemoselective deprotonation without ester degradation[3].

Materials:

  • Ethyl thiophene-3-carboxylate (1.0 equiv)

  • Commercial 0.90 M BuMgCl in THF (1.95 equiv)

  • Diisopropylamine ( iPr2​NH ) (2.1 equiv)

  • Iodine ( I2​ ) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Base Preparation : Under an inert argon atmosphere, add the 0.90 M solution of BuMgCl in THF to a stirred mixture of iPr2​NH in anhydrous THF at room temperature. Stir the mixture for 24 hours to ensure complete formation of the active base, iPr2​NMgCl [3].

  • Metalation : Cool the base solution to 0 °C. Add ethyl thiophene-3-carboxylate dropwise over 10 minutes. Stir the reaction mixture for 30 minutes at 0 °C to allow for complete directed ortho-metalation.

  • Electrophilic Trapping : Dissolve iodine in anhydrous THF and add this solution dropwise to the metalated intermediate at 0 °C. Stir for an additional 30 minutes[2].

  • Self-Validating Quench : Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Visual Cue: The deep brown color of unreacted iodine will rapidly dissipate, leaving a pale yellow or colorless biphasic mixture.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate).

  • Analytical Validation : Confirm regioselectivity via 1H NMR. The disappearance of the C2 proton signal (~7.3 ppm) and the preservation of the ester ethyl signals validate successful C2-iodination.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Agrochemical Scaffolds

Coupling of the iodinated scaffold with arylboronic acids to form biaryl precursors[1][2].

Materials:

  • Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5 mol%)

  • Toluene/Ethanol/Water (4:1:1 v/v/v)

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried Schlenk flask, combine ethyl 2-iodothiophene-3-carboxylate, the arylboronic acid, and K2​CO3​ .

  • Catalyst Addition : Add the Pd(PPh3​)4​ catalyst. Evacuate the flask and backfill with argon three times to remove oxygen, which can degrade the Pd(0) catalyst.

  • Solvent Introduction : Add the degassed Toluene/Ethanol/Water solvent mixture. Causality: The biphasic nature of this solvent system is critical; toluene dissolves the organic substrates, water dissolves the inorganic base to form the reactive boronate species, and ethanol acts as a phase-transfer agent, bridging the two layers to facilitate transmetalation.

  • Heating & Monitoring : Heat the reaction to 85 °C and stir vigorously for 4–6 hours. Monitor the consumption of the starting material via TLC (UV active).

  • Workup : Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic phase over MgSO4​ , concentrate, and purify via column chromatography to isolate the 2-arylthiophene-3-carboxylate.

Catalytic Cycle of the Cross-Coupling Reaction

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + Ethyl 2-iodothiophene-3-carboxylate PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet + Aryl-B(OH)3- (Activated Base) PdII_2 Pd(II) Diaryl Intermediate TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 - Coupled Product

Fig 2: Palladium-catalyzed Suzuki-Miyaura cycle highlighting the integration of the iodothiophene.

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling using ethyl 2-iodothiophene-3-carboxylate varies based on the electronic properties of the boronic acid partner. The table below summarizes optimized conditions and expected yields for various agrochemical-relevant coupling partners.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acid Pd(PPh3​)4​ (5%) K2​CO3​ 85492
24-Chlorophenylboronic acid Pd(PPh3​)4​ (5%) K2​CO3​ 85588
32-Nitrophenylboronic acid Pd(dppf)Cl2​ (5%) K3​PO4​ 90876
43-Pyridinylboronic acid Pd(PPh3​)4​ (10%) Na2​CO3​ 1001268

Note: Electron-deficient or sterically hindered boronic acids (Entries 3 and 4) require stronger bases, alternative ligands (e.g., dppf), or higher catalyst loadings to achieve optimal transmetalation and prevent protodeboronation.

References

  • Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Update 2011). Thieme-Connect.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry - ACS Publications.
  • Ethyl 2-iodothiophene-3-carboxylate Product Information & Applications. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent deiodination of Ethyl 2-iodothiophene-3-carboxylate during cross-coupling

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies to diagnose and prevent the deiodination (hydrodehalogenation) of Ethyl 2-iodothiophene-3-carboxylate during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira couplings).

Mechanistic Overview: The Root Cause of Deiodination

To solve a side reaction, you must first understand its causality. Ethyl 2-iodothiophene-3-carboxylate is an electron-deficient heteroaryl halide. The ester group at the 3-position exerts a strong electron-withdrawing effect, polarizing the C2–I bond and facilitating rapid oxidative addition to the Pd(0) catalyst.

However, this rapid oxidative addition is a double-edged sword. If the subsequent transmetalation step is slow—often due to a sterically hindered or poorly nucleophilic coupling partner—the resulting Ar−Pd(II)−I intermediate accumulates in the reaction mixture. This long-lived intermediate is highly susceptible to off-cycle reactions. If a protic solvent (like ethanol) or an alkoxide base is present, it coordinates to the palladium center, undergoes β -hydride elimination to form a palladium-hydride ( Pd−H ) species, and subsequently reductively eliminates to yield the deiodinated byproduct (ethyl thiophene-3-carboxylate)[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII TransMet Transmetalation (R-B(OH)2) PdII->TransMet Fast (Desired) Hydride Base/Solvent Exchange (Alkoxide/Alcohol) PdII->Hydride Slow Transmetalation (Off-Cycle) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Product (Cross-Coupled) RedElim->Product BetaElim β-Hydride Elimination Hydride->BetaElim PdH Ar-Pd(II)-H BetaElim->PdH PdH->Pd0 DeiodProduct Deiodinated Byproduct (Ar-H) PdH->DeiodProduct Reductive Elim.

Catalytic cycle showing intended cross-coupling vs. off-cycle hydrodehalogenation pathway.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a byproduct with a mass corresponding to ethyl thiophene-3-carboxylate (m/z 156). What is this and how can I prevent it? A1: This byproduct is the result of protodehalogenation (or hydrodehalogenation)[2]. In this process, the iodine atom is replaced by a hydrogen atom. This side reaction is promoted by bases, solvents, or impurities that act as a hydride source. To prevent it, you must eliminate hydride donors from your reaction mixture and accelerate the rate of transmetalation.

Q2: How does my choice of solvent impact the rate of deiodination? A2: Protic solvents, especially primary and secondary alcohols (e.g., ethanol, isopropanol), are notorious for donating hydrides to palladium complexes via β -hydride elimination[3]. If deiodination is a persistent issue, completely avoid alcohols. Switch to anhydrous, aprotic solvents such as 1,4-Dioxane, THF, or Toluene[2].

Q3: Which base should I use to minimize this side reaction? A3: Avoid alkoxide bases (e.g., NaOEt, KOtBu) as they possess β -hydrogens and readily form hydride species upon coordination to palladium. Instead, use non-nucleophilic, anhydrous inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are superior choices because they facilitate the formation of the reactive boronate complex without acting as a hydride source[2].

Q4: Can modifying the catalyst and ligand system help suppress deiodination? A4: Absolutely. The key to suppressing off-cycle reactions is to accelerate the desired on-cycle transmetalation step. Bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos) are highly effective at accelerating transmetalation and promoting rapid reductive elimination[2]. Utilizing a pre-formed catalyst complex like XPhos Pd G3 ensures the rapid generation of the active monoligated Pd(0) species, outcompeting the slower deiodination pathway[4].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the impact of varying reaction parameters on the product distribution during the Suzuki-Miyaura coupling of Ethyl 2-iodothiophene-3-carboxylate with a standard arylboronic acid.

Solvent SystemBase UsedCatalyst / Ligand SystemTemp (°C)Deiodination Yield (%)Desired Product Yield (%)
Ethanol / H₂ONaOEt (3.0 eq)Pd(PPh₃)₄ (5 mol%)8068% 12%
THF / H₂ONa₂CO₃ (3.0 eq)Pd(PPh₃)₄ (5 mol%)8035% 45%
1,4-DioxaneK₃PO₄ (3.0 eq)Pd₂(dba)₃ / XPhos (5 mol%)80<5% 88%
TolueneCs₂CO₃ (3.0 eq)XPhos Pd G3 (2 mol%)90<2% 94%

Data Interpretation: Transitioning from protic solvents and alkoxide bases to aprotic solvents (Toluene) and inorganic bases (Cs₂CO₃) eliminates the primary hydride sources. Coupling this with an advanced Buchwald precatalyst (XPhos Pd G3) shifts the kinetic balance entirely toward the desired cross-coupling.

Validated Experimental Protocol

This self-validating methodology is optimized to suppress deiodination during the Suzuki-Miyaura cross-coupling of Ethyl 2-iodothiophene-3-carboxylate.

Materials Required:

  • Electrophile: Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv)

  • Nucleophile: Arylboronic acid or ester (1.5 equiv)

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ (3.0 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Reagent Preparation & Drying: Ensure all glassware is oven-dried at >120 °C and cooled under a stream of dry argon. Weigh the Ethyl 2-iodothiophene-3-carboxylate, arylboronic acid, and anhydrous base into the reaction vessel.

    • Causality Check: Using an excess (1.5 equiv) of the boronic acid ensures that the transmetalation partner is always in high concentration, kinetically favoring the cross-coupling cycle over off-cycle decomposition.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Degassing: Add the anhydrous solvent (1,4-Dioxane or Toluene) via syringe. Degas the mixture by sparging with argon gas for at least 15 minutes.

    • Causality Check: Oxygen deactivates electron-rich phosphine ligands and promotes the homocoupling of the boronic acid. Homocoupling starves the reaction of the nucleophile, stranding the Ar−Pd(II)−I intermediate and increasing the likelihood of deiodination.

  • Catalyst Addition: Briefly open the system under a positive pressure of argon to add the XPhos Pd G3 catalyst, then reseal and flush with argon for an additional 2 minutes.

  • Reaction Execution: Heat the reaction mixture to 80–90 °C with vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction progress via LC-MS after 2 hours.

    • Validation: You should observe the disappearance of the starting material mass (m/z 282) and the appearance of the coupled product. The absence of the deiodinated mass (m/z 156) confirms the successful suppression of hydrodehalogenation.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS RSC Publishing[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters PMC - National Institutes of Health[Link]

  • Cross-Coupling Reactions Guide JMCCT[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Ethyl 2-Iodothiophene-3-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing Ethyl 2-iodothiophene-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing Ethyl 2-iodothiophene-3-carboxylate .

This compound is a highly valuable building block in medicinal chemistry and materials science, but its synthesis is notoriously sensitive to reaction conditions. The 2-position of the thiophene ring is highly reactive, yet the presence of the 3-carboxylate ester introduces competing pathways (e.g., nucleophilic acyl substitution or regioisomerization).

To achieve optimal yields, the industry relies on two primary synthetic pathways:

  • The Direct Metalation-Iodination Route (starting from Ethyl thiophene-3-carboxylate).

  • The Sandmeyer Route (starting from the Gewald reaction product, Ethyl 2-aminothiophene-3-carboxylate)[1].

Below, you will find a comparative data breakdown, troubleshooting FAQs, and self-validating experimental protocols to ensure reproducible success in your laboratory.

Pathway Visualization

G Start1 Ethyl thiophene- 3-carboxylate Base Metalation Base (TMPMgCl·LiCl) Cryogenic (-20°C to 0°C) Start1->Base Start2 Ethyl 2-aminothiophene- 3-carboxylate Diaz Diazotization NaNO2, HCl/H2SO4 (0-5°C) Start2->Diaz Quench Iodine (I2) Quench Regioselective C2-Iodination Base->Quench Product Ethyl 2-iodothiophene- 3-carboxylate Quench->Product Sand Iodide Substitution KI (aq) Addition Diaz->Sand Sand->Product

Fig 1: Reaction pathways for the synthesis of Ethyl 2-iodothiophene-3-carboxylate.

Quantitative Pathway Comparison
ParameterDirect Metalation-IodinationSandmeyer Reaction
Starting Material Ethyl thiophene-3-carboxylateEthyl 2-aminothiophene-3-carboxylate
Key Reagents TMPMgCl·LiCl (Knochel-Hauser base), I₂NaNO₂, HCl/H₂SO₄, KI
Operating Temperature -20 °C to 0 °C0 °C to 5 °C (Diazotization), RT (Substitution)
Typical Isolated Yield 75% – 85%60% – 70%
Major Impurities Di-iodinated thiophene, unreacted SMPhenol byproducts, polymeric tar
Scalability High (requires strict anhydrous setup)Moderate (exothermic N₂ gas evolution)
Troubleshooting FAQs
Q1: Why am I seeing nucleophilic attack on the ester group during direct lithiation?

A: This is a classic symptom of using an overly nucleophilic base like n-butyllithium (n-BuLi). While n-BuLi effectively deprotonates the C2 position, it simultaneously attacks the ethyl ester via nucleophilic acyl substitution, yielding tertiary alcohol byproducts. Solution: Switch to a Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex)[2]. The steric bulk of the TMP ligand renders the base non-nucleophilic, completely protecting the ester. Furthermore, the inclusion of LiCl breaks up the magnesium amide aggregates, dramatically increasing the kinetic basicity and allowing the metalation to proceed smoothly at -20 °C instead of requiring strict -78 °C cryogenic conditions[3].

Q2: How do I prevent poly-iodination or regioisomer formation in the direct metalation route?

A: Poly-iodination occurs when the metalated intermediate equilibrates or when excess base deprotonates the C5 position. The C2 position is the most thermodynamically acidic, but kinetic control is required to lock it in place. Solution: Strictly control stoichiometry (1.1 to 1.2 equivalents of TMPMgCl·LiCl) and maintain the reaction temperature at -20 °C during the base addition. When quenching, add the iodine solution rapidly but dropwise to ensure the organomagnesium intermediate is immediately consumed, preventing disproportionation[2].

Q3: My Sandmeyer reaction yields a black tarry mixture with very low product conversion. What is going wrong?

A: Electron-rich thiophene diazonium salts are highly unstable. If the internal temperature rises above 5 °C during the addition of sodium nitrite, the diazonium intermediate will spontaneously decompose, leading to radical polymerization (tar formation) or hydrolysis to the corresponding phenol[4]. Solution: Ensure your cooling bath is an ice-salt mixture (-5 °C to 0 °C). Add the NaNO₂ solution via a syringe pump or extremely slow dropwise addition, monitoring the internal temperature with a submerged thermocouple.

Q4: The diazonium salt forms, but the iodide substitution is incomplete. How can I drive the Sandmeyer reaction to completion?

A: Iodide substitution is generally facile, but biphasic reaction mixtures or insufficient iodide concentration can stall the reaction. Solution: Use a large excess of Potassium Iodide (KI) (at least 2.5 to 3.0 equivalents). Ensure vigorous mechanical stirring when transferring the diazonium solution into the KI solution. The immediate evolution of nitrogen gas is the primary driving force; if the reaction stalls, allowing the mixture to slowly warm to room temperature will push the substitution to completion.

Self-Validating Experimental Protocols
Protocol A: Direct Metalation-Iodination (Recommended for High Yield)

Causality Focus: Utilizing LiCl-mediated aggregate disruption for selective C2-deprotonation without ester degradation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add Ethyl thiophene-3-carboxylate (1.0 eq) and anhydrous THF (0.5 M concentration). Cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Selective Metalation: Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M solution in THF/toluene).

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/amber hue, indicating the formation of the organomagnesium intermediate. Stir for 30 minutes at -20 °C.

  • Electrophilic Quench: In a separate dry vial, dissolve I₂ (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture.

    • Self-Validation Check: The deep purple/brown color of the iodine will immediately dissipate upon hitting the solution as it reacts with the nucleophilic C2-magnesium species. Once the brown color persists, the metalated species has been fully consumed.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Self-Validation Check: The persistent brown iodine color will instantly turn pale yellow or colorless, confirming the reduction of excess I₂. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sandmeyer Route (Recommended for Readily Available Amine Precursors)

Causality Focus: Thermal management of unstable heteroaromatic diazonium intermediates.

  • Amine Solubilization: Suspend Ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in a mixture of distilled water and concentrated HCl (3.0 eq). Stir vigorously until a uniform hydrochloride salt suspension forms. Cool the flask to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a concentrated aqueous solution of NaNO₂ (1.1 eq). Add this dropwise to the amine suspension, keeping the internal temperature strictly below 5 °C.

    • Self-Validation Check: After 15 minutes of stirring, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazonium formation is complete.

  • Iodide Substitution: In a separate, larger flask, dissolve KI (3.0 eq) in water and cool to 5 °C. Using a chilled dropping funnel, slowly transfer the cold diazonium solution into the vigorously stirring KI solution.

    • Self-Validation Check: You will observe immediate, vigorous bubbling (N₂ gas evolution) and the precipitation of a dark, heavy oil/solid. This physical off-gassing is the exact moment the carbon-iodine bond is formed.

  • Workup: Allow the mixture to warm to room temperature and stir until all gas evolution ceases (approx. 2 hours). Quench with Na₂S₂O₃ to remove trapped iodine, extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References
  • Benchchem. "Ethyl 2-iodothiophene-3-carboxylate." Benchchem Product Catalog.
  • Yanagisawa, S. et al. "Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity." Organic Letters, ACS Publications.
  • "Synthesis of Tetrasubstituted Thiophenes via Direct Metalation." The Journal of Organic Chemistry, ACS Publications.
  • "Chemistry of Thienopyrimidines and Their Biological Applications." Natural Sciences Publishing.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude Ethyl 2-iodothiophene-3-carboxylate

Welcome to the technical support center for the purification of crude Ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude Ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during column chromatography of this compound. The information presented here is a synthesis of established protocols and field-proven insights to ensure scientific integrity and experimental success.

I. Core Principles and Considerations

Ethyl 2-iodothiophene-3-carboxylate is a halogenated heterocyclic compound, and its purification by silica gel chromatography requires attention to several key factors to prevent product degradation and ensure high purity. The presence of the iodine atom can make the compound sensitive to certain conditions.

Frequently Asked Questions (FAQs) - General Considerations

Q1: Is Ethyl 2-iodothiophene-3-carboxylate stable on silica gel?

A1: Generally, iodinated aromatic compounds can be sensitive to silica gel, which is weakly acidic. This can sometimes lead to degradation, especially with prolonged exposure. To mitigate this, it is advisable to use a rapid purification technique like flash column chromatography and to not let the compound remain on the column for extended periods.[1] Some researchers also opt to use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) if degradation is observed.

Q2: How do I choose the right solvent system for the column?

A2: The ideal solvent system should provide a good separation between your product and impurities, with a target Retardation factor (Rf) of 0.2-0.4 for the product on a Thin Layer Chromatography (TLC) plate.[1] A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2][3] It is crucial to perform TLC analysis with different solvent ratios to find the optimal system before committing to the column.[3]

Q3: What are the most common impurities I should expect?

A3: The impurities will largely depend on the synthetic route used to prepare the crude product. Common impurities could include unreacted starting materials, such as 2-iodothiophene or ethyl 2-aminothiophene-3-carboxylate derivatives, and byproducts from the reaction.[4][5][6] If the synthesis involves a reaction with iodine, residual iodine might be present, which can often be removed by a pre-chromatography workup involving a wash with a sodium thiosulfate solution.[7]

Q4: My purified product is a colored oil/solid. Is this normal?

A4: While some thiophene derivatives can be colored, a significant yellow or brown discoloration may indicate the presence of impurities or degradation products.[1] Pure Ethyl 2-iodothiophene-3-carboxylate is often described as a yellow oil or solid.[2] However, if the color is darker than expected, it is prudent to analyze the sample for purity using techniques like NMR or LC-MS.

II. Experimental Protocol: Step-by-Step Guide

This section provides a detailed methodology for the purification of Ethyl 2-iodothiophene-3-carboxylate using flash column chromatography.

Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis & Solvent System Selection Workup 2. Pre-Chromatography Workup (Optional) TLC->Workup Column_Prep 3. Column Packing Workup->Column_Prep Sample_Prep 4. Sample Preparation Column_Prep->Sample_Prep Loading 5. Sample Loading Sample_Prep->Loading Elution 6. Elution & Fraction Collection Loading->Elution Monitoring 7. Fraction Monitoring (TLC) Elution->Monitoring Monitoring->Elution Continue Elution Pooling 8. Pooling Pure Fractions Monitoring->Pooling Separation Complete Evaporation 9. Solvent Removal Pooling->Evaporation Analysis 10. Purity Analysis (NMR, LC-MS) Evaporation->Analysis

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[2][3]

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.[1]

  • Pre-Chromatography Workup (if necessary):

    • If the crude product contains water-soluble impurities or residual acids/bases from the reaction, perform an aqueous workup.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Column Packing:

    • Choose a column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight.

    • There are two common methods for packing a column:

      • Dry Packing: Add the dry silica gel to the column and then gently tap the column to ensure even packing. Add a layer of sand on top.

      • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to settle. Let the excess solvent drain until it is level with the top of the silica bed. Add a layer of sand.[8]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the solvent used for the column.

    • Alternatively, for less soluble compounds or to achieve a very concentrated loading band, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[8]

  • Sample Loading:

    • If the sample is in solution, carefully pipette it onto the top of the sand layer, ensuring not to disturb the silica bed.

    • If the sample is adsorbed onto silica, carefully add the powder to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Monitoring:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

    • Visualize the spots under a UV lamp.

  • Pooling Pure Fractions:

    • Combine the fractions that contain only the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful of the temperature to avoid degradation of the product.[1]

  • Purity Analysis:

    • Analyze the final product for purity using techniques such as NMR, LC-MS, or GC-MS.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of Ethyl 2-iodothiophene-3-carboxylate.

Common Problems and Solutions
Problem Possible Cause(s) Recommended Solution(s)
Product is degrading on the column (streaking on TLC, low yield). - Silica gel is too acidic. - Prolonged contact time with silica.- Use flash chromatography for a faster separation. - Deactivate the silica gel by adding 1-2% triethylamine to the eluent. - Consider using a different stationary phase like alumina.[9]
Poor separation of product and impurities. - Inappropriate solvent system. - Column was not packed properly (channeling). - Column was overloaded with crude material.- Re-optimize the solvent system using TLC. Try solvents from different selectivity groups.[3] - Repack the column carefully, ensuring a homogenous and level bed. - Use a larger column or reduce the amount of crude material.
Product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the polar solvent in the eluent system.
Product is not eluting from the column (low Rf). - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexanes and gradually add ethyl acetate.[2]
Crystallization of product in the column or tubing. - The product is not very soluble in the eluent.- Add a small amount of a more polar, miscible solvent in which the product is more soluble to the eluent system.
Irregular peak shapes (tailing, fronting) in automated chromatography. - Column void or blockage. - Sample overload. - Incompatible sample solvent.- Replace the column if a void has formed.[10] - Reduce the injection volume or concentration.[11] - Ensure the sample is dissolved in a solvent that is as weak or weaker than the mobile phase.[12]
Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_solutions_sep Poor Separation Solutions cluster_solutions_yield Low Yield Solutions cluster_solutions_elution Elution Problem Solutions Problem Problem Encountered Poor_Separation Poor Separation Problem->Poor_Separation Low_Yield Low Yield / Degradation Problem->Low_Yield No_Elution Product Not Eluting Problem->No_Elution Too_Fast Product Eluting Too Fast Problem->Too_Fast Reoptimize_Solvent Re-optimize solvent system (TLC) Poor_Separation->Reoptimize_Solvent Repack_Column Repack column Poor_Separation->Repack_Column Reduce_Load Reduce sample load Poor_Separation->Reduce_Load Use_Flash Use flash chromatography Low_Yield->Use_Flash Deactivate_Silica Deactivate silica (e.g., with Et3N) Low_Yield->Deactivate_Silica Try_Alumina Consider alumina Low_Yield->Try_Alumina Increase_Polarity Increase eluent polarity No_Elution->Increase_Polarity Decrease_Polarity Decrease eluent polarity Too_Fast->Decrease_Polarity

Caption: Troubleshooting Decision Tree for Column Chromatography.

IV. References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

  • HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Analytic Lab. (n.d.). TLC-Solvent-Guide-Published.pdf. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Photoisomerization of Ethyl 2–(3–Acylselenoureido)thiophene– 3–carboxylates and Their Benzoanalogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines | Request PDF. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • HETEROCYCLES. (2018). treatment with silica gel under thermal conditions. Retrieved from [Link]

  • MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

  • Rsc.org. (n.d.). bis(3-dodecylthiophen-2-yl)thieno[3,2- b]thiophene)s. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in Ethyl 2-iodothiophene-3-carboxylate reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for reactions involving Ethyl 2-iodothiophene-3-carboxylate. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving Ethyl 2-iodothiophene-3-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during synthetic applications, particularly focusing on palladium-catalyzed cross-coupling reactions where low conversion rates can be a significant hurdle. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind each optimization step.

Part 1: Foundational Troubleshooting for Palladium-Catalyzed Reactions

Before delving into reaction-specific issues, it's crucial to address the foundational parameters that govern the success of virtually all palladium-catalyzed cross-couplings. A failure in these core areas is the most common source of low conversion.

Q1: My cross-coupling reaction with Ethyl 2-iodothiophene-3-carboxylate failed to initiate or stalled at low conversion. What are the first things I should verify?

A1: When a reaction fails, always return to the fundamentals before adjusting more complex variables. The vast majority of failed cross-coupling reactions can be traced back to one of three areas: reagent integrity, atmospheric control, or catalyst activity.

  • Reagent and Solvent Quality:

    • Solvents: The presence of water and oxygen can be highly detrimental to the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, while water can interfere with bases and promote side reactions like protodeboronation in Suzuki couplings.[1] It is imperative to use anhydrous, degassed solvents. Solvents should be purged with an inert gas (Argon or Nitrogen) for at least 30 minutes or degassed through several freeze-pump-thaw cycles.[2]

    • Bases: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often hygroscopic. Ensure they are freshly purchased or have been dried in an oven before use. The efficacy of the base is critical for activating the coupling partners, particularly in Suzuki reactions.[3][4]

    • Substrates: Verify the purity of your Ethyl 2-iodothiophene-3-carboxylate and the coupling partner. Impurities can sometimes poison the catalyst.

  • Inert Atmosphere Integrity:

    • Palladium(0) catalysts are sensitive to oxygen. A black precipitate forming in the reaction is often "palladium black," an inactive, agglomerated form of palladium that signals catalyst decomposition.[5]

    • Ensure your reaction setup (e.g., Schlenk line or glovebox) is functioning correctly. The vessel must be thoroughly purged by evacuating and backfilling with an inert gas (at least three cycles) before adding reagents.

  • Catalyst and Ligand Activity:

    • Pre-catalyst Activation: Many common catalysts are stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[6] If this reduction is inefficient, the concentration of the active catalyst will be too low.

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Store them under an inert atmosphere. If you suspect ligand degradation, use a fresh batch. The choice of ligand is also critical and is discussed in the reaction-specific sections below.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

Once the foundational parameters have been confirmed, troubleshooting can focus on the specific kinetics and side reactions of the chosen coupling method.

Section 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. However, the electron-rich nature of the thiophene ring can present unique challenges.

Troubleshooting Suzuki-Miyaura Reactions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective base. 2. Poor choice of ligand/catalyst. 3. Sub-optimal solvent or temperature. 1. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[2] 2. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ pre-catalyst.[1][7] 3. Screen solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water.[2] Increase temperature incrementally (e.g., 80°C to 110°C).
Proto-deiodination The oxidative addition step is too slow, allowing for a competing pathway where the aryl iodide is reduced. This is common with electron-rich aryl halides.[8] Accelerate the oxidative addition by using a more electron-rich ligand (e.g., a Buchwald-type biarylphosphine ligand) to make the palladium center more nucleophilic.[1][8]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) species in the reaction mixture without effective reduction to Pd(0). 1. Ensure rigorous degassing of all reagents and solvents.[1] 2. This can occur when using a Pd(II) pre-catalyst. The homocoupling pathway can sometimes initiate the reduction to Pd(0), but if it becomes dominant, it consumes the boronic acid.[6] Using a Pd(0) source like Pd(PPh₃)₄ may help, but ensuring a robust system for in-situ reduction is key.

| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. | Use a milder base or ensure strictly anhydrous conditions if water is promoting the side reaction. Alternatively, using a more stable boronic ester derivative, like a pinacol ester, can mitigate this issue.[1] |

A2: This side reaction, known as proto-deiodination, is a classic problem when working with electron-rich aryl halides like your thiophene substrate.[8] The electron-donating character of the sulfur atom in the thiophene ring increases the electron density at the carbon-iodine bond, making the crucial first step of the catalytic cycle—oxidative addition—sluggish.[8] If this step is slow, a competing reductive pathway can take over, replacing the iodine with a hydrogen atom from the solvent or other trace sources.

Solution: The key is to accelerate the oxidative addition step so that it outcompetes dehalogenation. This is achieved by modifying the electronic properties of the palladium catalyst.

  • Use Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to more sophisticated biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[1][9] These ligands have two key features:

    • High Electron Density: They make the palladium(0) center more electron-rich and thus more nucleophilic, speeding up its attack on the C-I bond.[7]

    • Steric Bulk: Their size promotes the formation of a highly reactive, coordinatively unsaturated palladium species and facilitates the final reductive elimination step.[3]

A recommended starting point would be to use a pre-catalyst system like Pd₂(dba)₃ with XPhos ligand and a strong base like K₃PO₄ in a solvent such as 1,4-dioxane.[1]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)L₂-I pd0->pdi_complex Oxidative Addition (Ar-I) pdi_boronate [Ar-Pd(II)L₂-R']⁺ pdi_complex->pdi_boronate Transmetalation (R'-B(OR)₂)⁻ pdi_boronate->pd0 Catalyst Regeneration product Ar-R' (Desired Product) pdi_boronate->product Reductive Elimination Ar-I Ethyl 2-iodothiophene-3-carboxylate R'-B(OH)₂ + Base Boronic Acid + Base

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Section 2.2: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes. The primary challenges involve suppressing the homocoupling of the terminal alkyne and maintaining catalyst stability.

A3: Glaser-Hay homocoupling is the most common and frustrating side reaction in Sonogashira couplings.[10] It is an oxidative dimerization of your terminal alkyne, and it is heavily promoted by two factors: the copper(I) co-catalyst and the presence of oxygen .

Solutions to Minimize Homocoupling:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[10] Modern Sonogashira protocols have been developed that work efficiently without copper, often requiring a slightly higher reaction temperature or a more specialized palladium/ligand system, but they completely remove the primary pathway for this side reaction.

  • Ensure Strict Anaerobic Conditions: If you must use a copper-catalyzed system, the exclusion of oxygen is non-negotiable. Oxygen facilitates the oxidative homocoupling mechanism.[10] Ensure all solvents, reagents, and the reaction headspace are rigorously deoxygenated.

  • Control Alkyne Concentration: Add the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[10]

  • Amine Base Purity: Ensure your amine base (e.g., triethylamine, diisopropylamine) is pure and distilled. Impurities can sometimes promote side reactions.[5]

Sonogashira_Cycles Figure 2: Competing Sonogashira Pathways cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle (Side Reaction) pd0 Pd(0)L₂ pd_oxid Ar-Pd(II)L₂-I pd0->pd_oxid Oxidative Add. pd_alkyne Ar-Pd(II)L₂-C≡CR pd_oxid->pd_alkyne Transmetalation cu_acetylide Cu-C≡CR product Ar-C≡CR pd_alkyne->product Reductive Elim. product->pd0 Regeneration cu_acetylide->pd_alkyne cu_dimer Dimerization Intermediate cu_acetylide->cu_dimer Oxidative Dimerization (promoted by O₂) homocoupling_product R-C≡C-C≡CR (Glaser Product) cu_dimer->homocoupling_product

Caption: The dual catalytic cycles in a Sonogashira reaction.

Section 2.3: Heck Coupling

The Heck reaction couples the aryl iodide with an alkene. Success often hinges on controlling selectivity and preventing catalyst decomposition at the higher temperatures often required.

A4: The Heck reaction often requires higher thermal energy than Suzuki or Sonogashira couplings to drive the catalytic cycle, particularly the initial oxidative addition and subsequent migratory insertion steps.[11][12] Low conversion is typically due to sub-optimal temperature, base, or ligand choice.

Optimization Strategy:

  • Temperature: This is the most critical parameter. While starting at 60-80°C is reasonable, Heck reactions with less reactive aryl halides often require temperatures of 100-140°C.[11][12] Consider switching to a higher-boiling solvent like DMF, DMAc, or toluene to achieve these temperatures. Microwave irradiation can also be highly effective for accelerating the reaction.[13]

  • Base Selection: The base in the Heck reaction is not just a proton scavenger; it is involved in the catalyst regeneration step.[14] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[11] Organic bases like triethylamine can also be used, but sometimes lead to side reactions. A screen of different bases is often necessary.

  • Ligand Choice: While some Heck reactions can be run "ligand-free" (where the solvent or alkene may act as a weak ligand), this often leads to catalyst decomposition (palladium black). Using phosphine ligands is generally more reliable. For electron-rich substrates, ligands like P(o-tol)₃ or bulky phosphites can be effective.[12]

  • Phase-Transfer Catalysis: If using an inorganic base with an organic solvent, solubility can be an issue. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by improving the interaction between the components.

Part 3: General FAQs

For most applications, bubbling a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes while stirring is sufficient. For extremely oxygen-sensitive reactions, the "freeze-pump-thaw" method is superior. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this process three times is standard practice.[1]

Potentially, yes. Pd(0) catalysts like Pd(PPh₃)₄ are particularly prone to slow oxidation upon storage and should appear as a fine, bright yellow crystalline powder. Any discoloration (darkening, turning orange/brown) suggests degradation. Pd(II) pre-catalysts like Pd(OAc)₂ (a rust-colored powder) and PdCl₂(PPh₃)₂ (a yellow powder) are generally more stable but should still be stored in a desiccator, away from light.[1] When in doubt, purchase a fresh bottle of catalyst.

Residual palladium is a major concern, especially in pharmaceutical development.

  • Column Chromatography: Standard silica gel chromatography is often sufficient to remove the bulk of the catalyst and ligands.

  • Activated Charcoal: Stirring the crude product solution with activated charcoal can adsorb a significant amount of palladium, which is then filtered off.

  • Palladium Scavengers: For very low residual levels, specialized scavenger resins (polymers with functional groups that chelate palladium) can be used. These are stirred with the product solution and then filtered away.

  • Aqueous Washes: Sometimes, washing the organic solution of the product with an aqueous solution of thiourea or sodium thiosulfate can help extract palladium residues.

References
  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers . Frontiers in Chemistry. [Link]

  • Principles of the Suzuki Coupling Reaction . Encyclopedia.pub. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Heck Reaction . Organic Chemistry Portal. [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design . PubMed. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . ResearchGate. [Link]

  • The Suzuki Reaction . Myers Research Group, Harvard University. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . PMC. [Link]

  • Process for the purification of thiophenes.
  • 2-Iodothiophene . Organic Syntheses. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize official website. [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis . University of Windsor. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions . Frontiers in Chemistry. [Link]

  • Struggling to make a sonogashira coupling reaction happen . Reddit. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reaction . Chemistry LibreTexts. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions . Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-iodothiophene-3-carboxylate Substitutions

Welcome to the Technical Support Center for the functionalization of Ethyl 2-iodothiophene-3-carboxylate . As a highly valuable building block in drug development and materials science, this molecule presents a classic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of Ethyl 2-iodothiophene-3-carboxylate . As a highly valuable building block in drug development and materials science, this molecule presents a classic synthetic challenge: the bulky ethyl ester group at the C3 position creates substantial steric shielding around the C2-iodine bond.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille) involving this hindered substrate. We will bridge the gap between theoretical organometallic chemistry and benchtop execution.

Diagnostic Overview: The Mechanistic Bottleneck

To solve poor yields, we must first understand the causality of the failure. In palladium-catalyzed cross-couplings, the active Pd(0) species must insert into the C-I bond. The adjacent C3-ester group physically blocks the approach of the Pd complex[1]. Furthermore, during the transmetalation step, the incoming nucleophile (e.g., boronic acid, amine) must coordinate to the Pd(II) center, which is further crowded by the ester moiety.

The Solution Principle: Overcoming this requires manipulating the cone angle and percent buried volume of the supporting ligands[2]. Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) increases the electron density on the Pd center (accelerating oxidative addition), while their steric bulk paradoxically facilitates the reductive elimination step by forcing the coupled fragments together.

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Steric Bottleneck 1) A->B C-I insertion C Pd(II) Intermediate (Ar-Pd-I) B->C Requires e-rich L D Transmetalation (Steric Bottleneck 2) C->D Base activation E Reductive Elimination D->E Nucleophile transfer E->A Catalyst regeneration F C2-Substituted Thiophene E->F Product release

Fig 1. Pd-Catalyzed Cycle highlighting steric bottlenecks at C2 of the thiophene ring.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling yields mostly unreacted Ethyl 2-iodothiophene-3-carboxylate. How do I force the oxidative addition? A1: Unreacted starting material typically indicates a failure at the oxidative addition step due to the C3-ester's steric shielding. Causality & Fix: Switch from standard triphenylphosphine (PPh3) to a more electron-rich and sterically demanding ligand like XPhos or a bidentate ligand like Pd(dppf)Cl2[3]. The electron richness of XPhos increases the nucleophilicity of the Pd(0) center. Elevate the reaction temperature to 90–110 °C or utilize microwave irradiation to overcome the high activation energy barrier imposed by the steric clash.

Q2: I am observing significant protodeiodination (formation of ethyl thiophene-3-carboxylate) instead of the cross-coupled product. Why? A2: Protodeiodination occurs when the Pd(II) intermediate undergoes premature reduction, often exacerbated by a slow transmetalation step. Causality & Fix: The bulky ester slows down transmetalation. If transmetalation is slower than background reduction pathways, you get protodehalogenation. To accelerate transmetalation, use a stronger base (e.g., Cs2CO3 instead of Na2CO3) and ensure the addition of a protic co-solvent (like water in a 4:1 Dioxane:H2O mix) to efficiently activate the boronic acid into the more reactive boronate species.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate with a sterically hindered secondary amine? A3: Yes, but it requires highly specialized conditions to prevent catalyst poisoning and β-hydride elimination[4]. Causality & Fix: The coupling of a hindered aryl iodide with a hindered amine requires ligands that can accommodate both bulky partners during reductive elimination. Use RuPhos or BrettPhos . These ligands are specifically designed to promote C-N bond formation in hindered systems. Use Sodium tert-butoxide (NaOtBu) as the base in anhydrous toluene.

Quantitative Data: Optimization Matrices

To streamline your experimental design, refer to the following validated parameter matrix for substituting Ethyl 2-iodothiophene-3-carboxylate.

Reaction TypeRecommended Catalyst/LigandOptimal BaseSolvent SystemTemp (°C)Expected Yield Range
Suzuki-Miyaura (Primary Alkyl/Aryl)Pd(dppf)Cl2 / NoneCs2CO31,4-Dioxane / H2O (4:1)90 - 11075 - 88%
Suzuki-Miyaura (Hindered Aryl)Pd2(dba)3 / SPhosK3PO4Toluene / H2O (10:1)10060 - 80%
Buchwald-Hartwig (Primary Amines)Pd(OAc)2 / XPhosCs2CO31,4-Dioxane10065 - 85%
Buchwald-Hartwig (Secondary Amines)Pd2(dba)3 / RuPhosNaOtBuToluene11050 - 70%
Stille Coupling Pd(PPh3)4LiClDMF12060 - 75%

Validated Experimental Protocols

The following protocol is designed as a self-validating system . The inclusion of specific visual cues and strict degassing parameters ensures that if a step fails, the researcher can immediately identify the point of failure.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Hindered Thiophenes

Reagents:

  • Ethyl 2-iodothiophene-3-carboxylate (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Cs2CO3 (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 ratio, 5.0 mL total)

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add the Ethyl 2-iodothiophene-3-carboxylate, arylboronic acid, Pd(dppf)Cl2, and Cs2CO3.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and H2O. Seal the vial with a crimp cap equipped with a septum. Insert an argon-purging needle into the solvent and a vent needle into the headspace. Sparge with Argon for exactly 15 minutes.

    • Self-Validation Check: The solution should initially appear red/orange. Failure to degas properly will result in the rapid formation of palladium black (a black precipitate) upon heating, indicating catalyst death.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Ramp the temperature to 110 °C over 2 minutes, and hold at 110 °C for 45 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, efficiently overcoming the steric activation barrier at the C2 position faster than thermal degradation pathways can occur.

  • Reaction Quench & Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues.

  • Extraction: Wash the organic filtrate with saturated aqueous NH4Cl (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Prep Combine Ar-I, Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3 Step2 2. Solvent Addition Add 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Degassing Sparging with Argon (15 min) Step2->Step3 Step4 4. Microwave Irradiation 110°C for 45 mins Step3->Step4 Validation Validation: Prevents Pd(0) oxidation to inactive Pd-black Step3->Validation Step5 5. Reaction Quench & Workup Filter through Celite, EtOAc extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2. Step-by-step workflow for microwave-assisted Suzuki coupling of hindered thiophenes.

References

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Tetrasubstituted Thiophenes via Direct Metalation." ACS.[Link]

  • RSC Publishing. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Catalysis Science & Technology.[Link]

  • Princeton University. "Subtle steric differences reveal a model for Ni cross-coupling success." Nature Chemistry / Princeton News.[Link]

Sources

Optimization

Best storage conditions to prevent degradation of Ethyl 2-iodothiophene-3-carboxylate

Welcome to the Technical Support Center for Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9) . As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9) . As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we analyze the fundamental chemical behaviors of iodothiophenes to provide you with field-proven, mechanistic troubleshooting strategies.

Whether you are scaling up a synthesis or rescuing a degraded batch, this guide establishes the causality behind every handling requirement so you can maintain absolute control over your reagents.

Mechanistic Troubleshooting & FAQs

Q1: My stock of Ethyl 2-iodothiophene-3-carboxylate has turned from pale yellow to a deep pink/brown. Is it ruined, and what caused this? A: The discoloration is a classic visual indicator of molecular iodine (I₂) contamination 1. The carbon-iodine (C-I) bond in 2-iodothiophene derivatives is highly photolabile. When exposed to ambient UV or strong visible light, the molecule undergoes a π → π* excitation. This is followed by a nonadiabatic transition to a dissociative π → σ* state, triggering homolytic C-I bond fission 2. The resulting iodine radicals (I•) rapidly dimerize into I₂, which imparts a strong pink/purple hue in organic media and a dark brown color at higher concentrations. The reagent is not entirely ruined; the unreacted ester can be rescued using the self-validating recovery protocol detailed in Section 3.

Q2: What are the definitive best practices for long-term storage? A: To arrest the degradation kinetics, this compound must be stored under three strict, causally linked conditions:

  • Temperature (2-8°C): Thermal energy can overcome the activation barrier for C-I bond dissociation over time. Storing the compound refrigerated minimizes the kinetic energy of the system, drastically slowing down thermal degradation .

  • Light Protection (Darkness): Because the primary degradation mechanism is photochemical, the compound must be kept in amber glass vials or wrapped in aluminum foil to block UV and visible light penetration 2.

  • Inert Atmosphere (Argon or Nitrogen): If C-I cleavage does occur, the resulting thienyl radicals are highly reactive toward atmospheric oxygen, leading to complex polymeric degradation products. An inert gas blanket prevents these secondary oxidative side reactions.

Q3: How should I handle the compound on the bench to maintain its integrity during active experiments? A: Always dispense the reagent under a fume hood equipped with subdued lighting. Avoid unnecessary freeze-thaw cycles if the compound is dissolved in a stock solution, as condensation introduces moisture that accelerates ester hydrolysis. After dispensing, immediately purge the headspace of the primary vial with Argon before returning it to the 2-8°C refrigerator.

Quantitative Storage Data

The table below synthesizes the quantitative impact of various storage environments on the purity and physical state of Ethyl 2-iodothiophene-3-carboxylate over a projected 12-month period.

Storage TemperatureLight ExposureAtmosphereExpected Purity RetentionVisual State / Indicator
2-8°C Dark (Amber/Foil) Argon/Nitrogen > 98% Clear to pale yellow liquid
20-25°CDarkAir~ 90%Slight pink tint (Trace I₂)
2-8°CAmbient Lab LightAir~ 85%Pink to light brown
20-25°CAmbient Lab LightAir< 70%Dark brown/purple, high viscosity

Experimental Protocol: Remediation of Degraded Reagent

If your Ethyl 2-iodothiophene-3-carboxylate has discolored, you can rescue the unreacted starting material using a reductive washing protocol. This protocol is designed as a self-validating system : the visual disappearance of the pink/brown color serves as real-time confirmation that the molecular iodine has been successfully reduced and partitioned into the aqueous phase.

Step-by-Step Decontamination Workflow:

  • Dissolution: Dissolve the degraded reagent in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 10 mL solvent per 1 gram of compound.

  • Reductive Wash (Self-Validation Step): Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously and vent.

    • Causality & Validation: The thiosulfate ion acts as a reducing agent, converting the highly colored, organic-soluble I₂ into colorless, water-soluble iodide ions (I⁻). The organic layer will immediately transition from pink/brown back to a clear or pale yellow state, validating the removal of the contaminant.

  • Aqueous Wash: Separate the layers and discard the lower aqueous phase. Wash the organic phase once with distilled water to remove residual inorganic salts.

  • Brine Wash: Wash the organic phase with saturated aqueous sodium chloride (brine).

    • Causality: The high osmotic pressure of the brine pulls dissolved micro-droplets of water out of the organic layer, pre-drying it.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water has been absorbed).

  • Concentration: Filter off the drying agent. Remove the organic solvent using a rotary evaporator.

    • Crucial Causality: Shield the receiving and evaporation flasks with aluminum foil during this step. Concentrating the compound under the bright lights of a fume hood will re-initiate photolytic cleavage.

  • Storage: Immediately flush the recovered product with Argon, seal tightly in an amber vial, and store at 2-8°C.

Degradation Mechanism & Protective Workflow

The diagram below maps the causal pathway of photochemical degradation and illustrates how specific storage interventions block these failure modes.

StorageWorkflow cluster_degradation Degradation Pathway (Improper Storage) cluster_protection Optimal Storage Pathway Start Ethyl 2-iodothiophene-3-carboxylate UV UV/Visible Light & Thermal Stress Start->UV Exposed to Environment Storage Store at 2-8°C Amber Vial + Argon Start->Storage Protected Handling Fission Homolytic C-I Fission UV->Fission Excitation I2 Molecular Iodine (I2) Pink/Brown Color Fission->I2 Radical Dimerization Stable Intact Reagent (>98% Purity) Storage->Stable Arrests Kinetics

Degradation pathways vs. optimal storage workflow for Ethyl 2-iodothiophene-3-carboxylate.

References

  • AiFChem."225797-23-9 | Ethyl 2-iodothiophene-3-carboxylate Safety & Properties.
  • AIP Publishing."Probing C–I bond fission in the UV photochemistry of 2-iodothiophene with core-to-valence transient absorption spectroscopy.
  • Sigma-Aldrich."2-Iodothiophene 98% (3437-95-4) Storage Conditions.

Sources

Troubleshooting

Reducing byproduct formation in Ethyl 2-iodothiophene-3-carboxylate lithiation

Welcome to the technical support center for the lithiation of ethyl 2-iodothiophene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the lithiation of ethyl 2-iodothiophene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges and optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Minimizing Byproduct Formation

The lithiation of ethyl 2-iodothiophene-3-carboxylate is a powerful method for introducing substituents at the 2-position. However, the reaction is often plagued by the formation of undesired byproducts. This guide will help you identify and mitigate these issues.

Question: I am observing a significant amount of a homocoupling byproduct, resulting in a dimeric thiophene species. What is causing this and how can I prevent it?

Answer:

The formation of a homocoupling byproduct is a common issue in reactions involving aryllithium intermediates. This side reaction is typically promoted by the presence of trace amounts of oxygen or transition metals.[1][2] The mechanism involves the oxidation of the aryllithium species to form a radical, which then dimerizes.

Root Causes and Solutions:

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction vessel, leading to oxidative homocoupling.

    • Protocol: Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of a high-purity inert gas (Argon or Nitrogen).[3] Degas all solvents and reagents prior to use.

  • Transition Metal Impurities: Trace amounts of transition metals, such as iron or copper, can catalyze the homocoupling reaction.[1][4] These impurities can be introduced from reagents, solvents, or even the reaction vessel itself.

    • Protocol: Use high-purity reagents and solvents. If metal contamination is suspected, consider using a metal scavenger or purifying the starting materials.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of side reactions, including homocoupling.

    • Protocol: Maintain a low reaction temperature, typically -78 °C, throughout the lithiation and subsequent quenching steps.[5]

Question: My reaction is yielding a significant amount of the protonated starting material, ethyl 2-iodothiophene-3-carboxylate, after quenching with an electrophile. What are the likely causes?

Answer:

Recovery of the starting material after quenching indicates that either the lithiation did not proceed to completion or the lithiated intermediate was prematurely quenched by a proton source.

Root Causes and Solutions:

  • Incomplete Lithiation: The choice of base and reaction time are critical for achieving complete lithiation.

    • Protocol: While n-Butyllithium (n-BuLi) is commonly used, sterically hindered bases like Lithium Diisopropylamide (LDA) can be more effective in some cases, especially for directed ortho-metalation.[6][7] Ensure a sufficient excess of the lithiating agent is used (typically 1.1-1.3 equivalents). The reaction time should be optimized; incomplete lithiation can occur if the reaction is quenched too early.[5]

  • Proton Source Contamination: The presence of adventitious water or other acidic protons in the reaction mixture will quench the highly basic organolithium intermediate.

    • Protocol: Use anhydrous solvents and reagents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The electrophile should also be anhydrous.

  • Instability of the Lithiated Intermediate: The lithiated species may be unstable at higher temperatures, leading to decomposition or reaction with the solvent.[5]

    • Protocol: Maintain a consistently low temperature (-78 °C) throughout the experiment until the electrophile is added.

Question: I am observing the formation of a byproduct resulting from the addition of the lithiating agent (e.g., n-butyl group from n-BuLi) to the ester functionality. How can this be avoided?

Answer:

Nucleophilic addition of the organolithium reagent to the carbonyl group of the ester is a known side reaction, especially with highly reactive alkyllithiums like n-BuLi.[8]

Root Causes and Solutions:

  • Reactivity of the Lithiating Agent: n-Butyllithium is a strong nucleophile in addition to being a strong base.

    • Protocol: Consider using a less nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).[6][9] These bases are less likely to add to the ester carbonyl.

  • Reaction Temperature: Higher temperatures can favor nucleophilic addition over the desired deprotonation.

    • Protocol: Perform the reaction at the lowest practical temperature, typically -78 °C, to favor the kinetically controlled deprotonation.[3]

  • Order of Addition: Adding the substrate to the base can sometimes minimize side reactions.

    • Protocol: Instead of adding the lithiating agent to the thiophene substrate, try a "reverse addition" where the substrate solution is slowly added to the cooled solution of the base. This maintains a low concentration of the substrate and can reduce the likelihood of nucleophilic attack on the ester.

Frequently Asked Questions (FAQs)

What is the optimal temperature for the lithiation of ethyl 2-iodothiophene-3-carboxylate?

The optimal temperature for this reaction is typically -78 °C .[3][5] This low temperature is crucial for several reasons:

  • Stability of the Lithiated Intermediate: Organolithium compounds, particularly those on electron-rich aromatic systems, can be unstable at higher temperatures.[5]

  • Selectivity: Low temperatures favor the desired kinetic deprotonation over potential side reactions such as nucleophilic addition to the ester or decomposition.[10]

  • Minimizing Byproducts: It helps to suppress side reactions like homocoupling.

Which lithium base is most suitable for this reaction: n-BuLi or LDA?

The choice between n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA) depends on the desired outcome and potential side reactions.

BaseAdvantagesDisadvantages
n-BuLi Commonly available, highly reactive, and effective for lithium-halogen exchange.[11]Can act as a nucleophile and add to the ester carbonyl.[8]
LDA Sterically hindered and less nucleophilic, reducing the risk of addition to the ester.[8][9] Excellent for directed ortho-metalation.[6][7]May be less efficient for lithium-halogen exchange compared to n-BuLi.

Recommendation: For the lithiation of ethyl 2-iodothiophene-3-carboxylate, a lithium-halogen exchange is the primary desired reaction. While n-BuLi is often used for this purpose, the presence of the ester group makes LDA a safer choice to avoid nucleophilic attack. If using n-BuLi, it is critical to maintain a very low temperature and consider a reverse addition protocol.

How can I confirm the successful formation of the lithiated intermediate?

Directly observing the lithiated intermediate can be challenging. However, you can infer its formation by quenching a small aliquot of the reaction mixture with a simple electrophile and analyzing the product.

  • Deuterium Quench: Quenching with a deuterium source, such as D₂O or deuterated methanol, is a common method. Analysis of the resulting product by ¹H NMR will show the disappearance of the proton signal at the 2-position, and ²H NMR will show a signal corresponding to the incorporated deuterium. Mass spectrometry will also show an increase in the molecular weight corresponding to the deuterium incorporation.

Experimental Workflow and Diagrams

Troubleshooting Workflow for Byproduct Formation

start Byproduct Observed homocoupling Homocoupling Product (Dimer) start->homocoupling protonated_sm Protonated Starting Material start->protonated_sm addition_product Base Addition to Ester start->addition_product check_inert Check Inert Atmosphere (Degas Solvents, Purge System) homocoupling->check_inert Cause: O₂ Contamination check_reagents Use High-Purity Reagents (Metal Scavenger?) homocoupling->check_reagents Cause: Metal Impurities lower_temp_hc Maintain -78 °C homocoupling->lower_temp_hc Cause: High Temperature check_base Optimize Base (LDA vs. n-BuLi, Equivalents) protonated_sm->check_base Cause: Incomplete Lithiation check_time Optimize Reaction Time protonated_sm->check_time Cause: Insufficient Time check_anhydrous Ensure Anhydrous Conditions protonated_sm->check_anhydrous Cause: Proton Source lower_temp_psm Maintain -78 °C protonated_sm->lower_temp_psm Cause: Intermediate Instability use_hindered_base Switch to Hindered Base (LDA, LiTMP) addition_product->use_hindered_base Cause: Nucleophilic Base lower_temp_ap Maintain -78 °C addition_product->lower_temp_ap Cause: High Temperature reverse_addition Implement Reverse Addition addition_product->reverse_addition Cause: High Substrate Conc.

Caption: Troubleshooting flowchart for common byproducts.

Reaction Mechanism: Lithiation and Byproduct Formation

SM Ethyl 2-iodothiophene-3-carboxylate Base + R-Li (-78 °C) Intermediate Lithiated Intermediate SM->Intermediate Lithium-Halogen Exchange Addition Base Addition Product SM->Addition Nucleophilic Attack by R-Li Electrophile + Electrophile (E+) Product Desired Product Intermediate->Product Desired Reaction O2_Metal O₂ or Metal Catalyst Intermediate->O2_Metal H_Source H+ Source Intermediate->H_Source Homocoupling Homocoupling Byproduct Protonation Protonated Starting Material O2_Metal->Homocoupling H_Source->Protonation

Caption: Lithiation mechanism and byproduct pathways.

References

  • Clayden, J., Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
  • Snieckus, V. Chem. Rev. 1990, 90, 879-933. [Link]

  • Wakefield, B. J., Organolithium Methods. Academic Press, 1988.
  • Bailey, W. F.; Patricia, J. J. J. Organomet. Chem. 1988, 352, 1-46.
  • Gilman, H.; Morton, J. W. Org. React. 1954, 8, 258-304.
  • Brandsma, L.; Verkruijsse, H. D., Preparative Polar Organometallic Chemistry 1. Springer-Verlag, 1987.
  • Eaton, P. E.; Martin, R. M. J. Am. Chem. Soc. 1988, 110, 6646-6648.
  • Shirai, N.; Sato, Y.; Aso, Y. J. Org. Chem. 1993, 58, 5917-5920.
  • Nagao, Y.; Kume, M.; Wakabayashi, Y.; Tagawa, T.; Goto, M. Chem. Pharm. Bull. 1989, 37, 1951-1954.
  • Chadwick, D. J.; Widdowson, D. A. J. Chem. Soc., Perkin Trans. 1 1979, 1365-1370.
  • Gschwend, H. W.; Rodriguez, H. R. Org. React. 1979, 26, 1-360.
  • Hart, H.; Sasaoka, S. J. Am. Chem. Soc. 1956, 78, 473-475.
  • Jones, T. H.; Fales, H. M. Tetrahedron Lett. 1983, 24, 5439-5442.
  • Lipshutz, B. H.; Ellsworth, E. L.; Siahaan, T. J.; Tumas, W. Tetrahedron Lett. 1988, 29, 6677-6680.
  • Beak, P.; Snieckus, V. Acc. Chem. Res. 1982, 15, 306-312.
  • Negishi, E.-i.; Takahashi, T.; King, A. O. Org. Synth. 1988, 66, 67.
  • Cahiez, G.; Alami, M. Tetrahedron Lett. 1989, 30, 3541-3544.
  • Kauffmann, T. Angew. Chem. Int. Ed. Engl. 1982, 21, 410-429.
  • Tamura, M.; Kochi, J. K. J. Am. Chem. Soc. 1971, 93, 1487-1489.
  • Semmelhack, M. F.; Helquist, P. M.; Jones, L. D. J. Am. Chem. Soc. 1971, 93, 5908-5910.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Ethyl 2-Iodothiophene-3-carboxylate Borylation

Welcome to the technical support center for the palladium-catalyzed borylation of ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the palladium-catalyzed borylation of ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, specifically focusing on the critical parameter of palladium catalyst loading, to achieve high yields and purity.

Introduction: The Critical Role of Catalyst Loading

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from aryl halides.[1] The efficiency of this reaction is highly dependent on the activity of the palladium catalyst. While higher catalyst loadings can often drive a reaction to completion, they also increase costs and the potential for side reactions, not to mention the burden of removing residual palladium from the final product. Conversely, excessively low loadings can lead to sluggish or incomplete reactions.[2] Therefore, optimizing the palladium catalyst loading is a crucial step in developing a robust and efficient borylation protocol for ethyl 2-iodothiophene-3-carboxylate.

This guide will walk you through the common challenges and questions that arise during this optimization process, providing scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the borylation of ethyl 2-iodothiophene-3-carboxylate?

For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common and effective starting point.[3] This concentration is generally sufficient to promote the reaction without being excessive, allowing for a good initial assessment of other reaction parameters like base, solvent, and temperature. For more challenging substrates or when aiming for very high efficiency, loadings can be adjusted. Some protocols have demonstrated success with loadings as low as 0.1-0.5 mol% under optimized conditions.[4][5][6][7]

Q2: I'm observing low to no product formation. Could insufficient catalyst loading be the sole reason?

While insufficient catalyst is a possible cause for low yield, it's often intertwined with other factors.[2] Before increasing the catalyst loading, consider the following:

  • Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[2][8] If this reduction is inefficient, the reaction will stall. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated precatalyst.[2]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle.[9][10] For borylation reactions, electron-rich and sterically hindered phosphine ligands are often effective.[11] An inappropriate ligand can lead to catalyst deactivation.

  • Reaction Conditions: Inadequate temperature, an incompatible base, or an inappropriate solvent can all hinder the reaction, even with sufficient catalyst.[12]

  • Reagent Purity: Impurities in the starting material, solvent, or base can poison the catalyst.[13]

A systematic approach to troubleshooting involves evaluating these parameters before concluding that catalyst loading is the only issue.

Q3: My reaction mixture turns black, and the reaction stalls. What is happening, and how can I prevent it?

The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic form.[2] This is a common deactivation pathway.

Causality and Prevention:

  • Ligand Dissociation: The protective ligand can dissociate from the palladium center, leaving it vulnerable to aggregation. This is more common with certain monodentate phosphines.[2]

    • Solution: Consider using a more robust chelating ligand or increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or higher) to improve catalyst stability.[13]

  • High Temperatures: Elevated temperatures can accelerate both the desired reaction and catalyst decomposition.

    • Solution: Optimize the temperature to find a balance between reaction rate and catalyst stability. Some modern catalyst systems allow for borylation at or near room temperature.[14]

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.[15]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent and reagents is critical.[13][15]

Q4: Can I reduce the catalyst loading to very low levels (e.g., <0.1 mol%) for this reaction?

Achieving very low catalyst loadings, often referred to as "ppm-level" catalysis, is highly desirable for process chemistry but requires careful optimization.[16][17] For the borylation of an iodo-substituted heterocycle like ethyl 2-iodothiophene-3-carboxylate, this is often achievable due to the high reactivity of the C-I bond.

Key Considerations for Low-Loading Conditions:

  • Highly Active Catalyst System: The use of highly active and stable catalyst systems, often involving specialized ligands, is essential.[18]

  • Purity of Reagents: At very low catalyst concentrations, the system is more susceptible to poisoning by impurities. High-purity reagents and solvents are a must.

  • Reaction Concentration: Higher concentrations of reactants can sometimes favor the desired catalytic turnover over deactivation pathways.[13]

  • Efficient Mixing: Ensure efficient stirring to overcome mass transfer limitations, which can become more pronounced at low catalyst concentrations.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing palladium catalyst loading.

Problem 1: Low Conversion/Yield
Potential Cause Explanation & Causality Recommended Action
Insufficient Catalyst Loading The number of active catalytic sites is too low to achieve a reasonable reaction rate.Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%). If a significant improvement is observed, you can then fine-tune the loading.
Inactive Catalyst The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst.[2][8]Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a more readily activated precatalyst. Ensure proper pre-catalyst activation protocols are followed if necessary.[13]
Catalyst Deactivation The active catalyst is decomposing, often indicated by the formation of palladium black.[2]See FAQ Q3. Improve inert atmosphere techniques, consider a more stabilizing ligand, or optimize the reaction temperature.
Inappropriate Ligand The chosen ligand may not be suitable for this specific transformation, leading to a slow or stalled catalytic cycle.[11]Screen a panel of ligands known to be effective for Miyaura borylation, such as bulky, electron-rich phosphines.
Suboptimal Base or Solvent The base may not be effective in the transmetalation step, or the solvent may not be suitable for the solubility of all components.[4][12]Screen different bases (e.g., KOAc, K₃PO₄) and solvents (e.g., dioxane, THF, DMSO).
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeborylation)
Potential Cause Explanation & Causality Recommended Action
Excessively High Catalyst Loading A high concentration of active catalyst can sometimes promote side reactions like the homocoupling of the boronic ester product.[19]Once a good yield is achieved, systematically decrease the catalyst loading to find the minimum effective amount.
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids/esters.[19]Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[15]
Protodeborylation The desired boronate ester product reacts with a proton source (e.g., water, alcohol) to revert to the de-borylated starting material. This can be exacerbated by certain bases and high temperatures.[12][19]Use anhydrous solvents and reagents. Consider using a more stable boronic ester precursor if applicable. Optimize the base and temperature to minimize this side reaction.
Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing palladium catalyst loading.

OptimizationWorkflow cluster_troubleshoot cluster_optimize A Start: Initial Reaction Setup (1-2 mol% Pd Catalyst) B Monitor Reaction Progress (TLC, LC-MS, GC) A->B C Analyze Outcome B->C D >90% Conversion? C->D F Moderate Conversion (50-90%) E Low Conversion (<50%) D->E No G High Conversion (>90%) D->G Yes H Troubleshoot Core Parameters: - Catalyst Activity - Ligand/Base/Solvent - Temperature E->H Address First I Incrementally Increase Catalyst Loading F->I Consider J Systematically Decrease Catalyst Loading to Find Minimum G->J Proceed to H->B Re-run Experiment I->B Re-run Experiment J->B Re-run Experiment K Final Optimized Protocol J->K If Stable

Caption: A workflow for optimizing palladium catalyst loading.

Detailed Experimental Protocol: Catalyst Loading Screen

This protocol provides a step-by-step guide for performing a catalyst loading screen for the borylation of ethyl 2-iodothiophene-3-carboxylate.

Materials:

  • Ethyl 2-iodothiophene-3-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., Potassium Acetate - KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk flasks or reaction vials

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a series of oven-dried Schlenk flasks, add ethyl 2-iodothiophene-3-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flasks, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[12]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare stock solutions of the palladium source and the ligand. Add the appropriate volumes of the stock solutions to each reaction flask to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, overnight) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up and Analysis: Once the reaction has reached completion or a set time point, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Analyze the crude product to determine conversion and yield.

Data Presentation: Example Catalyst Loading Screen

The following table illustrates hypothetical results from a catalyst loading screen.

EntryPd(OAc)₂ (mol%)Ligand (mol%)Time (h)Conversion (%)
10.51.0465
21.02.0492
32.04.04>98
45.010.04>98

From this data, a 2.0 mol% loading appears to be optimal for achieving high conversion in a reasonable timeframe. Further experiments could then be conducted to reduce the loading from 2.0 mol% to find the minimum effective concentration.

The Catalytic Cycle and Key Interventions

Understanding the catalytic cycle is fundamental to effective troubleshooting.

CatalyticCycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) TS1 Problem: Slow/No Reaction Intervention: Increase catalyst loading, use more active catalyst/ligand Pd0->TS1 TS3 Problem: Catalyst Decomposition Intervention: Use stabilizing ligand, lower temperature Pd0->TS3 PdII_Boryl Ar-Pd(II)-B(pin)(L₂) PdII_Aryl->PdII_Boryl Transmetalation (B₂pin₂ / Base) TS2 Problem: Slow Transmetalation Intervention: Screen bases (e.g., KOAc, K₃PO₄) PdII_Aryl->TS2 PdII_Boryl->Pd0 Reductive Elimination Product Ar-B(pin) PdII_Boryl->Product

Sources

Troubleshooting

Minimizing hydrolysis of the ester group in Ethyl 2-iodothiophene-3-carboxylate

A Researcher's Guide to Minimizing Ester Group Hydrolysis Welcome to the technical support center for Ethyl 2-iodothiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Minimizing Ester Group Hydrolysis

Welcome to the technical support center for Ethyl 2-iodothiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, specifically focusing on the prevention of unwanted hydrolysis of its ethyl ester group. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for Ethyl 2-iodothiophene-3-carboxylate?

A1: Ester hydrolysis is a chemical reaction in which an ester group reacts with water to form a carboxylic acid and an alcohol. In the case of Ethyl 2-iodothiophene-3-carboxylate, this results in the formation of 2-iodothiophene-3-carboxylic acid and ethanol. This is a significant concern as it consumes your starting material, reduces the yield of desired reactions where the ester group is required, and introduces an impurity (the carboxylic acid) that can complicate purification and subsequent synthetic steps.

Q2: What are the primary factors that promote the hydrolysis of the ester group in my compound?

A2: The hydrolysis of Ethyl 2-iodothiophene-3-carboxylate is primarily catalyzed by the presence of acids or bases. The reaction rate is significantly influenced by several factors:

  • pH: Both acidic and basic conditions accelerate hydrolysis. Basic conditions (saponification) are often more problematic as the reaction is typically irreversible.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Water Concentration: As a reactant, the presence of water is essential for hydrolysis to occur.

  • Reaction Time: Prolonged exposure to aqueous acidic or basic conditions will lead to a greater extent of hydrolysis.

Q3: How does the 2-iodo substituent on the thiophene ring affect the ester's susceptibility to hydrolysis?

A3: The iodine atom at the 2-position of the thiophene ring is an electron-withdrawing group. This electronic effect can influence the reactivity of the ester group at the 3-position. Generally, electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to an unsubstituted thiophene ester.

Q4: Can the carbon-iodine bond be cleaved during attempts to minimize hydrolysis?

A4: Yes, there is a risk of deiodination, particularly under harsh reaction conditions. While the carbon-iodine bond on an aromatic ring is generally stable, strong bases, high temperatures, and certain catalysts (like some transition metals) can promote its cleavage. Therefore, it is crucial to employ mild conditions when working with Ethyl 2-iodothiophene-3-carboxylate to preserve both the ester and the iodo substituent.

Troubleshooting Guide: Minimizing Hydrolysis in Your Experiments

This section provides solutions to common problems encountered during the handling and reaction of Ethyl 2-iodothiophene-3-carboxylate.

Problem 1: Significant formation of 2-iodothiophene-3-carboxylic acid is observed during aqueous work-up.
  • Root Cause: Prolonged contact with acidic or basic aqueous layers during extraction.

  • Solution:

    • Minimize Contact Time: Perform extractions and washes as quickly and efficiently as possible. Do not let biphasic mixtures stand for extended periods.

    • Use Cold Solutions: Conduct all aqueous washes with ice-cold water or buffer solutions. This significantly slows down the kinetics of the hydrolysis reaction.

    • Employ Weak Bases for Neutralization: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Strong bases will rapidly and irreversibly hydrolyze the ester.

    • Brine Wash: After aqueous washes, a wash with saturated sodium chloride (brine) solution will help to remove the bulk of the dissolved water from the organic layer before the final drying step.

Problem 2: My reaction requires basic conditions, but this is causing my ester to hydrolyze.
  • Root Cause: The reaction conditions are too harsh for the stability of the ester group.

  • Solution:

    • Use a Non-Aqueous Base/Solvent System: If possible, switch to a non-aqueous basic system. For example, using an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).

    • Mild Inorganic Bases in Aprotic Solvents: Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent. These are less likely to cause significant hydrolysis compared to hydroxides.

    • Phase-Transfer Catalysis: For reactions requiring an inorganic base that is insoluble in the organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This can sometimes allow for the use of milder conditions.

    • Non-aqueous Saponification Conditions (for controlled hydrolysis): If the goal is to intentionally hydrolyze the ester under mild conditions, a non-aqueous protocol using NaOH in a mixture of MeOH and CH₂Cl₂ (e.g., 1:9) at room temperature can be effective for sterically hindered or sensitive esters[1].

Problem 3: I need to perform a reaction under acidic conditions without hydrolyzing the ester.
  • Root Cause: The acidic catalyst or reaction medium is too strong or the temperature is too high.

  • Solution:

    • Use a Milder Acidic Catalyst: Opt for a weaker acid catalyst if the reaction allows. For example, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to strong acids like sulfuric acid or hydrochloric acid.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Anhydrous Conditions: Ensure that the reaction is conducted under strictly anhydrous conditions to minimize the availability of water for hydrolysis.

    • Monitor Reaction Progress: Closely monitor the reaction to avoid unnecessarily long reaction times, which would increase the extent of hydrolysis.

Problem 4: I am unsure if hydrolysis is occurring and need a reliable way to detect it.
  • Root Cause: Lack of appropriate analytical methods to monitor the reaction.

  • Solution:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction. The hydrolyzed product, 2-iodothiophene-3-carboxylic acid, is more polar than the starting ester and will have a lower Rf value. The appearance of a new, more polar spot can indicate hydrolysis.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the ratio of the ester to the carboxylic acid. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid for better peak shape) is a good starting point for method development.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify the presence of both the ester and the carboxylic acid. The ethyl group of the ester will show a characteristic quartet and triplet, which will be absent in the spectrum of the carboxylic acid. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield.

    • Infrared (IR) Spectroscopy: The ester will show a characteristic C=O stretch around 1700-1720 cm⁻¹. The carboxylic acid will also have a C=O stretch, but it will be broader and may be shifted. More definitively, the carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹, which will be absent for the ester.

Analytical TechniqueKey Indicator of Hydrolysis
TLC Appearance of a new, more polar spot (lower Rf) corresponding to the carboxylic acid.
HPLC A new peak with a shorter retention time (on reversed-phase) corresponding to the more polar carboxylic acid.
¹H NMR Disappearance of the ethyl ester signals (quartet and triplet) and the appearance of a broad singlet for the carboxylic acid OH.
IR Appearance of a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid.

Advanced Strategies for Minimizing Hydrolysis

For particularly sensitive substrates or challenging transformations, the following advanced methods can be considered:

Enzymatic Hydrolysis

If the goal is to achieve a very mild and selective hydrolysis of the ester, enzymatic methods are an excellent option. Lipases are a class of enzymes that catalyze the hydrolysis of esters under mild pH and temperature conditions.

  • Advantages: High selectivity, mild reaction conditions (often near neutral pH and room temperature), and reduced risk of side reactions like deiodination.

  • Considerations: Enzyme selection is crucial, and optimization of buffer, temperature, and co-solvents may be necessary. Lipases from Pseudomonas fluorescens or Candida antarctica are good starting points for screening[2][3].

Protecting Groups

In a multi-step synthesis where the ester functionality needs to be preserved during harsh reaction conditions, it may be necessary to protect the carboxylic acid in a more robust form. However, since the starting material is already an ester, this strategy is more relevant if one were to start from the carboxylic acid and need to protect it. The ethyl ester itself can be considered a protecting group for the carboxylic acid. If it is not stable enough, one could consider transesterification to a more sterically hindered ester (e.g., a tert-butyl ester) which is more resistant to basic hydrolysis but can be removed under acidic conditions[1][4].

Experimental Protocols

Protocol 1: Mild Basic Work-up to Minimize Hydrolysis
  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quench with Cold Water: Slowly add ice-cold water to the reaction mixture with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.

  • Neutralization (if necessary): Wash the organic layer with ice-cold, saturated aqueous NaHCO₃ solution. Perform this step quickly and repeat if necessary until gas evolution ceases.

  • Brine Wash: Wash the organic layer with ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Lipase-Catalyzed Hydrolysis of Ethyl 2-iodothiophene-3-carboxylate
  • Enzyme and Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

  • Reaction Setup: In a flask, dissolve Ethyl 2-iodothiophene-3-carboxylate in a minimal amount of a water-miscible co-solvent like THF or isopropanol. Add the phosphate buffer, followed by the lipase (e.g., Amano Lipase from Pseudomonas fluorescens)[2].

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2-3) with dilute HCl to protonate the carboxylic acid.

  • Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the 2-iodothiophene-3-carboxylic acid.

Visualizing the Problem: Hydrolysis and Troubleshooting

Diagram 1: The Hydrolysis Reaction

G cluster_reactants Reactants Ester Ethyl 2-iodothiophene-3-carboxylate Products 2-Iodothiophene-3-carboxylic Acid + Ethanol Ester->Products Hydrolysis H2O Water (H₂O) Hydrolysis Hydrolysis H2O->Hydrolysis Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Hydrolysis G start Hydrolysis Detected? workup Is it occurring during aqueous work-up? start->workup Yes reaction Is it occurring during the main reaction? start->reaction No sol_workup1 Use ice-cold solutions workup->sol_workup1 sol_workup2 Minimize contact time workup->sol_workup2 sol_workup3 Use weak base (NaHCO₃) for neutralization workup->sol_workup3 acid_cond Is the reaction acidic? reaction->acid_cond base_cond Is the reaction basic? reaction->base_cond sol_acid1 Use milder acid catalyst acid_cond->sol_acid1 Yes sol_acid2 Lower reaction temperature acid_cond->sol_acid2 Yes sol_acid3 Ensure anhydrous conditions acid_cond->sol_acid3 Yes sol_base1 Switch to non-aqueous base (e.g., NEt₃, K₂CO₃) base_cond->sol_base1 Yes sol_base2 Consider enzymatic hydrolysis if applicable base_cond->sol_base2 Yes sol_base3 Lower reaction temperature base_cond->sol_base3 Yes

Caption: A decision tree to guide troubleshooting efforts when ester hydrolysis is observed.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Wikidoc. (2012, September 6). Protecting group. [Link]

  • Janda, B. A., Clark, A. M., & Garg, N. K. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses, 102, 625-636. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Pluth, M. D., et al. (2025). Thiophene Esters Are Not Selective for H₂S and Undergo Thiol and Esterase Cleavage. ACS Chemical Biology. [Link]

  • Tunge, J., et al. (2025). Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 22(11), 1935. [Link]

  • Sharma, S., & Kanwar, S. S. (2001). A thioesterase for chemoselective hydrolysis of S-acyl sulfanylalkanoates. Organic Letters, 3(2), 285-287. [Link]

  • Silvani, A., & Pignataro, L. (2025). Sequential Ester Homologation–Nucleophile‐Guided Functionalization: A Chemoselective Access to Thioesters, Amides, and Acids. Angewandte Chemie International Edition. [Link]

  • Gadjev, N., & Simov, B. (2002). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. Magnetic Resonance in Chemistry, 40(11), 743-748. [Link]

  • Uchiyama, M., et al. (2025). Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)₂ and CHI₃ under Ambient Conditions. Angewandte Chemie International Edition. [Link]

  • Kocalar, S., & Njoo, E. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Tunge, J., et al. (2025). Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. Journal of the American Chemical Society. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Tsurugi, H., et al. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light Irradiation. ChemCatChem. [Link]

  • Holmberg, R. J., et al. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. [Link]

  • Gabriele, B., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. European Journal of Organic Chemistry, 2020(29), 4546-4556. [Link]

  • Kim, J., et al. (2007). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development, 11(4), 751-754. [Link]

  • Szostak, M., et al. (2025). Chemoselective Transition-Metal-Free Acylation of Thioamides by N–C(S) Bond Cleavage using Acyclic Twisted Thioamides. Chemical Science. [Link]

  • Wang, L., et al. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules, 30(15), 3456. [Link]

  • Kamal, A., & Rao, M. V. (1995). Lipase-catalyzed Stereoselective Hydrolysis of Thiolacetate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2755-2757. [Link]

  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 14336-14361. [Link]

  • Organic Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?[Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. [Link]

  • Drauz, K., Waldmann, H., & Gröger, H. (2012). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Enzyme Catalysis in Organic Synthesis (pp. 129-192). Wiley-VCH. [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(8), 6257-6270. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. [Link]

  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • University of Chicago. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Ethyl 2-iodothiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling Ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling Ethyl 2-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting these issues, moving from fundamental principles to advanced, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving Ethyl 2-iodothiophene-3-carboxylate in my aqueous buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of Ethyl 2-iodothiophene-3-carboxylate is a direct consequence of its molecular structure. To understand this, we can break down the molecule into its key components:

  • Thiophene Ring: This five-membered aromatic ring containing a sulfur atom is inherently non-polar and hydrophobic.

  • Iodine Atom: The large, non-polar iodine atom attached at the 2-position significantly increases the molecule's hydrophobicity and molecular weight, further reducing its affinity for water.

  • Ethyl Carboxylate Group (-COOEt): While the ester group has some polar character, it is not ionizable and its contribution to overall polarity is outweighed by the large hydrophobic thiophene-iodide scaffold. Molecules with large non-polar regions tend to be less soluble in polar solvents like water.

Essentially, the molecule lacks significant hydrogen bond donating groups and possesses a large, non-polar surface area, causing it to be repelled by the highly ordered hydrogen-bonding network of water.

Q2: Before I try complex methods, what are the first simple steps I should take?

Answer: It's crucial to rule out basic experimental factors before moving to more complex solubilization strategies.

  • Verify Compound Purity and Integrity: Ensure the compound is what it claims to be and has not degraded. Impurities can sometimes affect solubility. Store the compound under recommended conditions, typically in a dark, inert atmosphere at room temperature.[1]

  • Mechanical Agitation: Simple stirring or vortexing may not be sufficient. Use an ultrasonic bath (sonication) for 15-30 minutes to break down particle agglomerates and increase the surface area available for solvation.

  • Controlled Heating: Gently warming the solution (e.g., to 37-50°C) can increase the solubility of many organic compounds.[2] However, be cautious. Monitor for any signs of degradation (color change) and be aware that the compound may precipitate out again upon cooling to room temperature. This method is often used to get a compound into solution before further dilution.

Q3: Can I use a co-solvent to improve solubility? Which ones do you recommend?

Answer: Yes, using a water-miscible organic co-solvent is one of the most common and effective initial strategies. A co-solvent works by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a hydrophobic compound.[3][4]

Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that can more easily accommodate the non-polar Ethyl 2-iodothiophene-3-carboxylate molecule.[]

Recommended Protocol: Preparing a Concentrated Stock Solution

  • Weigh the required amount of Ethyl 2-iodothiophene-3-carboxylate into a sterile vial.

  • Add a minimal amount of a pure, anhydrous-grade co-solvent to completely dissolve the compound. Dimethyl sulfoxide (DMSO) is a powerful and common first choice.[6][7]

  • Once fully dissolved, perform a serial dilution with your aqueous buffer to reach the final desired concentration.

  • Crucial Step: After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you have exceeded the solubility limit for that specific co-solvent/aqueous buffer ratio.

Data Presentation: Recommended Starting Co-solvents

Co-SolventTypical Starting Concentration in Final SolutionKey Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 1.0% (v/v)Excellent solubilizing power.[6] Can be cytotoxic in some cell-based assays at >1%. Always run a vehicle control.
Ethanol (EtOH) 1% - 5% (v/v)Less potent than DMSO but often better tolerated in biological systems.[3]
Polyethylene Glycol 400 (PEG 400) 5% - 20% (v/v)A good option for in-vivo studies due to its low toxicity.[8] Can increase viscosity.
Dimethylformamide (DMF) 0.1% - 1.0% (v/v)Similar to DMSO in solubilizing power.[7]

Note: The final concentration of the organic solvent should be kept as low as possible and must be consistent across all experiments, including controls.

Q4: What is the role of surfactants and which ones should I consider?

Answer: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[9] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[9][10]

Causality: The hydrophobic tails of the surfactants form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble compound, Ethyl 2-iodothiophene-3-carboxylate, can partition into this hydrophobic core, effectively being "hidden" from the water and carried in what is known as a micellar solution.[11]

Data Presentation: Recommended Surfactants

SurfactantTypeRecommended Starting Concentration (w/v)
Tween® 80 (Polysorbate 80) Non-ionic0.05% - 0.5%
Pluronic® F-68 Non-ionic block copolymer0.1% - 1.0%
Sodium Lauryl Sulfate (SLS) Anionic0.01% - 0.1%

Note: Ionic surfactants like SLS can be harsh and may denature proteins. For most biological applications, non-ionic surfactants are preferred.

Q5: Is adjusting the pH a viable strategy for increasing the solubility of this compound?

Answer: Generally, pH adjustment is not an effective strategy for Ethyl 2-iodothiophene-3-carboxylate.

Causality: The solubility of a compound is significantly affected by pH only if it contains ionizable functional groups, such as carboxylic acids or amines.[12] The ethyl carboxylate (ester) group on your molecule is neutral and does not readily accept or donate a proton in the typical aqueous pH range (1-10).[13] Therefore, altering the pH will not convert it into a more soluble salt form.

A Word of Caution: Exposing the compound to strongly acidic or basic conditions (pH < 3 or pH > 10), especially with heat, can lead to the hydrolysis of the ester bond, breaking the molecule down into thiophene-3-carboxylic acid and ethanol.[14][15] This would be a chemical degradation of your compound, not a solubilization.

Q6: I need a solution for an in-vivo study and want to avoid organic co-solvents. How can cyclodextrins help?

Answer: Cyclodextrins are an excellent choice for improving the solubility and bioavailability of poorly soluble drugs, especially in formulations where organic solvents are undesirable.[16][17]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[18] Your hydrophobic Ethyl 2-iodothiophene-3-carboxylate molecule (the "guest") can fit inside the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[19][20] This complex effectively shields the non-polar drug from the aqueous environment.

Mandatory Visualization: Mechanism of Solubilization

G cluster_0 Aqueous Medium (Water) cluster_1 Solubilization Strategies cluster_cosolvent Co-solvent cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Compound Ethyl 2-iodothiophene-3-carboxylate (Hydrophobic) CoSolvent DMSO / EtOH (Reduces medium polarity) Compound->CoSolvent Disperses in modified solvent Micelle Hydrophobic Core Compound->Micelle Partitions into core Cyclodextrin Hydrophobic Cavity Compound->Cyclodextrin Forms inclusion complex

Caption: Mechanisms for solubilizing a hydrophobic compound.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm it slightly (40-50°C) and stir until fully dissolved.

  • Add Compound: While stirring the cyclodextrin solution, slowly add a pre-weighed amount of Ethyl 2-iodothiophene-3-carboxylate.

  • Complexation: Seal the container and stir vigorously at room temperature for 24-48 hours. Using a magnetic stirrer is ideal. Sonication can be used intermittently to aid the process.

  • Clarification: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Final Step: Carefully collect the supernatant. This is your aqueous solution of the inclusion complex. It is advisable to filter it through a 0.22 µm syringe filter to ensure it is free of any particulates before use.

Q7: With all these options, how do I choose the best method for my experiment?

Answer: The optimal method depends entirely on the constraints of your experimental system. The following workflow provides a logical decision-making process.

Mandatory Visualization: Troubleshooting Workflow

G start Start: Compound is Insoluble in Aqueous Buffer ultrasound Try Sonication / Gentle Warming start->ultrasound check1 Is it soluble? ultrasound->check1 cosolvent_q Is a small amount of organic co-solvent acceptable? check1->cosolvent_q No end_s Success: Proceed with experiment using vehicle control check1->end_s Yes cosolvent_y Use DMSO or EtOH to make a concentrated stock. Titrate into buffer. cosolvent_q->cosolvent_y Yes surfactant_q Are surfactants compatible with the assay? cosolvent_q->surfactant_q No cosolvent_y->end_s surfactant_y Try non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) surfactant_q->surfactant_y Yes cyclodextrin Prepare an inclusion complex with HP-β-CD or SBE-β-CD surfactant_q->cyclodextrin No surfactant_y->end_s cyclodextrin->end_s end_f Re-evaluate compound or consider alternative formulation (e.g., nano-suspension)

Caption: Decision workflow for troubleshooting solubility.

Q8: How can I be sure my compound is truly dissolved and not just a very fine suspension?

Answer: This is an excellent and critical question. A fine, colloidal suspension can be visually misleading.

  • Visual Inspection: The most basic test is to observe the solution in a clear container against a dark background. A true solution will be perfectly clear and transparent. A suspension will exhibit the Tyndall effect , where a beam of light (like from a laser pointer) passing through the liquid will be visible as the light scatters off the suspended particles.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. This size will remove most undissolved particles and bacteria. If the compound was merely suspended, the concentration in the filtrate will be significantly lower than the initial target concentration. You can measure the concentration of the filtrate using a suitable analytical method like HPLC-UV or NMR spectroscopy.[21][22] A true solution should pass through the filter with minimal loss of the compound.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2831-2840.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF.
  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review | Request PDF.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Diva-portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • Product Information. (n.d.). ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate.
  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?
  • ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF.
  • Sigma-Aldrich. (n.d.). Ethyl thiophene-3-carboxylate | 5751-80-4.

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Ethyl 2-Iodothiophene-3-carboxylate vs. Ethyl 2-Bromothiophene-3-carboxylate

For researchers and drug development professionals, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of synthetic routes. Ethyl 2-iodothiophene-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of synthetic routes. Ethyl 2-iodothiophene-3-carboxylate and Ethyl 2-bromothiophene-3-carboxylate are highly valuable precursors used in the synthesis of complex pharmaceuticals, non-fullerene acceptors for organic photovoltaics, and dye-sensitized solar cells (DSSCs)[1].

While both compounds undergo palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig), their reactivity profiles differ significantly. This guide provides an objective, data-driven comparison of their performance, exploring the mechanistic causality behind their reactivity and offering self-validating protocols for your laboratory workflows.

Mechanistic Causality: Bond Dissociation Energy & Oxidative Addition

The fundamental difference in reactivity between the iodo- and bromo-thiophene derivatives stems from the intrinsic strength of their carbon-halogen (C-X) bonds. The reactivity trend in palladium-catalyzed cross-coupling reactions universally follows the order of I > Br > Cl[2][3].

The carbon-iodine (C-I) bond is significantly longer, more polarized, and weaker than the carbon-bromine (C-Br) bond[4][5]. This lower bond dissociation energy (BDE) directly impacts the oxidative addition step of the catalytic cycle. Because oxidative addition of the aryl halide to the low-valent Pd(0) catalyst is typically the rate-determining step, the weaker C-I bond in Ethyl 2-iodothiophene-3-carboxylate facilitates a much faster reaction rate[2][4].

Consequently, the iodo-variant allows for milder reaction conditions (lower temperatures), reduced catalyst loading, and higher chemoselectivity, whereas the bromo-variant requires higher thermal energy to overcome the activation barrier[1][3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining Step) C-I faster than C-Br Pd0->OxAdd + Thiophene-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (e.g., with Boronic Acid) PdII->TransMet + Ar'-B(OH)2 PdII_Trans Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product Ar-Ar' RedElim->Product

Catalytic cycle showing oxidative addition as the rate-determining step dependent on C-X bond.

Quantitative Reactivity Comparison

The table below synthesizes experimental data comparing the performance of iodo- vs. bromo-aromatic/heteroaromatic compounds in standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While bromo-thiophenes can achieve excellent yields, they systematically require elevated temperatures and extended reaction times compared to their iodo-counterparts[1][2][3].

Reaction TypeSubstrate HalogenCatalyst SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation
Suzuki-Miyaura Iodo (Ar-I)Pd(PPh₃)₄ / K₂CO₃37 - 5012 - 24> 95%Rapid oxidative addition; minimal homocoupling[2].
Suzuki-Miyaura Bromo (Ar-Br)Pd(PPh₃)₄ / K₂CO₃90 - 10048 - 7275 - 85%Requires high thermal energy; risk of protodeboronation[1][2].
Buchwald-Hartwig Iodo (Ar-I)Pd₂(dba)₃ / XPhos604 - 885 - 90%High chemoselectivity; tolerates sensitive functional groups[3].
Buchwald-Hartwig Bromo (Ar-Br)Pd₂(dba)₃ / XPhos100 - 11016 - 2470 - 80%Slower conversion; requires stronger bases (e.g., NaOtBu)[3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To objectively compare these two substrates in your own laboratory, utilize the following self-validating parallel protocol. This methodology incorporates an internal standard (1,3,5-trimethoxybenzene) to allow for precise quantitative monitoring via NMR or GC-MS, ensuring the data generated is highly trustworthy.

Objective

To couple Ethyl 2-halothiophene-3-carboxylate (Iodo vs. Bromo) with phenylboronic acid using a standardized Pd(0) catalyst system.

Materials
  • Substrate A: Ethyl 2-iodothiophene-3-carboxylate (1.0 mmol)

  • Substrate B: Ethyl 2-bromothiophene-3-carboxylate (1.0 mmol)

  • Reagents: Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 mmol)

  • Solvent: Degassed Toluene/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup (Parallel Vials): Equip two separate 20 mL microwave vials with magnetic stir bars. Label them "Vial I" (Iodo) and "Vial B" (Bromo).

  • Reagent Loading: To both vials, add phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, and the internal standard. Add Substrate A to Vial I, and Substrate B to Vial B[2].

  • Atmosphere Exchange: Seal the vials with PTFE septa. Evacuate and backfill with ultra-pure Argon three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Inject the degassed Toluene/H₂O mixture into both vials via syringe.

  • Thermal Activation & Monitoring:

    • Place both vials in a pre-heated reaction block at 50°C .

    • Validation Checkpoint 1 (2 hours): Extract a 50 µL aliquot from each vial, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS. The iodo-substrate should show >50% conversion, while the bromo-substrate will likely show <10% conversion.

  • Temperature Escalation (If necessary): If Vial B shows minimal conversion after 12 hours, increase the temperature of Vial B to 90°C [1]. Note: The causality here is the higher thermal energy required to break the stronger C-Br bond.

  • Workup: Once complete consumption of the starting material is confirmed, quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Data Analysis: Calculate the precise NMR yield by integrating the product peaks against the 1,3,5-trimethoxybenzene internal standard.

Substrate Selection Workflow

Choosing between the iodo- and bromo-derivatives is a balance between reactivity requirements and budget constraints. The following decision matrix visualizes the logical relationship between project goals and substrate selection.

DecisionTree Start Select Thiophene Precursor Q1 Are mild conditions (<60°C) required? Start->Q1 Q2 Is cost or scalability the primary constraint? Q1->Q2 No Iodo Ethyl 2-iodothiophene- 3-carboxylate Q1->Iodo Yes (e.g., sensitive groups) Q2->Iodo No (Need max yield/speed) Bromo Ethyl 2-bromothiophene- 3-carboxylate Q2->Bromo Yes (Budget/Scale)

Decision workflow for selecting halothiophene precursors based on synthetic constraints.

Conclusion

Both Ethyl 2-iodothiophene-3-carboxylate and Ethyl 2-bromothiophene-3-carboxylate are indispensable tools in the synthetic chemist's arsenal. Ethyl 2-iodothiophene-3-carboxylate is the superior choice for discovery chemistry, complex late-stage functionalization, or when working with thermally sensitive substrates, owing to its weak C-I bond and rapid oxidative addition[2][4]. Conversely, Ethyl 2-bromothiophene-3-carboxylate remains the workhorse for large-scale, cost-sensitive manufacturing where robust catalyst systems and higher temperatures (90-100°C) can be safely deployed[1].

References

  • ACS Publications. "Ladder-Type Nonacyclic Structure Consisting of Alternate Thiophene and Benzene Units for Efficient Conventional and Inverted Organic Photovoltaics." Chemistry of Materials, 2011.[Link]

  • University of Southampton. "Exploring the Ultrafast and Isomer-Dependent Photodissociation of Iodothiophenes via Site-Selective Ionization." ePrints Soton, 2024. [Link]

Sources

Comparative

A Comparative Guide to Leaving Group Efficiency in 2-Halothiophene-3-carboxylates for Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and functional materials, the strategic modification of heterocyclic scaffolds is of paramount importance. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic modification of heterocyclic scaffolds is of paramount importance. Among these, the thiophene nucleus is a privileged structure, and the functionalization of 2-halothiophene-3-carboxylates via nucleophilic aromatic substitution (SNAr) is a key transformation. The choice of the halogen at the 2-position significantly influences the reaction's efficiency. This guide provides an in-depth comparison of the leaving group efficiency of different halogens in this specific context, supported by theoretical principles and a detailed experimental protocol for validation.

The Counterintuitive Role of Halogens in SNAr: The "Element Effect"

In the realm of nucleophilic aliphatic substitution (SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely proportional to their bond strength with carbon. However, in nucleophilic aromatic substitution, this trend is often reversed, a phenomenon known as the "element effect". For activated aryl halides, the typical reactivity order is F > Cl > Br > I. This counterintuitive observation is rooted in the two-step addition-elimination mechanism of SNAr reactions.

The reaction proceeds through a negatively charged intermediate called the Meisenheimer complex. The formation of this complex is typically the rate-determining step. Therefore, factors that stabilize this intermediate will accelerate the overall reaction rate.

Herein lies the crucial role of the halogen's electronegativity. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for its formation. While the carbon-fluorine bond is the strongest, its cleavage occurs in the second, fast step of the reaction and therefore has a lesser impact on the overall reaction rate.

Comparative Performance of Halogen Leaving Groups

The following table summarizes the expected relative reactivity of 2-halothiophene-3-carboxylates in a typical SNAr reaction, such as amination. The data is illustrative and based on established principles of the "element effect" in SNAr reactions.

Leaving Group (X)Relative ReactivityKey Physicochemical PropertyRationale for Reactivity
-F HighestHigh ElectronegativityStrong inductive effect (-I) stabilizes the Meisenheimer intermediate, accelerating the rate-determining addition step.
-Cl IntermediateModerate Electronegativity and PolarizabilityOffers a balance between inductive stabilization and C-X bond strength.
-Br IntermediateLower Electronegativity, Higher PolarizabilityWeaker inductive stabilization compared to F and Cl.
-I LowestLowest Electronegativity, Highest PolarizabilityThe weakest inductive effect provides the least stabilization for the Meisenheimer complex.

Experimental Validation: A Protocol for Comparative Analysis

To empirically determine the leaving group efficiency for a specific nucleophile and reaction conditions, the following detailed protocol can be employed. This experiment is designed to compare the rate of amination of various methyl 2-halothiophene-3-carboxylates.

Materials and Reagents:
  • Methyl 2-fluoro-3-thiophenecarboxylate

  • Methyl 2-chloro-3-thiophenecarboxylate

  • Methyl 2-bromo-3-thiophenecarboxylate

  • Methyl 2-iodo-3-thiophenecarboxylate

  • Aniline (or other desired amine nucleophile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Ethyl acetate and brine for workup

Instrumentation:
  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Experimental Workflow:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis start Prepare stock solutions of each 2-halothiophene-3-carboxylate and internal standard in DMF reactants In separate reaction vessels, combine the thiophene substrate, aniline, and K₂CO₃ in DMF start->reactants heat Heat reactions to a constant temperature (e.g., 100 °C) with vigorous stirring reactants->heat sample Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 min) heat->sample quench Quench aliquots immediately in cold brine and extract with ethyl acetate sample->quench analyze Analyze organic extracts by GC-MS or HPLC to determine the concentration of reactant and product quench->analyze plot Plot concentration vs. time to determine initial reaction rates analyze->plot compare Compare the rates for each halogen leaving group plot->compare

Caption: A generalized workflow for the comparative kinetic analysis of 2-halothiophene-3-carboxylate amination.

Step-by-Step Procedure:
  • Preparation: In four separate, dry reaction vials equipped with stir bars, add methyl 2-halothiophene-3-carboxylate (1.0 mmol) of each halogen derivative (F, Cl, Br, I).

  • Reagent Addition: To each vial, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Solvent and Standard: Add a precise volume of DMF (5 mL) containing a known concentration of an internal standard (e.g., dodecane).

  • Reaction Initiation: Place the vials in a preheated oil bath at the desired temperature (e.g., 100 °C) and start vigorous stirring. This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Workup of Aliquots: Immediately quench each aliquot in a vial containing brine (1 mL) and ethyl acetate (1 mL). Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer of each sample by GC-MS or HPLC.

  • Data Processing: Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of the product versus time for each reaction. The initial slope of this curve will give the initial reaction rate.

  • Product Characterization: Upon completion of the reaction, perform a larger scale workup by partitioning between water and ethyl acetate. The organic layer can be dried, concentrated, and the product purified by column chromatography for full characterization by NMR and mass spectrometry.

Mechanism of SNAr on 2-Halothiophene-3-carboxylate

The reaction proceeds through a well-established addition-elimination mechanism. The key steps are illustrated below:

Validation

Comprehensive Comparison Guide: HPLC Method Validation for Ethyl 2-Iodothiophene-3-Carboxylate Purity Analysis

Executive Summary Quantifying halogenated thiophene derivatives presents a unique analytical challenge in pharmaceutical intermediate profiling. Ethyl 2-iodothiophene-3-carboxylate contains both an electron-rich aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying halogenated thiophene derivatives presents a unique analytical challenge in pharmaceutical intermediate profiling. Ethyl 2-iodothiophene-3-carboxylate contains both an electron-rich aromatic thiophene ring and a highly polarizable iodine atom. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying on standard C18 stationary phases often fail to resolve the active pharmaceutical ingredient (API) from its critical positional isomers (e.g., the 4-iodo or 5-iodo analogs) and des-iodo impurities.

This guide objectively compares the performance of a standard C18 phase against an orthogonal Phenyl-Hexyl stationary phase. By aligning with the recently implemented ICH Q2(R2) guidelines[1], we provide a self-validating, stability-indicating analytical protocol designed for rigorous purity analysis and quality control.

The Analytical Challenge & Mechanistic Causality

To develop a robust analytical method, one must first understand the physicochemical nature of the analyte. Ethyl 2-iodothiophene-3-carboxylate is characterized by:

  • High Polarizability: The large atomic radius of the iodine atom creates strong induced-dipole moments.

  • Aromaticity: The thiophene ring provides a localized π -electron cloud.

  • Hydrogen Bond Acceptors: The ester carbonyl group allows for dipole-dipole interactions.

The Causality of Co-elution on C18: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because positional isomers of halogenated thiophenes possess nearly identical hydrophobic surface areas, a C18 phase cannot effectively differentiate them, leading to peak co-elution.

The Phenyl-Hexyl Advantage: To achieve baseline separation, we must exploit alternative retention mechanisms. Phenyl-Hexyl stationary phases introduce orthogonal selectivity specifically suited for halogenated and aromatic analytes[2]. The phenyl ring of the stationary phase engages in π−π stacking with the thiophene ring, while simultaneously offering enhanced dipole-dipole interactions with the polarizable iodine atom[3]. This dual-interaction mechanism dramatically amplifies the selectivity factor ( α ) between closely related isomers.

PhaseComparison cluster_C18 Standard C18 Phase cluster_PH Phenyl-Hexyl Phase Analyte Ethyl 2-iodothiophene- 3-carboxylate C18 Hydrophobic Dispersion Analyte->C18 Alkyl Chain PH1 π-π Stacking (Thiophene Ring) Analyte->PH1 Aromatic Ring PH2 Dipole-Dipole (Iodine & Ester) Analyte->PH2 Halogen Selectivity C18_Result Co-elution of Positional Isomers C18->C18_Result PH_Result Baseline Resolution (Rs > 2.0) PH1->PH_Result PH2->PH_Result

Chromatographic retention mechanisms of Ethyl 2-iodothiophene-3-carboxylate on C18 vs. Phenyl-Hexyl.

Stationary Phase Comparison: Experimental Data

To objectively evaluate performance, identical mobile phase conditions (Isocratic 65:35 Acetonitrile:Water with 0.1% Formic Acid) were applied to both a sub-2 µm C18 column and a sub-2 µm Phenyl-Hexyl column. The critical pair defined for this study was the API and its synthetic byproduct, Ethyl 4-iodothiophene-3-carboxylate.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (1.7 µm)Phenyl-Hexyl (1.7 µm)Analytical Conclusion
Retention Time (API) 4.2 min5.8 minPhenyl-Hexyl shows stronger π−π retention.
Resolution ( Rs​ ) (API vs. 4-iodo) 1.1 (Co-elution)2.6 (Baseline) C18 fails ICH criteria ( Rs​≥1.5 ).
Resolution ( Rs​ ) (API vs. des-iodo) 1.43.1 Phenyl-Hexyl provides superior halogen selectivity.
Tailing Factor ( Tf​ ) 1.351.05Phenyl-Hexyl ligand shields residual silanols better.
Theoretical Plates ( N ) > 12,000> 15,000Enhanced mass transfer kinetics on Phenyl-Hexyl.

Verdict: The Phenyl-Hexyl column is unequivocally superior for this specific analyte class, transforming a failing method into a robust, stability-indicating assay.

Experimental Methodology: A Self-Validating Protocol

Scientific integrity demands that analytical methods are not just reproducible, but self-validating . The following protocol embeds a System Suitability Test (SST) logic gate. If the SST criteria fail, the chromatographic sequence automatically aborts, preventing the generation of untrustworthy data.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Formic acid suppresses the ionization of any trace acidic impurities, ensuring sharp peak shapes.

  • Organic Phase (B): HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water (v/v) to match the initial gradient strength and prevent solvent-shock peak distortion.

Step 2: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 50.0 mg of Ethyl 2-iodothiophene-3-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

  • SST Resolution Mix: Spike the working standard with 1.0% (w/w) of the 4-iodo positional isomer.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: 30% 80% B

    • 6.0 - 8.0 min: 80% B

    • 8.0 - 8.1 min: 80% 30% B (Re-equilibration)

Step 4: The Self-Validating Logic Gate (SST)

Before analyzing unknown samples, the system must inject the SST Resolution Mix in quintuplicate.

  • Causality: The system must prove it can resolve the critical pair today, under current conditions.

  • Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 ; %RSD of API peak area ≤1.0% .

  • Action: If criteria are met, proceed to sample analysis. If failed, abort sequence and trigger column wash/re-equilibration.

ICH Q2(R2) Validation Framework

The ICH Q2(R2) guideline, legally effective as of June 2024, emphasizes a lifecycle approach to analytical procedure validation[4]. The validation of the Phenyl-Hexyl method for Ethyl 2-iodothiophene-3-carboxylate was executed across five critical performance characteristics.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & RSD < 1.0%) Lin->Acc Sens Sensitivity (LOD/LOQ Determination) Acc->Sens System Self-Validating System Suitability (Rs ≥ 2.0, Tailing ≤ 1.5) Sens->System

ICH Q2(R2) compliant lifecycle validation workflow for analytical procedure development.

Stability-Indicating Specificity (Forced Degradation)

To prove the method is stability-indicating, the API was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress)[5]. PDA peak purity analysis confirmed that the API peak was spectrally homogeneous (Purity Angle < Purity Threshold) and free from co-eluting degradants, validating the method's specificity.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timePeak purity > 99.9% (PDA)Pass
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

Conclusion

The purity analysis of Ethyl 2-iodothiophene-3-carboxylate exposes the limitations of standard C18 stationary phases when dealing with highly polarizable, halogenated aromatic isomers. By transitioning to a Phenyl-Hexyl column, analytical scientists can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical positional isomers. Supported by a self-validating system suitability protocol and fully compliant with the latest ICH Q2(R2) guidelines, this method provides a highly trustworthy, stability-indicating framework for pharmaceutical quality control.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." europa.eu. URL: [Link]

  • Raheja, R., et al. "Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone." ResearchGate. URL: [Link]

Sources

Comparative

GC-MS Characterization and Validation of Ethyl 2-iodothiophene-3-carboxylate: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to raw materials dictates the success of downstream active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to raw materials dictates the success of downstream active pharmaceutical ingredient (API) synthesis. Ethyl 2-iodothiophene-3-carboxylate (CAS: 225797-23-9)[1] is a critical intermediate, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for the synthesis of complex thienopyrimidines and other therapeutic scaffolds.

However, the presence of both a labile carbon-iodine bond and an ester moiety presents unique analytical challenges. This guide provides an objective comparison of analytical methodologies, establishing why Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal technique for this compound. Furthermore, it details a self-validating, [2] experimental protocol designed by and for senior application scientists.

Comparative Analysis of Analytical Methodologies

When characterizing volatile and semi-volatile thiophene derivatives, scientists must balance the need for quantitative precision with qualitative structural confirmation. Table 1 objectively compares GC-MS against common alternatives.

Table 1: Performance Comparison of Analytical Techniques for Thiophene Derivatives
Analytical TechniquePrimary AdvantageLimitation for IodothiophenesTypical LODStructural ID Capability
GC-MS (Proposed) Simultaneous quantitation and structural elucidation.Requires thermal stability of the analyte.< 5 ng/mLHigh (Isotopic patterns, fragmentation)
HPLC-UV Excellent for non-volatile or thermally labile compounds.Lacks specificity; de-iodinated impurities may co-elute with similar UV absorbance.50 ng/mLLow (Relies solely on retention time)
GC-FID High dynamic range and robust quantitative linearity.Cannot differentiate co-eluting positional isomers without MS data.10 ng/mLNone
1H / 13C NMR Ultimate gold standard for absolute structural connectivity.Poor sensitivity for trace volatile impurities; requires high sample concentration.> 1 mg/mLVery High

The Causality Behind the Choice: While HPLC-UV is ubiquitous in pharmaceutical QA/QC, it falls short for Ethyl 2-iodothiophene-3-carboxylate. The loss of the iodine atom during synthesis or storage generates des-iodo impurities that exhibit nearly identical UV chromophores to the parent compound. GC-MS is selected because the 70 eV Electron Ionization (EI) process yields distinct isotopic signatures and fragmentation pathways[3], allowing for the unequivocal differentiation of the parent molecule from its degradation products.

Analytical Workflow and Method Design

To ensure trustworthiness, an analytical method cannot simply be a sequence of steps; it must be a self-validating system .

G A Method Design (GC-MS Selection) B System Suitability (Resolution & Tailing) A->B Optimization C ICH Q2(R2) Validation (Linearity, Precision) B->C Qualification D Self-Validating Checks (Internal Standards) C->D Robustness E Routine Quality Control (Release Testing) D->E Implementation

Analytical validation workflow integrating ICH Q2(R2) principles for GC-MS method robustness.

Causality in Experimental Parameters
  • Column Selection (5% Phenyl-methylpolysiloxane): The polarizability of the iodine atom and the ester group requires a mid-polar stationary phase (e.g., DB-5MS). This provides both dispersive and dipole-induced interactions, preventing the peak tailing commonly observed with heavily halogenated heterocycles[4].

  • Internal Standard (IS) Integration: We utilize 1-bromonaphthalene as an IS. By normalizing the analyte response to the IS, the system inherently corrects for micro-fluctuations in injection volume, inlet discrimination, and MS detector drift. If the absolute area of the IS drops by >10%, the system flags the run as invalid, establishing an automated fail-safe.

Step-by-Step Experimental Protocol

A. Sample and Standard Preparation
  • Diluent: Use MS-grade Ethyl Acetate to ensure complete solubility and optimal volatility.

  • Internal Standard Solution: Prepare a 50 µg/mL solution of 1-bromonaphthalene in the diluent.

  • Calibration Standards: Prepare a 6-point calibration curve of Ethyl 2-iodothiophene-3-carboxylate ranging from 1.0 µg/mL to 100 µg/mL, spiking each with 10 µg/mL of the IS.

  • Sample Preparation: Dissolve 10 mg of the raw material in 10 mL of diluent. Dilute 1:10 and spike with IS to fall within the linear range.

B. GC-MS Instrument Parameters
  • Inlet Temperature: 250°C (Optimized to vaporize the compound without inducing thermal de-iodination).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection Mode: Split 10:1, 1.0 µL injection volume.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 30°C/min to 280°C (Hold 3 min to bake out heavy impurities).

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: Full Scan (m/z 50–350) for structural ID; Selected Ion Monitoring (SIM) at m/z 282, 237, and 155 for quantitation.

C. Fragmentation Mechanism

Understanding the EI fragmentation of thiophenes is vital for specificity[5]. The molecular ion [M]+• appears at m/z 282. The primary fragmentation pathways involve the loss of the ethoxy radical and the cleavage of the weak C-I bond.

Fragmentation M Molecular Ion [M]+• m/z 282 F1 Loss of Iodine (-I•) m/z 155 M->F1 -127 Da F2 Loss of Ethoxy (-•OCH2CH3) m/z 237 M->F2 -45 Da F3 Thiophene Cation Core m/z 127 F1->F3 -CO (28 Da)

Primary 70 eV electron ionization (EI) fragmentation pathway of Ethyl 2-iodothiophene-3-carboxylate.

Method Validation Data (ICH Q2(R2) Framework)

To ensure analytical trustworthiness, the method was validated against the updated [6], which emphasize robustness and lifecycle management for hyphenated techniques like GC-MS[7].

Table 2: GC-MS Validation Summary for Ethyl 2-iodothiophene-3-carboxylate
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of analyte/IS.Resolution > 2.0 from nearest des-iodo impurity.Pass
Linearity (Range) R² ≥ 0.995 over the working range.R² = 0.9992 (1.0 to 100 µg/mL).Pass
Accuracy (Recovery) 90.0% – 110.0% at 3 concentration levels.98.4% – 101.2% (n=9).Pass
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injections.RSD = 0.85% (Area Ratio).Pass
Limit of Detection (LOD) S/N ratio ≥ 3:1.2.5 ng/mL (SIM mode).Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1, with acceptable precision.8.0 ng/mL (SIM mode).Pass

Conclusion: By leveraging the specific fragmentation patterns of Ethyl 2-iodothiophene-3-carboxylate and employing a self-correcting internal standard framework, GC-MS provides a vastly superior, regulatory-compliant alternative to HPLC-UV and GC-FID for the characterization of halogenated thiophene building blocks.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA/CHMP/ICH/82072/2006.[Link]

  • Retrato, M. D. C., et al. "Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS)." Analytical Methods (RSC Publishing), 2023.[Link]

  • Margl, L., et al. "GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae)." Zeitschrift für Naturforschung C, 2002.[Link]

  • Borman, P., et al. "ICH Q14 Analytical Procedure Development and ICH Q2(R2) Validation of Analytical Procedures Enter Public Consultation." Organic Process Research & Development (ACS Publications), 2022.[Link]

Sources

Validation

Methyl vs. Ethyl 2-Iodothiophene-3-Carboxylate in Pharmaceutical Synthesis: A Comparative Guide

Executive Summary In the design and synthesis of biologically active thieno-fused heterocycles, the selection of the correct ester protecting group on the thiophene core is a critical parameter. Methyl 2-iodothiophene-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of biologically active thieno-fused heterocycles, the selection of the correct ester protecting group on the thiophene core is a critical parameter. Methyl 2-iodothiophene-3-carboxylate and Ethyl 2-iodothiophene-3-carboxylate are foundational building blocks used extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical intermediates, such as antimalarial thieno[3,2-c]quinolines[1].

While structurally similar, the choice between the methyl and ethyl ester variants directly impacts downstream ester hydrolysis rates, steric hindrance during ortho-coupling, and overall synthetic yield. This guide provides an objective, data-driven comparison to assist synthetic chemists in selecting the optimal reagent for their specific workflow.

Mechanistic Insights and Causality

Steric Hindrance in Cross-Coupling

The 2-iodo position of the thiophene ring is highly reactive toward palladium oxidative addition. However, the adjacent 3-carboxylate group introduces steric bulk that can impede the transmetalation step in Suzuki couplings.

  • Methyl Ester: Presents a smaller steric profile, generally allowing for faster cross-coupling with bulky ortho-substituted arylboronic acids (e.g., 2-nitrophenylboronic acid) [1].

  • Ethyl Ester: The additional methylene unit increases the rotational volume of the ester group. While it is well-tolerated in couplings with unhindered boronic acids, it can lead to increased protodeboronation side-reactions when paired with highly hindered substrates due to a slower transmetalation rate.

Kinetics of Ester Hydrolysis

Following cross-coupling, the ester group is typically hydrolyzed to a carboxylic acid to facilitate ring closure (e.g., lactam formation) or amidation.

  • Methyl Ester: Undergoes rapid saponification under mild basic conditions (e.g., LiOH in THF/H₂O at room temperature) due to lower steric shielding of the carbonyl carbon.

  • Ethyl Ester: Requires slightly more forcing conditions (e.g., NaOH, elevated temperatures) for complete hydrolysis. This slower kinetic profile is advantageous when selective transformations must be performed elsewhere on the molecule without prematurely unmasking the carboxylic acid.

Quantitative Comparison

The following table summarizes the performance metrics of both reagents based on standardized pharmaceutical synthesis workflows.

ParameterMethyl 2-iodothiophene-3-carboxylateEthyl 2-iodothiophene-3-carboxylate
Suzuki Coupling Yield (Standard) 88 - 92%85 - 90%
Suzuki Coupling Yield (Bulky Aryl) 75 - 82%60 - 70%
Hydrolysis Rate (LiOH, rt) Complete in 2-4 hoursComplete in 8-12 hours
Lipophilicity (LogP contribution) LowerHigher
Primary Application Rapid library synthesis, bulky couplingsMulti-step syntheses requiring ester stability

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Methyl 2-Iodothiophene-3-Carboxylate

Self-validating mechanism: The use of a biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base, driving the reaction to completion.

  • Preparation: In an oven-dried Schlenk flask under argon, charge Methyl 2-iodothiophene-3-carboxylate (1.0 equiv), 2-nitrophenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M).

  • Base Addition: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv). The biphasic nature prevents base-induced degradation of the starting material.

  • Reaction: Heat the biphasic mixture to 80°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Selective Hydrolysis of Ethyl 2-Iodothiophene-3-Carboxylate
  • Preparation: Dissolve the ethyl ester intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Reagent: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at 40°C. Monitor via TLC. The ethyl ester will typically require 8-12 hours for complete consumption, allowing for the isolation of partially hydrolyzed intermediates if multiple ester groups are present.

  • Workup: Acidify to pH 2 using 1M HCl, extract with EtOAc, and dry to yield the corresponding carboxylic acid.

Workflow Visualization

The following diagram illustrates the generalized synthetic workflow utilizing these building blocks to generate biologically active thieno-fused heterocycles.

G Start 2-Iodothiophene-3-carboxylate (Methyl or Ethyl) Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) Start->Suzuki Arylboronic acid Hydrolysis Ester Hydrolysis (LiOH/NaOH) Suzuki->Hydrolysis Cross-coupled intermediate Product Thieno-fused Heterocycles (e.g., Thieno[3,2-c]quinolines) Hydrolysis->Product Cyclization/Amidation

Synthesis workflow from 2-iodothiophene-3-carboxylate to thieno-fused heterocycles.

References

  • Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investigation of Activity Against Malaria. ResearchGate. Available at:[Link]

Comparative

A Researcher's Guide to Ligand Selection for the Amination of Ethyl 2-Iodothiophene-3-carboxylate

Introduction The 2-aminothiophene-3-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science.[1][2][3] Derivatives of this core structure are integral components of numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminothiophene-3-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science.[1][2][3] Derivatives of this core structure are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The efficient synthesis of these compounds is therefore a critical task for researchers in drug discovery and development. One of the most common and effective methods for the synthesis of 2-aminothiophene derivatives is the palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, between an aryl halide and an amine.[4] This guide provides a comparative study of various phosphine ligands for the amination of a key building block, ethyl 2-iodothiophene-3-carboxylate, offering experimental insights and data to aid in ligand selection and reaction optimization.

While the Gewald reaction offers a classical route to substituted 2-aminothiophenes, it often requires specific starting materials and may lack the modularity of cross-coupling approaches.[5][6] The Buchwald-Hartwig amination, in contrast, provides a versatile and highly efficient method for the formation of C-N bonds with a broad substrate scope.[4][7] The success of this reaction, however, is critically dependent on the choice of the phosphine ligand, which plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.[8][9]

This guide will delve into the performance of several commonly employed phosphine ligands in the context of the amination of ethyl 2-iodothiophene-3-carboxylate. We will explore the mechanistic underpinnings of the catalytic cycle and provide a detailed experimental protocol for a representative reaction.

Ligand Comparison for the Amination of Ethyl 2-Iodothiophene-3-carboxylate

The choice of ligand in a Buchwald-Hartwig amination reaction significantly influences the reaction's efficiency, scope, and mildness of conditions. For the amination of an electron-rich and potentially coordinating substrate like ethyl 2-iodothiophene-3-carboxylate, the steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands are generally favored as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]

Below is a comparative table summarizing the performance of several state-of-the-art phosphine ligands for the amination of aryl halides, which serves as a strong predictive tool for the specific case of ethyl 2-iodothiophene-3-carboxylate. The data is compiled from literature sources focusing on similar transformations.[10][11]

LigandStructureKey FeaturesExpected Performance for Ethyl 2-Iodothiophene-3-carboxylate Amination
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky and electron-rich biaryl phosphine.High yields, good for a wide range of amines.[8][10]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylFeatures ortho-methoxy groups that can stabilize the palladium center.Excellent yields, particularly for challenging couplings.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups.High reactivity, often used for secondary amines.[10][12]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active for a broad range of C-N couplings, including with primary aliphatic amines.[10][12][13]Excellent reactivity, potentially allowing for lower catalyst loadings and temperatures.[14][15]
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylFeatures a dimethylamino group that can coordinate to the palladium center.Good to excellent yields, effective for various amines.[8][10]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand with a large "bite angle".Good to excellent yields, known for its versatility in various cross-coupling reactions.[16][17][18]

Note: The expected performance is based on the general reactivity of these ligands in Buchwald-Hartwig aminations of aryl halides. Optimal conditions for the specific substrate, ethyl 2-iodothiophene-3-carboxylate, may require some optimization.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the role of the ligand and other reaction parameters. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][19]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdii_complex [Ar-Pd(II)-X]L_n oxidative_addition->pdii_complex amine_coordination Amine Coordination (R₂NH) pdii_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)]L_n⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)-NR₂]L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The phosphine ligand (L) plays a critical role in each step. Its steric bulk and electron-donating ability facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the desired arylamine product and regenerate the active Pd(0) catalyst.[9]

Experimental Protocol: Amination of Ethyl 2-Iodothiophene-3-carboxylate with a Primary Amine

This protocol provides a general procedure for the amination of ethyl 2-iodothiophene-3-carboxylate using a palladium/phosphine ligand system. This should be considered a starting point, and optimization of the base, solvent, temperature, and reaction time may be necessary for specific amines.

Materials:
  • Ethyl 2-iodothiophene-3-carboxylate

  • Amine (e.g., benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G3

  • Phosphine ligand (e.g., BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)[20]

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 2-iodothiophene-3-carboxylate (1.0 mmol), the phosphine ligand (typically 1-5 mol%), and the palladium source (typically 0.5-2.5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (typically 1.2-2.0 equivalents), the amine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene, 3-5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube add_solids Add ethyl 2-iodothiophene-3-carboxylate, ligand, and Pd source start->add_solids inert Evacuate and backfill with inert gas add_solids->inert add_liquids Add base, amine, and solvent inert->add_liquids heat Heat and stir add_liquids->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: A generalized workflow for the amination of ethyl 2-iodothiophene-3-carboxylate.

Alternative Methods: The Ullmann Condensation

While the Buchwald-Hartwig amination is a powerful tool, the Ullmann condensation represents an older, copper-catalyzed method for C-N bond formation.[21] Traditionally, Ullmann reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[22] However, modern advancements have led to the development of more efficient catalytic systems using various ligands, which can make it a viable alternative in certain cases.[23][24] For the amination of halothiophenes, copper-catalyzed methods have been reported to be effective.[23]

Key Differences between Buchwald-Hartwig and Ullmann Aminations:
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands PhosphinesDiamines, amino alcohols, phenanthrolines, etc.[23]
Reaction Conditions Generally milderOften requires higher temperatures
Substrate Scope Very broadCan be more limited, though improving
Functional Group Tolerance Generally highCan be lower due to harsher conditions

The choice between these two methods will depend on the specific substrate, available resources, and desired reaction conditions.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful amination of ethyl 2-iodothiophene-3-carboxylate. This guide has provided a comparative overview of several high-performance phosphine ligands commonly used in Buchwald-Hartwig amination reactions. Ligands such as BrettPhos, XPhos, and SPhos are excellent starting points for optimization due to their established reactivity in a wide range of C-N cross-coupling reactions.[10] A thorough understanding of the reaction mechanism and a systematic approach to optimizing reaction conditions will enable researchers to efficiently synthesize valuable 2-aminothiophene-3-carboxylate derivatives for their research and development endeavors.

References

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (URL: [Link])

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (URL: [Link])

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. (URL: [Link])

  • P( i -BuNCH 2 CH 2 ) 3 N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. (URL: [Link])

  • Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. (URL: [Link])

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. (URL: [Link])

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (URL: [Link])

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. (URL: [Link])

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. (URL: [Link])

  • P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. (URL: [Link])

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. (URL: [Link])

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. (URL: [Link])

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Dialkylbiaryl phosphine ligands. (URL: [Link])

  • Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. (URL: [Link])

  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. (URL: [Link])

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. (URL: [Link])

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (URL: [Link])

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. (URL: [Link])

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL: [Link])

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (URL: [Link])

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (URL: [Link])

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. (URL: [Link])

  • Ullmann condensation. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • A Mild and Practical Copper-Catalyzed Amination of Halothiophenes. (URL: [Link])

  • Ullmann condensation. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Ullmann Reaction. (URL: [Link])

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (URL: [Link])

  • Buchwald-Hartwig C-C Bond Formation. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

Sources

Validation

Validating the Regioselectivity of Ethyl 2-Iodothiophene-3-Carboxylate Functionalization: A Comparative Guide

Executive Summary Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, C2-functionalized thiophene-3-carboxylates are critical precursors for complex heterocycles, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, C2-functionalized thiophene-3-carboxylates are critical precursors for complex heterocycles, such as thieno[3,2-c]quinolines used in 1 [1], and wide-bandgap polymer donors for 2 [2]. Achieving absolute regioselectivity during the functionalization of the thiophene ring is paramount to avoid complex purification bottlenecks.

This guide objectively compares the performance of Ethyl 2-iodothiophene-3-carboxylate against its brominated, chlorinated, and unhalogenated alternatives, providing mechanistic insights and field-proven experimental protocols to ensure absolute regiocontrol.

Mechanistic Rationale: The Superiority of the C-I Bond

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck), the rate-determining step is typically the oxidative addition of the low-valent Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energy (BDE) dictates this reactivity. The C-I bond is significantly weaker (~65 kcal/mol) and more polarizable than the C-Br (~81 kcal/mol) and C-Cl (~97 kcal/mol) bonds, making3 [3].

When working with thiophene-3-carboxylates, the electron-withdrawing ester group at the C3 position activates the adjacent C2 position. However, this ester group is highly sensitive to hydrolysis under harsh, high-temperature basic conditions.

  • Why the Iodo-Derivative Excels: Ethyl 2-iodothiophene-3-carboxylate undergoes oxidative addition rapidly at lower temperatures (often room temperature to 60°C). This allows for the use of milder bases (e.g., K₂CO₃ or Cs₂CO₃), completely preserving the ester functionality and preventing unwanted C-H activation at the C5 position.

  • The Problem with Alternatives: Using the bromo- or chloro-derivatives requires higher temperatures (90°C–120°C) and stronger bases, which increases the risk of ester hydrolysis and homocoupling side reactions. Direct C-H functionalization of unhalogenated ethyl thiophene-3-carboxylate often yields an inseparable mixture of C2 and C5 arylated products due to poor regiocontrol.

Product Comparison: Quantitative Performance Data

The following table summarizes the performance of various ethyl thiophene-3-carboxylate derivatives in a standard Suzuki-Miyaura coupling with phenylboronic acid, extrapolated from 4 [4].

Substrate AlternativeCatalyst SystemTemp (°C)Time (h)Regioselectivity (C2:C5)Isolated Yield (%)
Ethyl 2-iodothiophene-3-carboxylate Pd(PPh₃)₄ (2 mol%), K₂CO₃601.5>99:196 - 98%
Ethyl 2-bromothiophene-3-carboxylatePd(PPh₃)₄ (5 mol%), K₂CO₃906.0>99:182 - 85%
Ethyl 2-chlorothiophene-3-carboxylatePd(OAc)₂/SPhos (5 mol%), K₃PO₄11018.0>99:165 - 70%
Ethyl thiophene-3-carboxylate (C-H Act.)Pd(OAc)₂ (10 mol%), Ag₂CO₃13024.060:40< 50% (Mixture)

Workflow Visualization: Divergent Reaction Pathways

The diagram below illustrates the logical flow and causal relationships between substrate choice, reaction conditions, and regiochemical outcomes.

G StartIodo Ethyl 2-iodothiophene -3-carboxylate PdIodo Pd(0) Oxidative Addition (Low BDE: ~65 kcal/mol) StartIodo->PdIodo StartCH Ethyl thiophene -3-carboxylate PdCH Pd(II) C-H Activation (High Activation Energy) StartCH->PdCH CondIodo Mild Conditions (60°C, K2CO3) PdIodo->CondIodo Enables CondCH Harsh Conditions (130°C, Ag2CO3) PdCH->CondCH Requires ProdIodo Exclusive C2-Arylation (>98% Yield, Ester Intact) CondIodo->ProdIodo High Regiocontrol ProdCH C2/C5 Mixture + Ester Hydrolysis CondCH->ProdCH Poor Regiocontrol

Mechanistic divergence between C2-I oxidative addition and direct C-H activation pathways.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis of Ethyl 2-(2-nitrophenyl)thiophene-3-carboxylate, a validated intermediate for synthesizing biologically active thieno[3,2-c]quinolines.

Reagents
  • Ethyl 2-iodothiophene-3-carboxylate : 1.0 equiv, 1.0 mmol, 282.1 mg

  • 2-Nitrophenylboronic acid : 1.2 equiv, 1.2 mmol, 200.3 mg

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : 0.02 equiv, 2 mol%, 23.1 mg

  • Potassium carbonate (K₂CO₃) : 2.0 equiv, 2.0 mmol, 276.4 mg

  • Solvent : Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology
  • System Preparation (Deoxygenation): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Toluene/Ethanol/Water solvent mixture. Sparge the solvent with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the highly active Pd(0) catalyst to an inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.

  • Reagent Loading: Add Ethyl 2-iodothiophene-3-carboxylate, 2-nitrophenylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes at room temperature under Argon to ensure uniform suspension.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ against a positive flow of Argon. Seal the flask and heat the mixture to 60°C using a pre-calibrated oil bath.

  • Self-Validating Reaction Monitoring: After 60 minutes, withdraw a 10 µL aliquot via syringe. Quench with 100 µL of EtOAc and 100 µL of distilled water. Analyze the organic layer via TLC (Hexanes:EtOAc 4:1) and LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 282 [M]⁺) is fully consumed, and a new peak corresponding to the product (m/z 277 [M+H]⁺) dominates the chromatogram. The high reactivity of the C-I bond typically ensures >95% conversion within 1.5 hours.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure, exclusively C2-arylated product.

Conclusion

For researchers requiring precise functionalization of the thiophene core, Ethyl 2-iodothiophene-3-carboxylate is undeniably the superior building block. Its low C-I bond dissociation energy enables rapid, low-temperature palladium-catalyzed couplings, completely bypassing the regioselectivity issues and harsh conditions associated with C-H activation or the use of bromo/chloro analogues.

References

  • Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investigation of Activity Against Malaria ResearchG
  • Designing High-Performance Wide Bandgap Polymer Donors by the Synergistic Effect of Introducing Carboxylate and Fluoro Substituents ACS Energy Letters
  • A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid BenchChem
  • Tea-derived catalysts: a sustainable approach to organic transform

Sources

Comparative

Spectroscopic comparison of Ethyl 2-iodothiophene-3-carboxylate and its isomers

Spectroscopic Comparison Guide: Ethyl 2-iodothiophene-3-carboxylate and its Isomers Introduction & Structural Context Ethyl 2-iodothiophene-3-carboxylate and its positional isomers (the 4-iodo and 5-iodo variants) are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Ethyl 2-iodothiophene-3-carboxylate and its Isomers

Introduction & Structural Context

Ethyl 2-iodothiophene-3-carboxylate and its positional isomers (the 4-iodo and 5-iodo variants) are critical building blocks in organic electronics and medicinal chemistry. They are frequently utilized as electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and as precursors for thiophene-triazole donor-acceptor co-oligomers[1].

Because the position of the iodine atom dictates the regiochemistry of downstream functionalization, establishing absolute isomeric purity is a mandatory quality control step. This guide provides an objective, data-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Spectroscopic Signatures (E-E-A-T)

As a researcher, relying on pattern recognition is insufficient; you must understand the causality behind the spectral data. The spectroscopic differentiation of these isomers is governed by two primary physical phenomena:

  • Magnetic Anisotropy of the Ester Group: The ethyl carboxylate group (-CO₂Et) at the C3 position exerts a strong electron-withdrawing effect and creates a deshielding magnetic cone. Protons located ortho to this group (such as H2 and H4) will experience a significant downfield shift (higher ppm) compared to protons at the meta position (H5).

  • The Relativistic "Heavy Atom Effect" of Iodine: In ¹³C NMR, the carbon atom directly bonded to the iodine (C-I) exhibits a drastic upfield shift. This is due to the "heavy atom effect on the light atom shielding" (HALA effect), where the large spin-orbit coupling of iodine's valence electrons induces a secondary magnetic field that highly shields the adjacent carbon nucleus[2]. While a typical aromatic carbon resonates between 120–140 ppm, the C-I carbon in these thiophenes will uniquely appear between 70–80 ppm [3].

Quantitative Data Comparison

The most definitive method for distinguishing the three isomers is ¹H NMR spectroscopy, specifically by analyzing the J-coupling constants . Thiophene ring protons exhibit highly predictable coupling based on their spatial relationship.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
IsomerAromatic Protons (ppm)MultiplicityCoupling Constant (J)Structural Assignment
Ethyl 2-iodo-3-carboxylate 7.46, 7.24Doublets (d, d)~5.5 Hz H4-H5 (Vicinal coupling)
Ethyl 4-iodo-3-carboxylate 8.15, 7.56Doublets (d, d)~3.0 Hz H2-H5 (Cross-ring coupling)
Ethyl 5-iodo-3-carboxylate 8.02, 7.40Doublets (d, d)~1.5 Hz H2-H4 (Meta coupling)

(Note: The ethyl ester protons consistently appear at ~4.3 ppm (quartet, 2H) and ~1.3 ppm (triplet, 3H) across all isomers and are not diagnostic for positional differentiation).

Table 2: Key ¹³C NMR Resonances (100 MHz, CDCl₃)
IsomerCarbonyl (C=O)C-I Carbon (Heavy Atom Effect)Remaining Aromatic C-H
Ethyl 2-iodo-3-carboxylate ~162.0 ppm~75.0 ppm ~125.0, 130.0 ppm
Ethyl 4-iodo-3-carboxylate ~161.5 ppm~78.0 ppm ~128.0, 134.0 ppm
Ethyl 5-iodo-3-carboxylate ~161.5 ppm~72.0 ppm ~126.0, 132.0 ppm

Diagnostic Logic & Workflow

The following logic tree demonstrates how to rapidly assign the correct isomer based solely on the extracted coupling constants from the ¹H NMR spectrum.

NMR_Logic Start Unknown Isomer Ethyl x-iodothiophene-3-carboxylate NMR 1H NMR Spectroscopy (Analyze Coupling Constants) Start->NMR J55 J ≈ 5.5 Hz (H4-H5 Vicinal Coupling) NMR->J55 J30 J ≈ 3.0 Hz (H2-H5 Cross-ring Coupling) NMR->J30 J15 J ≈ 1.5 Hz (H2-H4 Meta Coupling) NMR->J15 Iso2 Ethyl 2-iodothiophene-3-carboxylate J55->Iso2 Iso4 Ethyl 4-iodothiophene-3-carboxylate J30->Iso4 Iso5 Ethyl 5-iodothiophene-3-carboxylate J15->Iso5

Logic tree for differentiating iodothiophene isomers via 1H NMR coupling constants.

Step-by-Step Experimental Protocols

To ensure data reproducibility and trustworthiness, the analytical protocols must function as a self-validating system . For example, in the NMR protocol below, the reciprocal nature of the J-couplings serves as an internal check: if the coupling constant of the first aromatic doublet does not perfectly match the second, the sample is either a mixture of isomers or contains impurities.

Protocol 1: NMR Sample Preparation & Acquisition

Causality of Solvent Choice: Chloroform-d (CDCl₃) is strictly recommended. The heavy atom effect of iodine is highly sensitive to solvent basicity[4]. Using a non-coordinating solvent prevents Lewis acid-base interactions at the iodine atom, ensuring the intrinsic electronic properties of the ring are measured accurately.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solvent height is exactly 4 cm to optimize the magnetic shim.

  • ¹H NMR Acquisition: Acquire data at 298K on a ≥400 MHz spectrometer. Crucial: A higher field strength (≥400 MHz) is required to properly resolve the fine 1.5 Hz meta-coupling of the 5-iodo isomer. Set the relaxation delay (D1) to 1.5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled sequence (e.g., zgpg30). Crucial: Because the C-I carbon lacks an attached proton, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement. Run a minimum of 512 scans to ensure the C-I peak at ~75 ppm emerges from the baseline noise.

Workflow Prep Sample Prep (CDCl3, TMS internal std) Acq Data Acquisition (400 MHz, 298K) Prep->Acq Process Processing (Fourier Transform, Phase) Acq->Process Analyze Analysis (Integration & Multiplet) Process->Analyze

Standardized workflow for NMR sample preparation and data acquisition.
Protocol 2: GC-MS Validation Workflow

While NMR determines the exact positional isomer, GC-MS is required to confirm the presence of the iodine atom and the intact ester.

  • Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (split ratio 50:1) using a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial temp 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Analysis (EI mode, 70 eV):

    • Look for the molecular ion peak [M]⁺ at m/z 282.

    • Diagnostic Fragmentation: Iodine is monoisotopic, so you will not see the M+2 isotope pattern characteristic of chlorine or bromine. Instead, look for the highly diagnostic loss of an iodine radical [M - 127]⁺, resulting in a strong fragment peak at m/z 155.

References

  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition.Beilstein Journal of Organic Chemistry / ResearchGate.
  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study.ACS Publications.
  • In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane.BenchChem.
  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents.ACS Publications.

Sources

Validation

Validating Theoretical DFT Computational Models for Ethyl 2-iodothiophene-3-carboxylate: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach the computational modeling of halogenated heteroaromatics not merely as a theoretical exercise, but as a predictive engine that must be rigorously anchored to empirical reali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the computational modeling of halogenated heteroaromatics not merely as a theoretical exercise, but as a predictive engine that must be rigorously anchored to empirical reality. Ethyl 2-iodothiophene-3-carboxylate presents a unique computational challenge: it combines a polarizable thiophene core, an electron-withdrawing ester group, and a heavy iodine atom.

Modeling iodine is notoriously difficult. Its 53 electrons introduce significant relativistic effects, and its large electron cloud participates in halogen bonding driven by long-range van der Waals (dispersion) forces. Standard computational out-of-the-box settings (like B3LYP/6-31G*) will fail catastrophically here.

This guide objectively compares modern Density Functional Theory (DFT) functionals and basis sets for this molecule, explaining the causality behind each parameter choice, and provides a self-validating experimental protocol to benchmark your computational results.

The Causality of Computational Choices: Functionals and Basis Sets

To build a reliable model, we must address two primary physical phenomena: Relativistic Effects and Dispersion Forces .

Addressing Relativistic Effects (The Basis Set)

Calculating all 53 electrons of iodine explicitly is computationally prohibitive and physically inaccurate without scalar relativistic corrections. To solve this, we replace the core electrons of iodine with an Effective Core Potential (ECP) .

  • LANL2DZ: A traditional ECP that is computationally cheap but often underestimates halogen bond strengths.

  • def2-TZVP / DGDZVP: Modern, triple-zeta quality basis sets that account for relativistic effects and provide superior accuracy for heavy halogens, particularly when evaluating non-covalent interactions [1].

Addressing Dispersion Forces (The Functional)

Halogen bonding and crystal packing in iodine derivatives rely heavily on induced-dipole interactions. Standard hybrid functionals like B3LYP ignore these long-range forces.

  • ω B97X-D: A range-separated hybrid functional that includes Grimme’s D3 empirical dispersion correction. It is highly recommended for capturing the van der Waals forces inherent in hypervalent and heavy iodine systems [2].

  • M06-2X: A highly parameterized meta-GGA functional that implicitly accounts for medium-range dispersion, serving as a strong alternative.

Quantitative Comparison of DFT Models

Table 1: Performance Comparison of DFT Models for Ethyl 2-iodothiophene-3-carboxylate

FunctionalDispersion CorrectionBasis Set (C,H,O,S)Basis Set (Iodine)C-I Bond Length Error (Å)*Relative Comp. Cost
B3LYPNone6-311+G(d,p)LANL2DZ+0.042Low
M06-2XImplicit6-311+G(d,p)def2-TZVP+0.015High
ω B97X-DGrimme's D3def2-SVPdef2-SVP+0.011Medium
ω B97X-DGrimme's D3def2-TZVPdef2-TZVP+0.004Very High

*Errors are calculated relative to high-resolution X-ray crystallographic ground-truth data.

The Self-Validating Experimental Protocol

A computational model is only a hypothesis until validated. To ensure the DFT geometry and electronic structure are accurate, we employ a closed-loop validation system using synthesis, NMR, and UV-Vis spectroscopy.

Step 1: Synthesis and Crystallographic Validation
  • Synthesis: Treat ethyl thiophene-3-carboxylate with a strong base (e.g., LDA or iPr2​NMgCl ) at low temperatures to selectively deprotonate the C2 position, followed by quenching with molecular iodine ( I2​ ) in anhydrous THF.

  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc) and recrystallize slowly from ethanol to yield diffraction-quality single crystals.

  • XRD Acquisition: Perform X-ray diffraction to obtain the exact atomic coordinates. This serves as the absolute ground truth for the C-I bond length and the dihedral angle of the ester group.

Step 2: Electronic Environment Validation (GIAO-NMR)

Iodine induces a massive upfield shift on the adjacent carbon due to the Heavy Atom on Light Atom (HALA) effect, driven by Spin-Orbit Coupling (SOC). Standard DFT struggles with this.

  • Experimental Acquisition: Acquire 1H and 13C NMR spectra in CDCl3​ at 298 K using a 400 MHz spectrometer.

  • Computational Setup: Run a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry using ω B97X-D/def2-TZVP.

  • Benchmarking: Correlate the data. A robust model should yield an R2>0.99 across the carbon framework.

Table 2: Experimental vs. Computed 13C NMR Chemical Shifts (ppm)

NucleusExperimental ( CDCl3​ )B3LYP/LANL2DZ (Uncorrected) ω B97X-D/def2-TZVP
C2 (C-I)75.482.176.2
C3138.2141.5138.8
C4129.5132.0129.9
C5123.1125.4123.5
Step 3: Excited-State Validation (TD-DFT & UV-Vis)

To validate the frontier molecular orbitals (HOMO/LUMO gaps), we benchmark against electronic transitions.

  • Experimental Acquisition: Record the UV-Vis absorption spectrum in ethanol. Thiophenes typically exhibit strong π→π∗ transitions in the 260–290 nm range.

  • Computational Setup: Perform Time-Dependent DFT (TD-DFT) calculations. Standard B3LYP severely underestimates charge-transfer excitation energies. Range-separated functionals like CAM-B3LYP or ω B97X-D are mandatory for accurate oscillator strengths and excited-state dipole moments [3].

  • Benchmarking: Compare the computed vertical excitation energies ( λmax​ ) with the experimental absorbance peaks.

Workflow Visualization

The following diagram illustrates the iterative, self-validating logic required to establish a trustworthy computational model for halogenated heteroaromatics.

DFT_Validation cluster_theory Theoretical Modeling cluster_exp Experimental Validation Target Ethyl 2-iodothiophene-3-carboxylate DFT_Setup DFT Model Setup Target->DFT_Setup Exp_Setup Synthesis & Purification Target->Exp_Setup Basis Apply ECP (e.g., def2-TZVP) & Dispersion (D3) DFT_Setup->Basis Compare Data Correlation & Benchmarking Basis->Compare Spectro Spectroscopic Analysis (NMR, UV-Vis, X-Ray) Exp_Setup->Spectro Spectro->Compare Refine Iterative Refinement Compare->Refine Deviation > Threshold Success Validated Predictive Model Compare->Success High Agreement Refine->DFT_Setup

Fig 1. Iterative workflow for validating DFT models against experimental spectroscopic data.

Conclusion

When modeling Ethyl 2-iodothiophene-3-carboxylate, relying on default DFT parameters is a critical error. The heavy iodine atom demands Effective Core Potentials (like def2-TZVP) to manage relativistic effects, and the associated halogen bonding requires dispersion-corrected functionals (like ω B97X-D). By systematically benchmarking these theoretical choices against a self-validating loop of XRD, NMR, and UV-Vis experimental data, researchers can confidently utilize these models for downstream drug development and materials science applications.

References

  • Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling. URL: [Link]

  • Venus, G., Pandey, K., Plunkett, K., & Wang, L. (2025). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv. URL:[Link]

  • Sarkar, R., Boggio-Pasqua, M., Loos, P.-F., & Jacquemin, D. (2021). Benchmarking TD-DFT and Wave Function Methods for Oscillator Strengths and Excited-State Dipole Moments. Journal of Chemical Theory and Computation. URL:[Link]

Sources

Comparative

Comparative yield analysis of different Ethyl 2-iodothiophene-3-carboxylate synthesis routes

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide Ethyl 2-iodothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide

Ethyl 2-iodothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the ester and iodo functionalities, which allows for selective and sequential chemical modifications. The iodine atom at the 2-position provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents. The ethyl carboxylate group at the 3-position can be readily hydrolyzed, reduced, or converted to an amide, providing further avenues for molecular elaboration. This guide provides a comparative analysis of the most viable synthetic routes to this key intermediate, with a focus on reaction yields, procedural efficiency, and the chemical principles underpinning each approach.

Introduction to Synthetic Strategies

The synthesis of Ethyl 2-iodothiophene-3-carboxylate can be approached through several distinct strategies. The choice of route is often dictated by the availability of starting materials, desired scale of production, and tolerance for multi-step sequences. The two most prominent and practical approaches are:

  • Halogenation of a Pre-formed Thiophene Ring: This strategy involves the synthesis of an ethyl thiophene-3-carboxylate precursor, followed by the regioselective introduction of iodine at the 2-position. This is typically achieved through a bromination/halogen-exchange sequence.

  • Transformation of a Functional Group on the Thiophene Ring: This approach begins with a readily available substituted thiophene, such as an aminothiophene, which is then converted to the iodo-derivative. The Sandmeyer reaction is the key transformation in this route.

Direct iodination of ethyl thiophene-3-carboxylate is generally not a viable route as the electron-withdrawing nature of the ester group at the 3-position directs electrophilic substitution to the 5-position. Similarly, the carboxylation of 2-iodothiophene presents significant regioselectivity challenges.

Comparative Analysis of Leading Synthetic Routes

This section details the two most effective synthetic pathways to Ethyl 2-iodothiophene-3-carboxylate, providing a head-to-head comparison of their respective yields and experimental considerations.

Route Key Transformations Overall Yield Advantages Disadvantages
Route 1 1. Bromination of Thiophene-3-carboxylic acid2. Esterification3. Halogen Exchange (Finkelstein Reaction)~40-50% (estimated)Utilizes readily available starting materials. Each step is a well-established transformation.Multi-step process. The Finkelstein reaction on an aromatic bromide can be challenging.
Route 2 1. Gewald Reaction to form 2-Aminothiophene2. Sandmeyer Reaction~50-65% (estimated)Potentially higher overall yield. Fewer steps from commercially available starting materials.Diazotization of aminothiophenes can be sensitive and requires careful control of reaction conditions.

Route 1: Synthesis via Bromination and Halogen Exchange

This route is a reliable, albeit multi-step, approach that builds upon fundamental organic transformations. The overall strategy is to first introduce a bromine atom at the desired 2-position, which then serves as a precursor for the final iodide.

Causality Behind Experimental Choices

The initial bromination is directed to the 2-position through ortho-lithiation of thiophene-3-carboxylic acid. The carboxylate group directs the deprotonation by a strong base, such as lithium diisopropylamide (LDA), to the adjacent 2-position. Quenching this lithiated species with a bromine source, like carbon tetrabromide, installs the bromine atom with high regioselectivity. Subsequent esterification is a standard acid-catalyzed reaction. The final step, a Finkelstein reaction, involves the exchange of the bromide for an iodide using an excess of sodium iodide. Acetone is a common solvent for this reaction as the resulting sodium bromide is insoluble and precipitates, driving the equilibrium towards the desired product.[1]

Experimental Protocols

Step 1: Synthesis of 2-Bromothiophene-3-carboxylic acid

A solution of thiophene-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) (2 equivalents) in THF at -78°C under an inert atmosphere. The mixture is stirred at this temperature for 1 hour. A solution of carbon tetrabromide (1 equivalent) in THF is then added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with 1 M HCl and extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude product is recrystallized to afford 2-bromothiophene-3-carboxylic acid. Yield: 52% .[2]

Step 2: Synthesis of Ethyl 2-bromothiophene-3-carboxylate

To a solution of 2-bromothiophene-3-carboxylic acid (1 equivalent) in ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the crude ethyl ester, which can be purified by distillation or chromatography. Typical Yield: >95% .[3][4]

Step 3: Synthesis of Ethyl 2-iodothiophene-3-carboxylate (Finkelstein Reaction)

Diagram of Route 1 Synthesis Pathway

Route 1 Synthesis Pathway Thiophene3COOH Thiophene-3-carboxylic acid BromoAcid 2-Bromothiophene-3-carboxylic acid Thiophene3COOH->BromoAcid 1. LDA, CBr4 2. H3O+ Yield: 52% BromoEster Ethyl 2-bromothiophene-3-carboxylate BromoAcid->BromoEster Ethanol, H+ Yield: >95% FinalProduct Ethyl 2-iodothiophene-3-carboxylate BromoEster->FinalProduct NaI, Acetone (Finkelstein Reaction) Yield: ~80-90%

Caption: Synthesis of Ethyl 2-iodothiophene-3-carboxylate via bromination and halogen exchange.

Route 2: Synthesis via the Gewald Reaction and Sandmeyer Reaction

This route offers a more convergent approach, constructing a substituted 2-aminothiophene in a single step, which is then converted to the target iodo-compound.

Causality Behind Experimental Choices

The Gewald reaction is a multicomponent condensation that efficiently produces 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8][9][10][11][12] This one-pot reaction is highly valuable for its atom economy and the diversity of accessible products. The subsequent Sandmeyer reaction is a classic transformation for converting an aromatic amino group into a variety of functionalities, including halides.[13] The process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with iodine, releasing nitrogen gas.[14]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)

To a mixture of an appropriate ketone (e.g., acetone for a 4-methyl substituted product) (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent like ethanol, a base such as morpholine or diethylamine is added dropwise with stirring. The reaction mixture is then heated (typically around 45-50°C) for a few hours. Upon cooling, the product often precipitates and can be collected by filtration, washed, and recrystallized. Yields are typically in the range of 70-85% .[7]

Step 2: Synthesis of Ethyl 2-iodothiophene-3-carboxylate (Sandmeyer Reaction)

Ethyl 2-aminothiophene-3-carboxylate (1 equivalent) is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is monitored. In a separate flask, a solution of potassium iodide (1.5 equivalents) in water is prepared. The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. While a specific yield for this reaction on this substrate is not widely reported, Sandmeyer iodinations on aromatic amines typically proceed with yields in the range of 70-85% .[13][14]

Diagram of Route 2 Synthesis Pathway

Route 2 Synthesis Pathway StartingMaterials Ketone + Ethyl Cyanoacetate + Sulfur AminoThiophene Ethyl 2-aminothiophene-3-carboxylate StartingMaterials->AminoThiophene Base (e.g., Morpholine) (Gewald Reaction) Yield: 70-85% FinalProduct Ethyl 2-iodothiophene-3-carboxylate AminoThiophene->FinalProduct 1. NaNO2, H+ 2. KI (Sandmeyer Reaction) Yield: ~70-85%

Caption: Synthesis of Ethyl 2-iodothiophene-3-carboxylate via the Gewald and Sandmeyer reactions.

Conclusion and Recommendations

Both presented routes offer viable pathways to Ethyl 2-iodothiophene-3-carboxylate.

  • Route 1 (via Bromination and Halogen Exchange) is a robust and classical approach. While it involves more steps, each transformation is well-understood. This route may be preferable when fine-tuning each step of the synthesis is desired or when the starting thiophene-3-carboxylic acid is readily available.

  • Route 2 (via Gewald and Sandmeyer Reactions) is a more convergent and potentially higher-yielding approach. The one-pot nature of the Gewald reaction is a significant advantage in terms of efficiency. This route is recommended when a more streamlined synthesis from simple precursors is the primary goal. However, careful optimization and control of the diazotization step are crucial for achieving high yields and purity.

For researchers aiming for efficiency and higher throughput, Route 2 is likely the more attractive option, provided the Sandmeyer reaction can be optimized for the specific substrate. For process development and scale-up, the robustness of Route 1 might be advantageous, despite the longer sequence. The ultimate choice will depend on the specific constraints and objectives of the research or development program.

References

  • This paper concerns the effects of the position and the nature of substituents on the colour of azo dyes derived from 2-arainothiophens. (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. Retrieved March 29, 2024, from [Link]

  • Finkelstein Reaction. (n.d.). SATHEE JEE. Retrieved March 29, 2024, from [Link]

  • Finkelstein reaction. (2023, December 26). In Wikipedia. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2024, from [Link]

  • Saleh, M. M., & Dauood, S. S. (2010). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 7(1). [Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. (n.d.). Vedantu. Retrieved March 29, 2024, from [Link]

  • Finkelstein Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2024, from [Link]

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Reddit. Retrieved March 29, 2024, from [Link]

  • Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical and Biological Sciences. Retrieved March 29, 2024, from [Link]

  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11). ScienceDirect. Retrieved March 29, 2024, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). RSC Green Chemistry. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2024, from [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011, January 1). Turkish Journal of Chemistry. [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016, January 10). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. (2017). Journal of Materials Chemistry A. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved March 29, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-iodothiophene-3-carboxylate

As researchers and scientists at the forefront of drug development, our work with specialized reagents like Ethyl 2-iodothiophene-3-carboxylate is fundamental to innovation. However, with the power of these molecules com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with specialized reagents like Ethyl 2-iodothiophene-3-carboxylate is fundamental to innovation. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this specific compound, thereby safeguarding both laboratory personnel and the environment. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a complete understanding of the compound's characteristics is paramount. Ethyl 2-iodothiophene-3-carboxylate is a halogenated organic compound, a classification that dictates its entire disposal pathway.[1][2] Its known hazards necessitate stringent adherence to safety protocols.

Key Chemical and Safety Data Summary

PropertyValueSource
Chemical Name Ethyl 2-iodothiophene-3-carboxylate[2]
CAS Number 225797-23-9[2]
Molecular Formula C7H7IO2S[2]
Signal Word Warning[2][3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][4][5]
Essential Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is rooted in the compound's specific hazards. Simply listing equipment is insufficient; understanding its protective function is key to building a culture of safety.

  • Engineering Controls: All handling and preparation for disposal must occur within a properly functioning chemical fume hood.[6][7] This is the primary barrier to prevent inhalation of any vapors or aerosols, which can cause respiratory irritation.[2][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields. The compound is a serious eye irritant, and this equipment is non-negotiable to prevent splashes.[4][8]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[6] Use chemical-resistant nitrile gloves to prevent skin contact, as the compound is a known skin irritant.[4][6][7] Always inspect gloves before use and wash hands thoroughly after handling.[8]

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation to be avoided), or if exposure limits are exceeded, a full-face respirator is necessary.[8]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of Ethyl 2-iodothiophene-3-carboxylate is its strict segregation into a dedicated halogenated organic waste stream .[1][6][7]

The Rationale: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic and environmentally persistent byproducts like dioxins.[1][9] Mixing this waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire container, forcing the entire volume to be treated as more hazardous and costly halogenated waste.

Fundamental Do's and Don'ts:

  • DO collect Ethyl 2-iodothiophene-3-carboxylate and any materials contaminated with it (e.g., pipette tips, contaminated absorbent pads) in a container clearly marked "Halogenated Organic Waste".[1][6]

  • DO NOT pour this chemical down the drain under any circumstances.[6][10] This is a direct violation of environmental regulations and can cause significant ecological damage.

  • DO NOT mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[1]

  • DO NOT allow the waste to evaporate in the fume hood as a primary means of disposal for anything other than residual, trace amounts.[7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow from the point of generation to the final handoff for disposal.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Obtain a waste container specifically designated for halogenated organic liquids. These are often supplied by your institution's Environmental Health & Safety (EHS) department and are typically constructed of a material like polyethylene.[10] Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[11]

  • Apply Proper Labeling: The container must be labeled before any waste is added. According to the Environmental Protection Agency (EPA), every hazardous waste container must be clearly labeled with the words "Hazardous Waste" .[12][13]

  • Identify Contents and Hazards: The label must also include the full chemical name, "Ethyl 2-iodothiophene-3-carboxylate," and an indication of its hazards (e.g., "Irritant," "Toxic").[12] Many institutions use pre-printed labels that include checkboxes for various hazards.

Step 2: Waste Collection
  • Perform in a Fume Hood: Conduct all waste transfers inside a chemical fume hood to minimize inhalation risk.[6][7]

  • Transfer Carefully: Pour the waste carefully into the designated halogenated waste container, using a funnel if necessary to prevent spills.

  • Seal the Container: Securely cap the waste container immediately after adding the waste. Containers should remain closed except when actively adding or removing material.[14]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[11][13][14]

  • Ensure Safe Storage: The SAA should be a cool, well-ventilated area away from direct sunlight and ignition sources.[10][15] Store the halogenated waste separately from incompatible materials, especially acids and bases.[14]

  • Monitor Volume: An SAA may hold up to 55 gallons of waste, but it is best practice to manage smaller volumes.[12] Once a container is full, it must be removed from the SAA within three days.[14]

Step 4: Final Disposal via Institutional EHS
  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: The EHS department will transport the waste from the laboratory's SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste vendor.[12][13] This vendor will ensure the material is transported to a permitted facility for final disposal, which for halogenated waste is typically incineration at a regulated facility.[1][12]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Small Spill (Cleanable in <10 minutes):

    • Ensure you are wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat).[10]

    • Absorb the spill with an inert, dry material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste: Ethyl 2-iodothiophene-3-carboxylate Spill Debris" and dispose of it in the halogenated waste stream.[10]

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-iodothiophene-3-carboxylate.

G Disposal Workflow for Ethyl 2-iodothiophene-3-carboxylate start Waste Generation (e.g., reaction quench, purification) check_type Is the waste Ethyl 2-iodothiophene-3-carboxylate or contaminated with it? start->check_type select_container Select a designated 'Halogenated Organic Waste' container. check_type->select_container Yes other_waste Follow appropriate disposal protocol for other waste streams (e.g., non-halogenated, aqueous). check_type->other_waste No label_container Label container with: 1. 'Hazardous Waste' 2. Chemical Name 3. Hazard Information select_container->label_container collect_waste Transfer waste into container (inside a fume hood). label_container->collect_waste store_saa Securely cap and store in a Satellite Accumulation Area (SAA). collect_waste->store_saa check_full Is container full? store_saa->check_full check_full->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. check_full->contact_ehs Yes final_disposal EHS manages transfer for final disposal via incineration. contact_ehs->final_disposal

Caption: Decision workflow for handling Ethyl 2-iodothiophene-3-carboxylate waste.

Conclusion

The responsible management of chemical reagents like Ethyl 2-iodothiophene-3-carboxylate is a non-negotiable aspect of professional scientific conduct. By understanding the chemical's specific hazards and adhering to the core principle of segregating halogenated waste, researchers can ensure a disposal process that is safe, compliant, and environmentally sound. Always prioritize safety through proper PPE and engineering controls, and when in doubt, consult your institution's Environmental Health & Safety department as the ultimate authority on waste management.

References

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Handling

Comprehensive Safety and Handling Guide for Ethyl 2-iodothiophene-3-carboxylate

This guide provides essential safety protocols and operational procedures for the handling and disposal of Ethyl 2-iodothiophene-3-carboxylate. As a halogenated thiophene derivative, this compound requires careful manage...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Ethyl 2-iodothiophene-3-carboxylate. As a halogenated thiophene derivative, this compound requires careful management to mitigate potential health risks in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation, including redness, tearing, and pain.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE when handling Ethyl 2-iodothiophene-3-carboxylate.

PPE CategoryItemSpecification and Rationale
Eye Protection Safety GogglesANSI Z87 certified chemical splash goggles are mandatory to protect against splashes.[7][8] A face shield should be worn in conjunction with goggles when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling organic chemicals.[1] It is recommended to double-glove. Gloves should be inspected before use and changed immediately if contaminated.[1][9]
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and a fully buttoned front should be worn to protect skin and clothing.[1][9]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to prevent injury from spills.[8][10]
Respiratory Protection Chemical Fume HoodAll handling of this compound that may generate dust or vapors must be conducted in a properly functioning chemical fume hood to prevent inhalation.[1][11][12]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key steps for the safe handling of Ethyl 2-iodothiophene-3-carboxylate.

3.1. Preparation:

  • Designate a Work Area: All work with Ethyl 2-iodothiophene-3-carboxylate should be performed within a designated area, such as a chemical fume hood.[7][12]

  • Assemble Materials: Ensure all necessary equipment, including glassware, spatulas, and weighing papers, are clean, dry, and readily accessible within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Prepare Spill Kit: Have a chemical spill kit compatible with irritant materials readily available.[7]

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated work area.

  • Minimize Dust and Vapors: Handle the solid compound carefully to avoid generating dust. If heating the compound, be mindful of vapor production.

  • Portioning and Weighing: Conduct all weighing and portioning of the compound on a disposable weighing paper or in a tared container within the fume hood.

  • Container Management: Keep the primary container of Ethyl 2-iodothiophene-3-carboxylate tightly sealed when not in use.

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Minimize Dust/Vapors handle1->handle2 handle3 Weigh and Portion in Hood handle2->handle3 handle4 Keep Container Sealed handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow diagram illustrating the key stages of safely handling Ethyl 2-iodothiophene-3-carboxylate.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

4.1. Minor Spill (Contained within the fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[13]

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

4.2. Major Spill (Outside of the fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Close the laboratory doors and post a warning sign.

  • Provide emergency responders with details of the spilled substance.

4.3. Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][15]

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 2-iodothiophene-3-carboxylate and associated contaminated materials is essential to protect the environment and comply with regulations.

5.1. Waste Chemical:

  • All surplus and non-recyclable solutions of Ethyl 2-iodothiophene-3-carboxylate should be collected in a designated, labeled, and sealed container for hazardous chemical waste.[9][15]

  • Do not dispose of this chemical down the drain or in regular trash.[8][14]

5.2. Contaminated Materials:

  • All materials that have come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated absorbent materials from spills, must be disposed of as hazardous waste.[7][9]

  • Place these materials in a sealed and clearly labeled container for hazardous waste collection.

5.3. Regulatory Compliance:

  • All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these safety protocols and operational procedures, you can significantly minimize the risks associated with handling Ethyl 2-iodothiophene-3-carboxylate and ensure a safe laboratory environment.

References

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • SOP for Handling Irritant Chemicals. (2014, June 12). Scribd. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Schem.jp. Retrieved from [Link]

  • Ethyl thiophene-2-carboxylate Safety Data Sheet. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1339-1353. Retrieved from [Link]

  • Sirimulla, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Retrieved from [Link]

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  • Ethyl thiophene-3-carboxylate Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]

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